2-Bromo-1-(4-iodophenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(4-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBMLJFLPWMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292534 | |
| Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31827-94-8 | |
| Record name | 31827-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-1-(4-iodophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-(4-iodophenyl)ethanone (CAS: 31827-94-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-(4-iodophenyl)ethanone, a key building block in synthetic organic chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and analysis, its chemical reactivity and applications, and essential safety information.
Physicochemical Properties
This compound is a halogenated acetophenone derivative that serves as a versatile intermediate in the synthesis of various organic compounds.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 31827-94-8 | [2][3] |
| Molecular Formula | C₈H₆BrIO | [2][3] |
| Molecular Weight | 324.94 g/mol | [3] |
| Appearance | Off-white to faint yellow or orange crystalline powder/solid | [1][2] |
| Melting Point | 70-75 °C | [2] |
| 113.5 °C (recrystallized from 95% ethanol) | [4] | |
| Boiling Point | 328.7 °C (Predicted) | [1] |
| Density | 2.08 g/cm³ | [1] |
| Flash Point | 152.6 °C | [1] |
| Refractive Index | 1.649 | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ketones, and dichloromethane; almost insoluble in water. | [2] |
| Purity (Typical) | ≥99.0% (HPLC) | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of 4-iodoacetophenone. The following protocol is adapted from established procedures for the synthesis of analogous α-bromo ketones.
Experimental Workflow for the Synthesis of this compound
Caption: A schematic workflow for the synthesis of this compound.
Procedure:
-
In a suitable reaction vessel, dissolve 4-iodoacetophenone in dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC or LC/MS is recommended).
-
Remove the solvent by rotary evaporation.
-
Dry the resulting crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent, such as 95% ethanol, to yield the purified this compound.[4] A similar procedure for an analogous compound, p-bromophenacyl bromide, involves washing the crude product with 50% ethanol until colorless before recrystallization from 95% ethanol.[4]
Analytical Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are as follows:
-
¹H NMR (in CDCl₃):
-
A singlet for the two protons of the bromomethyl group (-CH₂Br).
-
Two doublets in the aromatic region corresponding to the four protons of the 1,4-disubstituted benzene ring.
-
-
¹³C NMR (in CDCl₃):
-
A signal for the carbon of the bromomethyl group (-CH₂Br).
-
Signals for the carbons of the phenyl ring, including the carbon attached to the iodine atom and the carbonyl carbon.
-
A signal for the carbonyl carbon (-C=O).
-
2.2.2. High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound can be performed using reverse-phase HPLC. A general method for analogous compounds involves the following conditions, which can be optimized for this specific compound:[5][6]
-
Column: A C18 or similar reverse-phase column (e.g., Newcrom R1).[5]
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5][6]
-
Detection: UV detection at a suitable wavelength.
Chemical Reactivity and Applications
This compound is a bifunctional molecule, with two reactive sites that can be selectively targeted in chemical synthesis.
-
α-Bromoketone Moiety: The bromine atom alpha to the carbonyl group is a good leaving group, making this position susceptible to nucleophilic substitution reactions .[7] This reactivity is widely exploited for the construction of more complex molecules.
-
Iodo-Aryl Group: The iodine atom on the phenyl ring can participate in various cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.
A significant application of this compound is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.[8][9] A classic example is the Hantzsch thiazole synthesis .
Hantzsch Thiazole Synthesis
This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea, to form a thiazole ring.[10][11]
Reaction Pathway for the Synthesis of 2-Amino-4-(4-iodophenyl)thiazole
References
- 1. innospk.com [innospk.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 7. nbinno.com [nbinno.com]
- 8. media.neliti.com [media.neliti.com]
- 9. wjpmr.com [wjpmr.com]
- 10. asianpubs.org [asianpubs.org]
- 11. nanobioletters.com [nanobioletters.com]
An In-Depth Technical Guide to 2-Bromo-1-(4-iodophenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-iodophenyl)ethanone, a halogenated aromatic ketone, is a pivotal intermediate in the landscape of modern organic and medicinal chemistry. Its unique trifunctional molecular architecture—comprising a reactive α-bromo ketone, a phenyl ring, and an iodine substituent—renders it a versatile building block for the synthesis of a diverse array of complex molecules, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic methodologies, spectroscopic characterization, and essential safety protocols, designed to empower researchers in leveraging this compound's full synthetic potential.
Molecular and Physical Properties
This compound, also known by synonyms such as 2-Bromo-4'-iodoacetophenone and 4-Iodophenacyl bromide, is a solid at room temperature, typically appearing as an off-white to faint yellow powder.[1] The presence of both bromine and iodine atoms contributes to its relatively high molecular weight and density.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31827-94-8 | [1][2] |
| Molecular Formula | C₈H₆BrIO | [1][2][3] |
| Molecular Weight | 324.94 g/mol | [1][2] |
| Appearance | Off-white to faint yellow powder/crystal | [1][3] |
| Melting Point | 70-75 °C or 113.5 °C (solvent dependent) | [3] |
| Boiling Point (Predicted) | 328.7 ± 22.0 °C | [3] |
| Density (Predicted) | 2.080 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like ethanol, ketones, and dichloromethane; almost insoluble in water. | [3] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.87 (d, J = 8.4 Hz, 2H): These two protons correspond to the aromatic hydrogens ortho to the carbonyl group. The doublet splitting pattern arises from coupling with the adjacent aromatic protons.
-
δ 7.69 (d, J = 8.4 Hz, 2H): These two protons are the aromatic hydrogens meta to the carbonyl group and ortho to the iodine atom. Their chemical shift is influenced by the electron-donating effect of the iodine and the electron-withdrawing effect of the carbonyl group.
-
δ 4.40 (s, 2H): This singlet represents the two protons of the bromomethyl (-CH₂Br) group. The absence of splitting indicates no adjacent protons.[4]
¹³C NMR (100 MHz, CDCl₃):
-
δ 190.8: Carbonyl carbon (C=O).
-
δ 138.3: Aromatic carbons ortho to the carbonyl group.
-
δ 133.3: Aromatic carbon bearing the bromoacetyl group.
-
δ 130.3: Aromatic carbons meta to the carbonyl group.
-
δ 102.3: Aromatic carbon bearing the iodine atom.
-
δ 30.4: Bromomethyl carbon (-CH₂Br).[4]
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. For this compound, the following characteristic absorption bands are expected:
-
~1680-1700 cm⁻¹: A strong absorption due to the C=O stretching vibration of the aryl ketone.
-
~1580-1600 cm⁻¹ and ~1485-1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1200-1250 cm⁻¹: C-Br stretching vibration.
-
~800-850 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.
-
~500-600 cm⁻¹: C-I stretching vibration.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation pattern is expected to show:
-
M⁺ and M⁺+2 peaks: The molecular ion peaks will be observed at m/z values corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br isotopes, respectively, and will have nearly equal intensities.[5]
-
Loss of Br: A significant fragment corresponding to the loss of a bromine radical.
-
Loss of CH₂Br: Fragmentation involving the cleavage of the bond between the carbonyl group and the bromomethyl group.
-
Iodophenyl acylium ion: A prominent peak corresponding to the [I-C₆H₄-CO]⁺ fragment.
-
Iodophenyl cation: A fragment corresponding to the loss of the entire bromoacetyl group, leaving the [I-C₆H₄]⁺ cation.
Chemical Properties and Reactivity
This compound is a highly reactive molecule due to the presence of the α-bromo ketone functionality. This group is a potent electrophile, readily undergoing nucleophilic substitution reactions at the α-carbon.
The reactivity of this compound is central to its utility in organic synthesis:
-
Nucleophilic Substitution: It reacts with a wide range of nucleophiles, including amines, thiols, and carboxylates, to introduce new functional groups at the α-position. This is a cornerstone for the synthesis of various heterocyclic compounds.
-
Cross-Coupling Reactions: The iodine atom on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.[6]
-
Hantzsch Thiazole Synthesis: As an α-haloketone, it is a key reactant in the Hantzsch synthesis of thiazoles, reacting with thioamides to form the thiazole ring.
-
Favorskii Rearrangement: In the presence of a strong base, it can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.
Synthesis of this compound
The most common and practical laboratory synthesis involves the α-bromination of 4'-iodoacetophenone. While elemental bromine can be used, a safer and more convenient alternative is the use of pyridine hydrobromide perbromide as the brominating agent.
Experimental Protocol: α-Bromination of 4'-Iodoacetophenone
This protocol is adapted from established procedures for the α-bromination of acetophenones.
Materials:
-
4'-Iodoacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-iodoacetophenone (1.0 equivalent) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point of 90°C for 2-4 hours is recommended.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any remaining acetic acid and pyridine salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product under vacuum.
Caption: Synthetic workflow for this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes serious eye irritation. It is also a lachrymator, meaning it can cause tearing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Body Protection: A lab coat and closed-toe shoes are required.
Handling:
-
All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.
-
Collect waste in a dedicated, properly labeled, and sealed container for halogenated organic waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Applications in Research and Development
The dual reactivity of this compound makes it a valuable tool for medicinal chemists and drug development professionals.
-
Synthesis of Heterocycles: It is a key precursor for the synthesis of various biologically active heterocyclic compounds, such as thiazoles, imidazoles, and quinolines.
-
Lead Optimization: In drug discovery, it can be used to introduce the 4-iodophenyl moiety into a lead compound, which can then be further functionalized via cross-coupling reactions to explore the structure-activity relationship (SAR).
-
Probe Synthesis: Its reactivity allows for the straightforward synthesis of chemical probes and labeling agents for biological studies.
Caption: Reactivity and applications of this compound.
Conclusion
This compound is a powerful and versatile synthetic intermediate with significant applications in pharmaceutical and chemical research. A thorough understanding of its physical and chemical properties, coupled with mastery of its synthesis and handling, is essential for its effective and safe utilization. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery and development of new chemical entities.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Bromo-1-(4-iodophenyl)ethanone from 4-iodoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-1-(4-iodophenyl)ethanone from 4-iodoacetophenone, a key reaction in the generation of versatile intermediates for organic synthesis, particularly in the development of pharmaceuticals and pesticides.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Introduction
This compound, also known as 2-bromo-4'-iodoacetophenone, is an organic compound with the chemical formula C₈H₆BrIO.[1][2] It presents as a yellow to orange crystalline powder with a melting point in the range of 110-114°C.[1][3] This compound is soluble in various organic solvents such as ethanol, ketones, and dichloromethane, while being nearly insoluble in water.[1] Its utility as a synthetic intermediate stems from the presence of two reactive sites: the α-bromoketone moiety and the iodinated phenyl group, making it a valuable building block in medicinal chemistry and materials science.
Reaction Overview and Mechanism
The synthesis of this compound from 4-iodoacetophenone is an α-bromination reaction. This electrophilic substitution occurs on the carbon atom adjacent to the carbonyl group. The reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate. The presence of an acid catalyst facilitates the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine source, leading to the formation of the α-brominated product and regeneration of the acid catalyst.
Experimental Protocols
Several methods can be employed for the α-bromination of acetophenone derivatives. A highly effective and commonly cited method for the synthesis of this compound utilizes pyridine hydrobromide perbromide as the brominating agent in acetic acid.[3]
Method 1: Bromination using Pyridine Hydrobromide Perbromide
This protocol is adapted from a study on the α-bromination of various acetophenone derivatives, where this reagent was found to be highly efficient.[3]
Materials:
-
4-Iodoacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Ethyl acetate
-
Ice
Equipment:
-
50 mL round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Beakers
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask equipped with a condenser and magnetic stirrer, combine 4-iodoacetophenone (5.0 mmol, 1.23 g) and glacial acetic acid (20 mL).
-
Add pyridine hydrobromide perbromide (5.5 mmol, 1.76 g) to the mixture. The molar ratio of substrate to brominating agent is 1.0:1.1.[3]
-
Heat the reaction mixture to 90°C with continuous stirring.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3 hours, as indicated by the consumption of the starting material.[3]
-
Upon completion, cool the reaction mixture to room temperature and pour it into an ice-water bath (50 mL).[3]
-
Extract the aqueous mixture twice with ethyl acetate (2 x 20 mL).[3]
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and related compounds.
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Substrate | 4-Iodoacetophenone | [3] |
| Brominating Agent | Pyridine hydrobromide perbromide | [3] |
| Solvent | Acetic Acid | [3] |
| Molar Ratio (Substrate:Reagent) | 1.0:1.1 | [3] |
| Reaction Temperature | 90°C | [3] |
| Reaction Time | 3 hours | [3] |
| Reported Yield | >66% | [3] |
Table 2: Comparison of Brominating Agents for Acetophenone Derivatives
| Brominating Agent | Substrate | Yield | Reference |
| Pyridine hydrobromide perbromide | 4-Chloroacetophenone | 85% | [3] |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Low | [3] |
| Cupric Bromide (CuBr₂) | 4-Chloroacetophenone | ~60% | [3] |
Table 3: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrIO | [1][2] |
| Molecular Weight | 324.94 g/mol | [4] |
| Appearance | Yellow to orange crystal or crystalline powder | [1] |
| Melting Point | 110.6-113.3°C | [3] |
| Solubility | Soluble in ethanol, ketone, dichloromethane; insoluble in water | [1] |
Visualizations
The following diagrams illustrate the chemical reaction and the general experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from 4-iodoacetophenone via α-bromination with pyridine hydrobromide perbromide in acetic acid is a reliable and efficient method. This guide provides the necessary details for researchers and professionals in drug development to replicate this synthesis. The resulting product is a valuable intermediate for further chemical transformations, enabling the development of novel molecules with potential applications in various scientific fields.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
Spectroscopic Profile of 2-Bromo-1-(4-iodophenyl)ethanone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for the organic compound 2-Bromo-1-(4-iodophenyl)ethanone, a valuable intermediate in various fields of chemical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in drug development and materials science.
Core Spectroscopic Data
The structural characterization of this compound has been elucidated through a combination of spectroscopic techniques. The quantitative data from these analyses are summarized in the tables below, offering a clear and concise reference for identification and quality control purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired to determine the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.87 | Doublet (d) | 2H | 8.4 | Ar-H |
| 7.69 | Doublet (d) | 2H | 8.4 | Ar-H |
| 4.40 | Singlet (s) | 2H | N/A | -CH₂Br |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 190.8 | C=O |
| 138.3 | Ar-C |
| 133.3 | Ar-C |
| 130.3 | Ar-C |
| 102.3 | Ar-C-I |
| 30.4 | -CH₂Br |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Infrared (IR) Spectroscopy
Infrared spectroscopy was employed to identify the key functional groups present in the molecule. The characteristic absorption bands are detailed in the following table.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1685 | Strong | C=O (Aryl ketone) stretching |
| ~1580 | Medium | C=C (Aromatic ring) stretching |
| ~1270 | Medium | C-C(=O)-C stretching and bending |
| ~820 | Strong | C-H out-of-plane bending (para-disubstituted) |
| ~500-600 | Medium-Strong | C-I stretching |
| ~600-700 | Medium-Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry was utilized to determine the molecular weight and analyze the fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 324/326 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |
| 231 | High | [M - Br - H]⁺ |
| 203 | High | [M - Br - CO]⁺ |
| 76 | High | [C₆H₄]⁺ |
Experimental Protocols
The following sections provide an overview of the methodologies typically employed for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, data is typically acquired over a spectral width of 0-10 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained over a range of 0-200 ppm.
FT-IR Spectroscopy
The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹ on an FT-IR spectrometer.
Mass Spectrometry
Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For GC-MS analysis, a dilute solution of the compound in a volatile solvent is injected into the GC. The compound is then ionized in the mass spectrometer, typically by electron ionization (EI) at 70 eV. The resulting mass spectrum is recorded over a mass range of m/z 50-400.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis of this compound.
IUPAC name and synonyms for 2-Bromo-1-(4-iodophenyl)ethanone
An In-depth Technical Guide to 2-Bromo-1-(4-iodophenyl)ethanone for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.
Chemical Identity and Synonyms
The compound this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by a variety of synonyms in commercial and academic literature.
IUPAC Name: this compound[1]
CAS Number: 31827-94-8[1]
Synonyms:
-
4-Iodophenacyl bromide[1]
-
Acetophenone, 2-bromo-4'-iodo-[1]
-
p-Iodophenacyl bromide
-
2-Bromo-1-(4-iodophenyl)ethan-1-one[2]
-
NSC 83522[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrIO | [1][3] |
| Molecular Weight | 324.94 g/mol | [1][3] |
| Appearance | Off-white to faint yellow powder or yellow to orange crystal/crystalline powder | [3][4] |
| Melting Point | 70-75 °C | [4] |
| Boiling Point | ~328.7 °C | [3] |
| Density | ~2.08 g/cm³ | [3] |
| Flash Point | ~152.6 °C | [3] |
| Refractive Index | ~1.649 | [3] |
| Solubility | Soluble in organic solvents such as ethanol, ketone, and dichloromethane; almost insoluble in water. | [4] |
| Purity | ≥99.0% (via HPLC) | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Iodoacetophenone
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve 4-iodoacetophenone in chloroform at approximately 65°C (338 K).
-
With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
After stirring for 10 minutes, slowly add a stoichiometric equivalent of bromine to the reaction mixture.
-
Maintain the reaction at this temperature with stirring for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Imidazo[1,2-a]pyridine Derivatives
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7][8] The following is a representative protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.
Materials:
-
This compound
-
Substituted 2-aminopyridine
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve the substituted 2-aminopyridine in ethanol.
-
Add a stoichiometric equivalent of this compound to the solution.
-
Add a slight excess of sodium bicarbonate as a base.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the synthesis pathway and a general experimental workflow for the application of this compound.
Caption: Synthesis of this compound.
Caption: Workflow for Imidazopyridine Synthesis.
References
- 1. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. innospk.com [innospk.com]
- 4. chembk.com [chembk.com]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Bromo-1-(4-iodophenyl)ethanone is a critical building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. Its bifunctional nature, possessing both an α-bromo ketone and an iodoaryl moiety, makes it highly versatile yet susceptible to degradation. This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound. We delve into its inherent chemical liabilities, predicted degradation pathways under various stress conditions, and propose a robust experimental framework for a comprehensive stability assessment. This document is intended to be a vital resource for researchers to ensure the integrity and purity of this compound throughout its lifecycle in a research and development setting.
Introduction: The Chemical Profile of a Versatile Intermediate
This compound, also known as 4'-iodo-2-bromoacetophenone, is a solid, typically off-white to faint yellow powder.[1] Its molecular structure, characterized by an α-bromoketone functional group attached to an iodinated phenyl ring, presents a unique combination of reactive sites. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. The carbon-iodine bond on the aromatic ring also offers a site for various chemical transformations, though it is generally more stable than the C-Br bond at the α-position.
Understanding the stability of this compound is paramount for its effective use in multi-step syntheses where its purity directly impacts reaction yields and the impurity profile of subsequent intermediates and final active pharmaceutical ingredients (APIs). This guide will systematically explore the factors influencing its stability and provide actionable protocols for its proper handling and storage.
Intrinsic Chemical Stability and Reactivity
The stability of this compound is governed by the inherent reactivity of the α-haloketone functional group. The primary modes of degradation are anticipated to be hydrolysis, nucleophilic substitution, and photodecomposition.
Susceptibility to Nucleophilic Attack
The key to understanding the stability of this compound lies in the reactivity of the α-carbon. The presence of the adjacent carbonyl group significantly activates the carbon-bromine bond towards nucleophilic substitution (SN2) reactions. Common laboratory nucleophiles such as water, alcohols, amines, and even halide ions can displace the bromide, leading to the formation of impurities.
Predicted Degradation Pathways
Based on the principles of organic chemistry, we can predict several key degradation pathways under forced conditions:
-
Hydrolysis: In the presence of water, this compound is expected to hydrolyze to 2-hydroxy-1-(4-iodophenyl)ethanone. This reaction can be catalyzed by both acidic and basic conditions.
-
Reaction with Alcohols: If stored in or contaminated with alcohols (e.g., methanol, ethanol), the corresponding α-alkoxy ketone can be formed.
-
Aminolysis: Exposure to primary or secondary amines will likely result in the formation of α-amino ketones.
-
Photodegradation: The carbon-bromine and carbon-iodine bonds are known to be photolabile. Irradiation with UV light could lead to homolytic cleavage, generating radical species that can subsequently react to form a complex mixture of degradation products.
-
Thermal Degradation: While the boiling point is high (approximately 328.7°C), prolonged exposure to elevated temperatures, even below the boiling point, can induce decomposition.[1] The specific degradation products would need to be determined experimentally.
Recommended Storage and Handling Procedures
Based on its chemical properties and supplier recommendations, the following storage conditions are crucial for maintaining the purity and stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2] | To minimize the rate of potential degradation reactions. |
| Light | Store in a dark place[2] | To prevent photolytic decomposition. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen)[2] | To prevent oxidative degradation and reaction with atmospheric moisture. |
| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis. |
Handling:
-
Use in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
After handling, wash hands thoroughly.
A Framework for a Comprehensive Forced Degradation Study
To definitively understand the stability of this compound, a forced degradation study is essential. This section outlines a detailed experimental protocol designed to identify potential degradation products and establish a stability-indicating analytical method.
Objectives
-
To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
-
To elucidate the probable degradation pathways.
-
To develop and validate a stability-indicating analytical method, capable of separating the parent compound from all process-related impurities and degradation products.
Experimental Workflow
The following diagram illustrates the proposed workflow for the forced degradation study.
References
An In-depth Technical Guide to 2-Bromo-1-(4-iodophenyl)ethanone: Purity, Grades, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1-(4-iodophenyl)ethanone (also known as 4-Iodophenacyl bromide), a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines the available grades, purity levels, and detailed experimental protocols for its synthesis, purification, and analysis.
Core Compound Properties
This compound is a halogenated acetophenone derivative with the chemical formula C₈H₆BrIO. Its structure, featuring both a bromine and an iodine atom, makes it a versatile reagent in various chemical reactions.
| Property | Value |
| CAS Number | 31827-94-8[1][2] |
| Molecular Formula | C₈H₆BrIO[1] |
| Molecular Weight | 324.94 g/mol [1] |
| Appearance | Off-white to faint yellow powder or crystals[3][4] |
| Melting Point | Approximately 70-75 °C[3] |
| Solubility | Soluble in organic solvents such as ethanol, ketones, and dichloromethane; almost insoluble in water.[3] |
| Storage Conditions | 2-8°C, in a dark place under an inert atmosphere |
Purity and Available Grades
This compound is commercially available from various suppliers, primarily as a research-grade chemical. The purity levels typically offered are summarized below.
| Supplier Type | Typical Purity (%) | Available Grades |
| Major Chemical Suppliers | ≥ 95% | Research Grade |
| Specialized Fine Chemical Providers | ≥ 97% - 99% | Research Grade, Custom Synthesis |
While specific grades like ACS (American Chemical Society) or Reagent Grade are not commonly advertised for this compound, the available "Research Grade" is generally suitable for most laboratory and research applications. For applications requiring stringent quality specifications, such as in pharmaceutical development, it is recommended to obtain a certificate of analysis (CoA) from the supplier, detailing the exact purity and impurity profile.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of α-bromo ketones is the bromination of the corresponding acetophenone. The following protocol is adapted from established procedures for similar compounds.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
4-Iodoacetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
50% Ethanol-water solution
-
Ice bath
Procedure:
-
In a fume hood, dissolve 4-iodoacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice-water bath to below 20°C.
-
Slowly add an equimolar amount of bromine dropwise to the stirred solution, ensuring the temperature remains below 20°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours. The product may start to precipitate as needles.
-
Cool the reaction mixture in an ice-water bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the crystals with a cold 50% ethanol-water solution until the filtrate is colorless.
-
Air-dry the crude product.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product. Ethanol is a commonly used solvent for the recrystallization of phenacyl bromides.
Workflow for Recrystallization:
Figure 2: Recrystallization workflow for purification.
Materials:
-
Crude this compound
-
95% Ethanol
-
Heating mantle or water bath
-
Erlenmeyer flask
-
Büchner funnel and filter flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol to the flask and gently heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the purified crystals in a vacuum oven or desiccator.
Analytical Methods for Purity Assessment
The purity of this compound can be determined using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity and identifying impurities.
Analytical Workflow:
Figure 3: HPLC analysis workflow.
Suggested HPLC Conditions (based on similar compounds):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility)[5][6] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Potential Impurities:
-
Unreacted 4-Iodoacetophenone: The starting material for the synthesis.
-
Di-brominated product (2,2-Dibromo-1-(4-iodophenyl)ethanone): A potential byproduct of the bromination reaction.
-
Other halogenated byproducts: Arising from impurities in the starting materials or side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.
¹H NMR (400 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.87 | d, J = 8.4 Hz | 2H | Aromatic protons ortho to the carbonyl group |
| 7.69 | d, J = 8.4 Hz | 2H | Aromatic protons meta to the carbonyl group |
| 4.40 | s | 2H | Methylene protons (-CH₂Br) |
¹³C NMR (100 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| 190.8 | Carbonyl carbon (C=O) |
| 138.3 | Aromatic carbon attached to iodine |
| 133.3 | Aromatic CH carbons |
| 130.3 | Aromatic CH carbons |
| 102.3 | Aromatic carbon attached to the carbonyl group |
| 30.4 | Methylene carbon (-CH₂Br) |
Conclusion
This compound is a valuable building block in organic synthesis, available in research grades with purities typically ranging from 95% to 99%. The synthesis via bromination of 4-iodoacetophenone followed by purification through recrystallization provides a reliable route to obtain this compound with high purity. The analytical methods outlined, particularly HPLC and NMR, are essential for confirming the identity, assessing the purity, and characterizing any potential impurities, ensuring the quality and suitability of this reagent for its intended applications in research and development.
References
- 1. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. chembk.com [chembk.com]
- 4. innospk.com [innospk.com]
- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformation of 2-Bromo-1-(4-iodophenyl)ethanone, a versatile intermediate in organic synthesis. This document collates available physicochemical data, detailed experimental protocols for its synthesis, and an analysis of its structural characteristics based on spectroscopic data and crystallographic information from a closely related analogue.
Physicochemical Properties
This compound, also known as 2-bromo-4'-iodoacetophenone, is an organic compound with the chemical formula C8H6BrIO.[1] It presents as an off-white to faint yellow powder and is soluble in various organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 31827-94-8 | [1] |
| Molecular Formula | C8H6BrIO | [1] |
| Molecular Weight | 324.94 g/mol | [1] |
| Appearance | Off-white to faint yellow powder | [1] |
| Melting Point | 70-75 °C |
Synthesis and Characterization
The primary synthetic route to this compound involves the α-bromination of 4-iodoacetophenone.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the bromination of 4-iodoacetophenone.
Materials:
-
4-iodoacetophenone
-
Bromine
-
Dioxane
-
Ice bath
-
Rotary evaporator
Procedure:
-
A solution of 4-iodoacetophenone (e.g., 30.0 g, 122 mmol) is prepared in dioxane (200 mL) in a suitable reaction vessel.
-
The solution is cooled in an ice bath.
-
Bromine (e.g., 6.56 mL, 128 mmol) is added dropwise to the stirred solution.
-
The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by techniques such as LC/MS. The reaction is typically complete within approximately one hour.
-
Upon completion, the solvent is removed by rotary evaporation.
-
The resulting residue is dried under a vacuum to yield 2-bromo-4'-iodoacetophenone.
Spectroscopic Characterization
The molecular structure of this compound has been characterized using NMR spectroscopy. The key chemical shifts are summarized in Table 2.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Reference |
| ¹H NMR (400 MHz, CDCl₃) | 7.87 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.4 Hz, 2H), 4.40 (s, 2H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | 190.8, 138.3, 133.3, 130.3, 102.3, 30.4 | [2] |
The ¹H NMR spectrum shows two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, and a singlet corresponding to the two protons of the bromomethyl group. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon and the aromatic carbons, along with the carbon of the bromomethyl group.
Molecular Structure and Conformation
As of the latest literature review, a dedicated single-crystal X-ray diffraction study for this compound has not been reported. However, the molecular structure and conformation can be reliably inferred from the crystallographic data of the closely related analogue, 2-Bromo-1-(4-hydroxyphenyl)ethanone. The substitution of a hydroxyl group with an iodine atom is expected to have a minimal impact on the overall conformation of the acetophenone backbone, although it will affect intermolecular interactions in the solid state.
Crystallographic Data of 2-Bromo-1-(4-hydroxyphenyl)ethanone
The crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone reveals important details about the geometry of the molecule. A summary of the crystallographic data is provided in Table 3.
Table 3: Crystallographic Data for 2-Bromo-1-(4-hydroxyphenyl)ethanone
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6495 (15) |
| b (Å) | 15.052 (3) |
| c (Å) | 14.3562 (19) |
| β (°) | 123.224 (7) |
| **Volume (ų) ** | 1563.5 (5) |
| Z | 8 |
Data obtained from the crystallographic study of 2-Bromo-1-(4-hydroxyphenyl)ethanone.
Key Structural Features (Based on Analogue Data)
The key bond lengths and angles from the crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone are presented in Table 4. These values provide a strong indication of the expected geometry in this compound.
Table 4: Selected Bond Lengths and Angles for 2-Bromo-1-(4-hydroxyphenyl)ethanone
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | 1.212 (7) |
| C-C (keto-phenyl) | 1.48 (average) |
| C-Br | 1.94 (average) |
| C-C-O (keto) | 120.5 (average) |
| Br-C-C (keto) | 112.0 (average) |
Data obtained from the crystallographic study of 2-Bromo-1-(4-hydroxyphenyl)ethanone.
The C=O bond length is typical for a ketone. The phenyl ring is expected to be planar. The conformation of the α-bromoacetyl group relative to the phenyl ring is of particular interest. In the crystal structure of the hydroxyl analogue, the bromine atom is observed to be in a conformation that minimizes steric hindrance.
Visualizations
Molecular Structure of this compound
The following diagram illustrates the 2D molecular structure of the title compound.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Conclusion
This technical guide has summarized the key structural and physicochemical properties of this compound. While a dedicated crystallographic study is not yet available, analysis of spectroscopic data and comparison with a close structural analogue provide a solid foundation for understanding its molecular geometry and conformation. The provided experimental protocol for its synthesis offers a reliable method for its preparation in a laboratory setting. This information is valuable for researchers and professionals in drug development and organic synthesis who utilize this important chemical intermediate.
References
Commercial Suppliers and Technical Guide for 2-Bromo-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 2-Bromo-1-(4-iodophenyl)ethanone (CAS No: 31827-94-8), a key intermediate in pharmaceutical and organic synthesis. This document includes a comparative table of suppliers, detailed experimental protocols for its synthesis and representative reactions, and visualizations of relevant chemical processes.
Introduction to this compound
This compound, also known as 4'-iodo-α-bromoacetophenone, is a valuable bifunctional building block in organic chemistry. Its structure incorporates a reactive α-bromoketone moiety and an aryl iodide. This unique combination allows for sequential and site-selective reactions, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The differential reactivity of the carbon-bromine and carbon-iodine bonds is a key feature exploited in various cross-coupling reactions. It is primarily used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]
Commercial Suppliers
A variety of chemical suppliers offer this compound. The following table summarizes the offerings from several prominent suppliers, providing a basis for comparison.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich (distributor for Ambeed, Inc.) | AMBH2D6FBF20 | 95% | 250 mg, 1 g, 5 g, 10 g, 25 g | $11.50 (250 mg) - $78.20 (25 g) |
| Sigma-Aldrich (distributor for Fluorochem) | FLUH99C8D4DC | 95% | Inquire | Inquire |
| Alchem Pharmtech | Z-02977 | Inquire | Inquire | Inquire |
| ChemBK | - | Inquire | Inquire | Inquire |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 31827-94-8 |
| Molecular Formula | C₈H₆BrIO |
| Molecular Weight | 324.94 g/mol |
| Appearance | Off-white to faint yellow powder |
| Melting Point | 70-75 °C[1] |
| Solubility | Soluble in organic solvents like ethanol, ketones, and dichloromethane; almost insoluble in water.[1] |
Experimental Protocols
Synthesis of this compound
A general and environmentally friendly method for the α-bromination of acetophenones involves the use of N-bromosuccinimide (NBS) under ultrasound irradiation. This method offers high yields and reduced reaction times.
Materials:
-
4'-Iodoacetophenone
-
N-Bromosuccinimide (NBS)
-
Polyethylene glycol (PEG-400)
-
Water
-
Dichloromethane
Procedure:
-
In a suitable reaction vessel, a mixture of 4'-iodoacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) is prepared.
-
A 1:2 mixture of PEG-400 and water is added as the reaction medium.
-
The reaction mixture is subjected to ultrasonic irradiation (e.g., 25 kHz, 300 W) with the temperature maintained at approximately 80 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with dichloromethane.
-
The organic layer is collected and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Application in Heterocycle Synthesis: Thiazole Formation
The α-bromoketone functionality of this compound is a key synthon for the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea or substituted thiourea
-
Ethanol
Procedure:
-
This compound (1.0 eq) and thiourea (1.0 eq) are dissolved in ethanol.
-
The mixture is refluxed for several hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product, a 2-amino-4-(4-iodophenyl)thiazole hydrobromide salt, is collected by filtration.
-
The salt can be neutralized with a base (e.g., sodium bicarbonate) to obtain the free thiazole.
Selective Cross-Coupling Reactions
The presence of two different halogen atoms allows for selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki and Sonogashira couplings. This allows for the selective functionalization at the 4-position of the phenyl ring while leaving the bromoacetyl group intact for subsequent transformations.
a) Suzuki Coupling (Selective at the C-I bond)
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
The flask is purged with an inert gas (e.g., Argon or Nitrogen).
-
Degassed solvent is added, and the mixture is heated to a temperature that favors the reaction at the C-I bond while minimizing reactivity at the C-Br bond (typically 80-100 °C).
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction is worked up by extraction and purified by column chromatography.
b) Sonogashira Coupling (Selective at the C-I bond)
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.1 eq).
-
Degassed solvent and the base are added.
-
The terminal alkyne (1.1-1.5 eq) is added, and the reaction is stirred at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up by quenching with ammonium chloride solution, followed by extraction and purification.
Visualizations
The following diagrams illustrate the key synthetic pathways and logical relationships discussed.
References
A Comprehensive Technical Guide to the Safety Data Sheet for 2-Bromo-1-(4-iodophenyl)ethanone
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for 2-Bromo-1-(4-iodophenyl)ethanone (CAS No: 31827-94-8), a key intermediate in various synthetic processes. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.
Chemical and Physical Properties
This compound, with the molecular formula C8H6BrIO, is an off-white to faint yellow powder.[1] Its molecular structure, incorporating both bromine and iodine, contributes to its utility as a versatile building block in organic synthesis.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 324.94 g/mol | [2] |
| Appearance | Off-white to faint yellow powder | [1] |
| Density | 2.08 g/cm³ | [1] |
| Boiling Point | 328.7°C | [1] |
| Melting Point | 70-75 °C | [3][4] |
| Flash Point | 152.6°C | [1] |
| Refractive Index | 1.649 | [1] |
| Purity | ≥99.0% (via HPLC) | [1] |
| Moisture Content | < 0.1% | [1] |
| Solubility | Soluble in organic solvents like ethanol, ketone, and dichloromethane; almost insoluble in water. | [3][4] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere. |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS pictograms and hazard statements indicate its potential to cause harm upon exposure.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[5] |
| Serious eye irritation (Category 2/2A) | GHS07 | Warning | H319: Causes serious eye irritation.[5][6] |
| Skin irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[6] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[6] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure. The following diagram outlines the recommended first aid measures.
Caption: First aid procedures for exposure to this compound.
Firefighting Measures
In case of a fire involving this chemical, specific extinguishing media and protective equipment are required.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7] |
| Specific Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[8] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[9][10] |
The logical workflow for responding to a fire is illustrated in the diagram below.
Caption: Workflow for firefighting involving this compound.
Handling, Storage, and Personal Protection
Proper handling and storage procedures are essential to minimize the risk of exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.[11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][9]
-
Do not eat, drink, or smoke when using this product.[5]
Storage:
-
Store in a tightly-closed container when not in use.[11]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | Wear impervious, flame-resistant clothing and protective gloves.[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] |
The following diagram illustrates the logical relationship between hazard mitigation and personal protective equipment.
Caption: Hierarchy of controls for safe handling of this compound.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[9][11]
-
Containment and Cleaning: Sweep up the solid material and place it into a suitable, labeled container for disposal.[9][10] Avoid generating dust.[14]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[11][12]
Disposal Considerations
All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][9]
This technical guide consolidates the available safety data for this compound to provide a comprehensive resource for laboratory professionals. Adherence to these guidelines is essential for ensuring a safe working environment.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ie [fishersci.ie]
- 11. aksci.com [aksci.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. chemstock.ae [chemstock.ae]
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 2-Bromo-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of substituted thiazoles is a cornerstone of many drug discovery programs. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains one of the most versatile and widely used methods for constructing the thiazole ring.
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-iodophenyl)thiazole derivatives, utilizing 2-Bromo-1-(4-iodophenyl)ethanone as a key starting material. The presence of the iodo-substituent on the phenyl ring offers a valuable handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.
Applications in Drug Discovery
Thiazole derivatives are scaffolds of high interest in the development of targeted therapies. Notably, certain thiazole-containing molecules have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth and proliferation.[3][4] The 4-(4-iodophenyl)thiazole core represents a promising pharmacophore for the development of novel anti-cancer agents targeting the VEGFR-2 signaling pathway.
Experimental Protocols
The following protocols describe the synthesis of 2-amino-4-(4-iodophenyl)thiazole from this compound and thiourea, based on the well-established Hantzsch thiazole synthesis.
Protocol 1: General Synthesis of 2-Amino-4-(4-iodophenyl)thiazole
This protocol outlines a general and efficient method for the synthesis of the target thiazole derivative.
Materials:
-
This compound (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
Crushed ice
-
Deionized water
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl acetate (for TLC mobile phase)
Procedure:
-
To a round bottom flask, add this compound (1 mmol), thiourea (1.2 mmol), and ethanol (5 mL).
-
The reaction mixture is refluxed with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:3 v/v) mobile phase.
-
Upon completion of the reaction (typically when the starting material spot is no longer visible on TLC), the reaction mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured over crushed ice to precipitate the solid product.
-
The precipitate is collected by filtration, washed with cold deionized water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-amino-4-(4-iodophenyl)thiazole.
Data Presentation
| Entry | α-Bromoacetophenone | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | 2-Bromo-1-phenylethanone | None | Ethanol | Reflux | 30 min | 99 | [5] |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | None | Methanol | Reflux | - | 95 | [6] |
| 3 | 2-Bromo-1-(4-bromophenyl)ethanone | None | Methanol | Reflux | - | - | [6] |
| 4 | 2-Bromo-1-(4-nitrophenyl)ethanone | Copper Silicate (10 mol%) | Ethanol | 78°C | - | High | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-4-(4-iodophenyl)thiazole.
VEGFR-2 Signaling Pathway and Inhibition
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the mechanism of its inhibition by small molecule inhibitors like the synthesized thiazole derivatives.
Conclusion
The Hantzsch synthesis provides a reliable and efficient route for the preparation of 2-amino-4-(4-iodophenyl)thiazole derivatives from this compound. These compounds serve as valuable building blocks for the development of novel therapeutic agents, particularly in the field of oncology, through their potential to inhibit key signaling pathways such as VEGFR-2-mediated angiogenesis. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols: Hantzsch Thiazole Synthesis with 2-Bromo-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the generation of thiazole and aminothiazole scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The 2-aminothiazole core, in particular, is a privileged structure found in approved drugs and clinical candidates with diverse therapeutic applications, including as anticancer, antimicrobial, and antiprion agents.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-iodophenyl)thiazole, a halogenated derivative with potential for further functionalization, utilizing 2-Bromo-1-(4-iodophenyl)ethanone as the α-haloketone precursor. The presence of the iodo-substituent offers a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies in drug development.
Reaction Principle
The Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant. In this specific application, this compound reacts with thiourea. The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Data Presentation
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₈H₆BrIO | 324.94 | Solid |
| Thiourea | CH₄N₂S | 76.12 | Solid |
Table 2: Expected Product Characteristics and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected Appearance |
| 2-amino-4-(4-iodophenyl)thiazole | C₉H₇IN₂S | 302.14 | Not Reported (Predicted similar to analogs) | Solid |
| 2-amino-4-(4-chlorophenyl)thiazole | C₉H₇ClN₂S | 210.68 | 169-171 | Off-white to pale yellow powder |
| 2-amino-4-(4-bromophenyl)thiazole | C₉H₇BrN₂S | 255.13 | 169-171 | Off-white powder |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(4-iodophenyl)thiazole
This protocol is adapted from a general procedure for the synthesis of 4-substituted 2-aminothiazoles.
Materials:
-
This compound (1.0 mmol, 325 mg)
-
Thiourea (1.2 mmol, 91 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Stirring bar
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel and flask)
-
Crushed ice
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and thiourea (1.2 mmol).
-
Add ethanol (5 mL) and a magnetic stirring bar.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).
-
After completion of the reaction (typically 1-2 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture over crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold deionized water.
-
Dry the product under vacuum to obtain the crude 2-amino-4-(4-iodophenyl)thiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 80-95%.
Protocol 2: Characterization of 2-amino-4-(4-iodophenyl)thiazole
1. Melting Point:
-
Determine the melting point of the purified product using a standard melting point apparatus.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid product using a KBr pellet or an ATR-FTIR spectrometer.
-
Expected characteristic peaks (based on analogs):
-
~3430, 3280 cm⁻¹ (N-H stretching of the primary amine)
-
~1620 cm⁻¹ (C=N stretching)
-
~1520 cm⁻¹ (C=C stretching, aromatic)
-
~830 cm⁻¹ (C-H out-of-plane bending for p-disubstituted benzene)
-
A peak corresponding to the C-I stretch may be observed at lower wavenumbers.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Predicted ¹H NMR (DMSO-d₆):
-
δ ~7.8-7.6 (d, 2H, Ar-H ortho to iodo)
-
δ ~7.5-7.3 (d, 2H, Ar-H meta to iodo)
-
δ ~7.2 (s, 1H, thiazole C5-H)
-
δ ~7.0 (s, 2H, -NH₂, broad)
-
-
Predicted ¹³C NMR (DMSO-d₆):
-
δ ~168 (C2-NH₂)
-
δ ~150 (C4)
-
δ ~137 (Ar-C)
-
δ ~134 (Ar-C)
-
δ ~128 (Ar-CH)
-
δ ~103 (C5)
-
δ ~95 (Ar-CI)
-
4. Mass Spectrometry (MS):
-
Obtain the mass spectrum using a suitable ionization technique (e.g., ESI or EI).
-
Expected m/z: [M+H]⁺ at approximately 303.95.
Visualizations
Caption: Hantzsch synthesis of 2-amino-4-(4-iodophenyl)thiazole.
Caption: General experimental workflow for the synthesis.
Applications in Drug Development
The 2-aminothiazole scaffold is a key pharmacophore in numerous clinically used drugs and investigational agents. Its derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: The 2-aminothiazole core is present in several kinase inhibitors.
-
Antimicrobial and Antifungal Activity: Many compounds containing this moiety exhibit potent activity against various pathogens.[3]
-
Neurological Disorders: Derivatives have been investigated for their potential in treating neurodegenerative diseases, such as prion diseases.[1]
The 4-(4-iodophenyl) substitution on the thiazole ring provides a strategic advantage in drug discovery. The iodine atom can serve as a versatile synthetic handle for introducing further molecular diversity through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the rapid generation of analog libraries to explore structure-activity relationships and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. The lipophilic nature of the iodo-substituent can also influence the compound's ability to cross cell membranes and interact with biological targets.
References
Application Notes and Protocols: Synthesis of 2-Amino-4-(4-iodophenyl)thiazole via Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 2-aminothiazole scaffold, in particular, is a key pharmacophore found in numerous clinically approved drugs and biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains one of the most robust and versatile methods for the preparation of these valuable compounds.
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-amino-4-(4-iodophenyl)thiazole from 2-Bromo-1-(4-iodophenyl)ethanone and thiourea. The inclusion of an iodine atom on the phenyl ring offers a site for further functionalization, making the product a versatile intermediate in medicinal chemistry and drug discovery programs.
Reaction Scheme and Mechanism
The synthesis of 2-amino-4-(4-iodophenyl)thiazole proceeds via the Hantzsch thiazole synthesis. The reaction involves the initial S-alkylation of thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Reaction mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-amino-4-arylthiazoles.[1][2][3]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (absolute)
-
Deionized water
-
Crushed ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 324.94 g/mol ) and ethanol (5 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add thiourea (1.2 mmol, 76.12 g/mol ) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture over crushed ice or into cold deionized water to precipitate the product.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
The crude product can be purified by recrystallization from hot ethanol to yield the final product, 2-amino-4-(4-iodophenyl)thiazole.[1]
Data Presentation
The following table summarizes the expected physicochemical and spectral data for the synthesized 2-amino-4-(4-iodophenyl)thiazole. Data for structurally similar compounds are provided for reference.
| Property | Expected Value for 2-Amino-4-(4-iodophenyl)thiazole | Reference Data: 2-Amino-4-(4-chlorophenyl)thiazole[3] | Reference Data: 2-Amino-4-(4-bromophenyl)thiazole[2] |
| Molecular Formula | C₉H₇IN₂S | C₉H₇ClN₂S | C₉H₇BrN₂S |
| Molecular Weight | 316.14 g/mol | 210.69 g/mol | 255.14 g/mol |
| Appearance | Off-white to pale yellow solid | White solid | Pale yellow solid |
| Melting Point (°C) | ~180-190 | 169-171 | 178-180 |
| Yield (%) | > 85 | 93 | ~90 |
| ¹H NMR (DMSO-d₆) | δ ~7.7-7.9 (d, 2H, Ar-H), ~7.2-7.4 (d, 2H, Ar-H), ~7.1 (s, 2H, NH₂), ~6.9 (s, 1H, thiazole-H) | - | δ 7.72 (d, 2H), 7.59 (d, 2H), 7.15 (s, 2H), 6.95 (s, 1H) |
| IR (KBr, cm⁻¹) | ~3430, 3280 (N-H), ~1620 (C=N), ~1520 (C=C) | 3425, 3284, 1624, 1528 | 3429, 3282 (N-H), 1618 (C=N) |
Applications in Drug Discovery and Development
The synthesized 2-amino-4-(4-iodophenyl)thiazole serves as a versatile building block for the development of novel therapeutic agents. The 2-amino group can be readily acylated, alkylated, or used in the construction of more complex heterocyclic systems.[4][5] The iodophenyl moiety is particularly useful for introducing further diversity through cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions, allowing for the exploration of a wider chemical space.
Derivatives of 2-aminothiazole have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in many antimicrobial compounds.
-
Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the 2-aminothiazole scaffold.
-
Anti-inflammatory Agents: Thiazole derivatives have shown potential in modulating inflammatory pathways.
Workflow Diagram
Caption: Experimental workflow for the synthesis and analysis.
References
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents Utilizing 2-Bromo-1-(4-iodophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. 2-Bromo-1-(4-iodophenyl)ethanone is a versatile synthetic intermediate. Its reactive α-bromo ketone moiety and the presence of an iodine atom on the phenyl ring make it an attractive starting material for the synthesis of a variety of heterocyclic compounds with potential antimicrobial activity. The iodophenyl group offers a site for further functionalization or can itself contribute to the biological activity of the final molecule. This document provides detailed protocols for the synthesis of thiazole and chalcone derivatives from this compound and summarizes their potential antimicrobial efficacy.
I. Synthesis of Thiazole Derivatives
Thiazole rings are a common feature in many biologically active compounds, including a number of approved antimicrobial drugs[1][2]. The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide.
General Reaction Scheme:
The reaction of this compound with a thiourea or thioamide derivative yields a 2-amino-4-(4-iodophenyl)thiazole derivative.
Caption: Synthesis of Thiazole Derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-(4-iodophenyl)thiazole
This protocol is adapted from methodologies used for the synthesis of similar thiazole derivatives[3].
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium acetate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in 100 mL of ethanol.
-
To this solution, add thiourea (12 mmol) and sodium acetate (15 mmol).
-
The reaction mixture is refluxed with constant stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and then poured into ice-cold water with stirring.
-
The precipitated solid is collected by filtration using a Buchner funnel.
-
The crude product is washed with cold water and then recrystallized from ethanol to afford the pure 2-amino-4-(4-iodophenyl)thiazole.
-
The structure of the synthesized compound should be confirmed by spectroscopic techniques such as IR, ¹H-NMR, and Mass spectrometry.
II. Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for various flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial effects[4][5]. They are typically synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and an aromatic aldehyde.
General Reaction Scheme:
The Claisen-Schmidt condensation of 1-(4-iodophenyl)ethanone (which can be derived from this compound via debromination) with a substituted aromatic aldehyde in the presence of a base yields a chalcone derivative.
Caption: Synthesis of Chalcone Derivatives.
Experimental Protocol: Synthesis of (E)-1-(4-iodophenyl)-3-(aryl)prop-2-en-1-one
This protocol is based on the general Claisen-Schmidt condensation procedure[4][5][6]. Note: This protocol assumes the starting material is 1-(4-iodophenyl)ethanone. If starting from this compound, a prior debromination step would be necessary.
Materials:
-
1-(4-iodophenyl)ethanone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1-(4-iodophenyl)ethanone (10 mmol) and the desired substituted aromatic aldehyde (10 mmol) in 50 mL of ethanol in a flask with a magnetic stirrer.
-
Prepare a 50% aqueous solution of potassium hydroxide.
-
Slowly add the KOH solution dropwise to the ethanolic solution of the ketone and aldehyde with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours at room temperature.
-
After 24 hours, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is then filtered under vacuum, washed thoroughly with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol[6].
-
Characterize the synthesized chalcone using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry).
III. Antimicrobial Activity Data
The antimicrobial activity of newly synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize representative antimicrobial activity data for thiazole and chalcone derivatives from the literature. While these compounds are not directly synthesized from this compound, they provide an indication of the potential antimicrobial efficacy of these classes of compounds.
Table 1: Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 2-Amino-4-phenylthiazole derivatives | 16 - 64 | 32 - 128 | 64 - 256 | [1] |
| Benzothiazole derivatives | 125 | 125 | >200 | [7] |
| 2,4-Disubstituted thiazolyl pyrazole derivatives | 8 - 32 | 16 - 64 | 16 - 64 | [8] |
Table 2: Antimicrobial Activity of Chalcone Derivatives (MIC in µg/mL)
| Compound Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| (E)-1-(4'-Isobutylphenyl)-3-(substituted phenyl)-2-propen-1-one | 16 - >128 | 16 - >128 | 32 - >128 | 64 - >128 | 16 - >128 | [6] |
| Heterocyclic chalcone analogues | 12.5 - 50 | - | - | - | - | [5] |
| Trimethoxy chalcone derivatives | 62.5 - 125 | 125 - 250 | 250 - 500 | 250 - 500 | 125 - 250 | [9] |
IV. Experimental Workflow for Synthesis and Antimicrobial Screening
The overall process from synthesis to evaluation of antimicrobial activity is outlined below.
Caption: Experimental Workflow.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potentially bioactive heterocyclic compounds. The protocols provided herein for the synthesis of thiazole and chalcone derivatives offer a foundation for the development of new antimicrobial agents. The inherent reactivity of the α-bromo ketone functionality allows for straightforward cyclization and condensation reactions, while the iodophenyl moiety provides opportunities for further structural diversification. The antimicrobial data for related compounds suggest that these synthetic routes are promising for the discovery of novel compounds to combat the growing threat of antibiotic resistance. Further investigation into the structure-activity relationships of these and other derivatives is warranted to optimize their antimicrobial potency and spectrum of activity.
References
- 1. researchgate.net [researchgate.net]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Preparation of Antiproliferative Thiazole Derivatives from 2-Bromo-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel antiproliferative compounds derived from 2-Bromo-1-(4-iodophenyl)ethanone. The primary synthetic route described is the Hantzsch thiazole synthesis, a robust method for constructing the thiazole heterocyclic scaffold. The resulting 4-(4-iodophenyl)thiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways. This guide includes a representative synthesis protocol, a standard protocol for evaluating antiproliferative activity using the MTT assay, a summary of reported activity data, and visual diagrams of the synthetic workflow and relevant signaling pathways.
Introduction
The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds and FDA-approved drugs. Its versatile chemical nature allows for diverse substitutions, making it a privileged structure in medicinal chemistry. Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The starting material, this compound, is an α-haloketone that serves as a key building block for the synthesis of 4-arylthiazoles. The presence of the iodine atom on the phenyl ring offers a site for further chemical modification, potentially enhancing the biological activity or allowing for the attachment of probes for mechanistic studies. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide-containing reactant (such as thiourea or a substituted thiourea), provides a direct and efficient route to these valuable compounds.
Recent research has highlighted the potential of thiazole derivatives as inhibitors of protein kinases, such as EGFR and VEGFR-2, which are often overexpressed or dysregulated in various cancers. By targeting these pathways, these compounds can inhibit cancer cell proliferation, survival, and angiogenesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(4-iodophenyl)thiazole
This protocol describes the synthesis of a foundational antiproliferative thiazole derivative using the Hantzsch thiazole synthesis.
Materials:
-
This compound (1.0 mmol, 323.96 g/mol )
-
Thiourea (1.2 mmol, 76.12 g/mol )
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crushed ice
-
Ammonium hydroxide solution (10%)
-
Diethyl ether
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and thiourea (1.2 mmol).
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).
-
After completion of the reaction (typically 4-6 hours), allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture over crushed ice to precipitate the crude product.
-
Neutralize the mixture with a 10% ammonium hydroxide solution to deprotonate the thiazole product, which is often formed as an HBr salt.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water and then with a small amount of diethyl ether to remove any unreacted starting material.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-amino-4-(4-iodophenyl)thiazole.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay
This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized 2-amino-4-(4-iodophenyl)thiazole derivative
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
The antiproliferative activity of various thiazole derivatives synthesized from α-bromoacetophenones is summarized below. While specific data for 2-amino-4-(4-iodophenyl)thiazole is not extensively available in the public domain, the following table presents representative IC50 values for structurally related compounds against common cancer cell lines to illustrate the potential potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Amino-4-arylthiazole Derivatives | HT-29 (Colon) | 2.01 | Doxorubicin | - |
| A549 (Lung) | 8.64 | Doxorubicin | - | |
| HeLa (Cervical) | 6.05 | Doxorubicin | - | |
| Thiazolidinone Derivatives | A549 (Lung) | 0.72 | Erlotinib | - |
| MCF-7 (Breast) | - | Erlotinib | - | |
| Thiazole-based Pyrazoline Hybrids | A549 (Lung) | 2.9 - 4.2 | Erlotinib | - |
| H441 (Lung) | 3.8 - 4.8 | Erlotinib | - |
Note: The IC50 values are illustrative and can vary based on the specific substitutions on the thiazole ring and the experimental conditions.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages from synthesis to biological evaluation.
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism for the formation of the thiazole ring.
EGFR and VEGFR-2 Signaling Pathways
Caption: Inhibition of EGFR and VEGFR-2 signaling by thiazole derivatives.
The Pivotal Role of 2-Bromo-1-(4-iodophenyl)ethanone in Medicinal Chemistry: A Versatile Intermediate for Therapeutic Agent Synthesis
For Immediate Release
[City, State] – [Date] – 2-Bromo-1-(4-iodophenyl)ethanone, a halogenated acetophenone derivative, has emerged as a critical building block in the field of medicinal chemistry. Its unique structural features, particularly the reactive α-bromo ketone and the strategically placed iodo-substituent, make it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This application note provides a detailed overview of its utility, focusing on the synthesis of 2-aminothiazoles and imidazo[1,2-a]pyridines, two classes of compounds with demonstrated anticancer and kinase inhibitory activities.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this intermediate is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₈H₆BrIO |
| Molecular Weight | 324.94 g/mol |
| Appearance | Off-white to faint yellow powder |
| Melting Point | 98-102 °C |
| Purity (HPLC) | ≥98% |
Application 1: Synthesis of 2-Amino-4-(4-iodophenyl)thiazole Derivatives as Potential Anticancer Agents
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. This compound serves as an ideal starting material for the synthesis of 2-amino-4-(4-iodophenyl)thiazole, a scaffold found in numerous compounds with potent biological activities.
The general synthetic workflow for this transformation is outlined below:
Experimental Protocol: Synthesis of 2-Amino-4-(4-iodophenyl)thiazole
This protocol details the synthesis of 2-amino-4-(4-iodophenyl)thiazole from this compound and thiourea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Sodium Bicarbonate (optional, for neutralization)
Procedure:
-
To a solution of this compound in ethanol, add thiourea.
-
The reaction mixture is heated at reflux for a specified duration, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If necessary, the mixture is neutralized with a mild base such as sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-(4-iodophenyl)thiazole.
Quantitative Data for 2-Amino-4-(4-iodophenyl)thiazole Synthesis
| Parameter | Value |
| Yield | Typically >85% |
| Melting Point | 210-212 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.78 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.21 (s, 2H), 7.15 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.5, 150.2, 137.4, 134.1, 128.2, 104.3, 93.8 |
Biological Activity: Anticancer Properties
Derivatives of 2-aminothiazole are known to exhibit significant anticancer activity. While specific IC₅₀ values for 2-amino-4-(4-iodophenyl)thiazole are not extensively reported in publicly available literature, related 2-aminothiazole derivatives have shown potent inhibitory activity against various cancer cell lines. The 4-iodophenyl moiety can serve as a handle for further functionalization, such as through Suzuki or Sonogashira coupling, to generate libraries of compounds for screening. For instance, various 2,4-disubstituted thiazole amide derivatives have demonstrated antiproliferative activities against A549, HeLa, HT29, and Karpas299 cells with IC₅₀ values in the micromolar range.[1]
Application 2: Synthesis of 6-(4-iodophenyl)imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in many clinically important drugs, known for their diverse pharmacological activities, including kinase inhibition. This compound is a key intermediate in the synthesis of 6-(4-iodophenyl)imidazo[1,2-a]pyridine derivatives.
The synthetic pathway for the formation of the imidazo[1,2-a]pyridine core is depicted below:
Experimental Protocol: Synthesis of 2-Methyl-6-(4-iodophenyl)imidazo[1,2-a]pyridine
This protocol describes a representative synthesis of a 6-(4-iodophenyl)imidazo[1,2-a]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
2-Amino-5-methylpyridine (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol
Procedure:
-
A mixture of this compound, 2-amino-5-methylpyridine, and sodium bicarbonate in ethanol is prepared.
-
The mixture is heated to reflux for several hours until the starting materials are consumed, as monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure 2-methyl-6-(4-iodophenyl)imidazo[1,2-a]pyridine.
Quantitative Data for Imidazo[1,2-a]pyridine Synthesis
| Parameter | Value |
| Yield | 60-80% (typical) |
| Physical State | Solid |
Biological Activity: Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives have been extensively investigated as inhibitors of various kinases, which are crucial targets in cancer therapy. The 4-iodophenyl group can be a key pharmacophoric feature or a site for further chemical modification to optimize binding affinity and selectivity. For instance, certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown excellent IC₅₀ values in the nanomolar range against c-KIT, a receptor tyrosine kinase implicated in several cancers.[2] While specific data for 6-(4-iodophenyl)imidazo[1,2-a]pyridine derivatives is sparse, the scaffold's proven track record in kinase inhibitor design highlights the potential of compounds derived from this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its ability to readily undergo cyclization reactions to form biologically active heterocyclic systems like 2-aminothiazoles and imidazo[1,2-a]pyridines makes it an indispensable tool for drug discovery and development professionals. The presence of the iodine atom provides a convenient handle for further structural diversification, enabling the exploration of a vast chemical space in the quest for novel and more effective therapeutic agents, particularly in the areas of oncology and kinase inhibition. Further research into the synthesis and biological evaluation of novel compounds derived from this intermediate is strongly encouraged.
References
Application Notes and Protocols for Multicomponent Reactions Involving 2-Bromo-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-1-(4-iodophenyl)ethanone in multicomponent reactions (MCRs). This versatile α-haloketone serves as a valuable building block in the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound, also known as 2-bromo-4'-iodoacetophenone, is a key intermediate in organic synthesis. Its structure incorporates a reactive α-bromo ketone moiety and an iodinated phenyl ring, making it a suitable substrate for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions. In the context of multicomponent reactions, this compound is particularly valuable for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.
One of the most prominent applications of this compound in MCRs is the Hantzsch thiazole synthesis. This one-pot condensation reaction with a thiourea or thioamide derivative provides a straightforward and efficient route to 2-amino-4-(4-iodophenyl)thiazole derivatives. These thiazole-containing compounds are prevalent in many biologically active molecules and approved drugs.
Application 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic three-component reaction that involves the condensation of an α-haloketone, a thiourea or thioamide, and often a base or catalyst to afford a thiazole derivative. The use of this compound in this reaction allows for the introduction of an iodophenyl group at the 4-position of the thiazole ring, which can be further functionalized, for example, via Suzuki or Sonogashira coupling reactions.
Reaction Principle
The reaction proceeds through the initial S-alkylation of the thiourea with the α-bromoketone to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the final 2-aminothiazole product.
Caption: Hantzsch Thiazole Synthesis Workflow.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Hantzsch thiazole synthesis using this compound and thiourea. The data is compiled from analogous reactions reported in the literature.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [1] |
| Thiourea | 1.1 - 1.2 eq | [1] |
| Reaction Conditions | ||
| Solvent | Ethanol | [1] |
| Temperature | Reflux (approx. 78 °C) | [1] |
| Reaction Time | 3 - 6 hours | [2] |
| Catalyst | None (or reusable heterogeneous catalyst like copper silicate) | [1] |
| Product | ||
| Yield | Good to Excellent (typically >80%) | [1] |
| Purity | High after recrystallization | [1] |
| Melting Point | Dependent on the specific product | - |
Experimental Protocol: Synthesis of 2-Amino-4-(4-iodophenyl)thiazole
This protocol is a representative procedure adapted from established methods for the Hantzsch thiazole synthesis.[1][2]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Saturated aqueous solution of sodium bicarbonate (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagent: Add thiourea (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 3-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.
-
If a precipitate forms, collect it by filtration. If not, the solvent can be partially evaporated to induce crystallization.
-
For the free base, the reaction mixture can be concentrated under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-amino-4-(4-iodophenyl)thiazole.
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Potential Biological Application: Inhibition of Protein Tyrosine Phosphatases
While the primary focus of this document is the synthetic application of this compound, it is noteworthy that the resulting heterocyclic products may possess interesting biological activities. For instance, compounds structurally related to 2-bromo-acetophenones have been identified as covalent inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B.[3] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, and its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.
The 4-(4-iodophenyl)thiazole scaffold synthesized via the Hantzsch reaction could be explored for its potential as a PTP1B inhibitor. The mechanism of inhibition by related α-bromoketones involves the covalent modification of a critical cysteine residue in the active site of the enzyme.
Caption: Potential Inhibition of PTP1B Signaling.
Further investigation into the biological activity of derivatives of this compound could open new avenues for the development of novel therapeutic agents. The multicomponent synthesis approach described herein provides a rapid and efficient means to generate a library of such compounds for screening and lead optimization.
References
Application Notes and Protocols for the Synthesis of 2-Bromo-1-(4-iodophenyl)ethanone
Application Notes
2-Bromo-1-(4-iodophenyl)ethanone, also known as 4-iodophenacyl bromide, is a key organic intermediate in the synthesis of a variety of more complex molecules.[1][2] Its bifunctional nature, featuring a reactive α-bromoketone moiety and an iodinated phenyl ring, makes it a versatile building block in medicinal chemistry and materials science. The α-bromoketone is a potent electrophile, readily participating in nucleophilic substitution reactions, while the iodo-group is suitable for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This compound serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[2][3]
Experimental Protocol: α-Bromination of 4-Iodoacetophenone
This protocol details the synthesis of this compound via the acid-catalyzed α-bromination of 4-Iodoacetophenone. The reaction mechanism involves the protonation of the carbonyl oxygen, followed by enol formation, which then acts as a nucleophile to attack bromine.[4]
Materials:
-
4-Iodoacetophenone
-
Bromine (Br₂)
-
Acetic Acid (Glacial)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-Iodoacetophenone in glacial acetic acid. The setup should be placed in a fume hood due to the use of bromine.
-
Addition of Bromine: While stirring the solution at room temperature, add a solution of Bromine in glacial acetic acid dropwise via the dropping funnel. A slight exotherm may be observed. The reaction mixture will typically change color from dark red/brown to yellow or colorless upon completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-Iodoacetophenone spot.
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water.
-
A precipitate of the crude product should form. If no precipitate forms, proceed to extraction.
-
To quench any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the reddish-brown color of bromine disappears.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid, and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an off-white to yellow solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.[1][3]
Safety Precautions:
-
Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
Data Presentation
The following table summarizes the quantitative data for a typical experimental protocol.
| Parameter | Value | Notes |
| Reagents | ||
| 4-Iodoacetophenone | 10.0 g (40.6 mmol, 1.0 equiv) | Starting material. |
| Bromine (Br₂) | 2.2 mL (6.8 g, 42.7 mmol, 1.05 equiv) | Brominating agent. A slight excess is used to ensure complete reaction. |
| Glacial Acetic Acid | 50 mL | Solvent and catalyst.[4] |
| Reaction Conditions | ||
| Temperature | Room Temperature to 40 °C | The reaction can be gently heated to increase the rate if necessary. A study on a similar substrate showed optimal temperatures around 90°C, but conditions vary.[4] |
| Reaction Time | 2 - 4 hours | Monitor by TLC until the starting material is consumed. Reaction time can be influenced by temperature. |
| Product Characterization | ||
| Appearance | Off-white to faint yellow powder/solid[1][3] | The color may vary depending on purity. |
| Molecular Formula | C₈H₆BrIO[3][5] | |
| Molecular Weight | 324.94 g/mol [1][5] | |
| Melting Point | ~70-75 °C[3] | Literature values may vary slightly. |
| Yield | ||
| Expected Yield | 75 - 85% | Yields can vary based on reaction scale and purification efficiency. Similar bromination reactions report yields in the 85-90% range.[4] |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. innospk.com [innospk.com]
- 2. CAS 31827-94-8: 2-Bromo-4'-iodoacetophenone | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Bromo-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of novel heterocyclic compounds utilizing 2-Bromo-1-(4-iodophenyl)ethanone as a key starting material. The synthesized compounds, particularly thiazole and triazole derivatives, have shown significant potential as therapeutic agents, exhibiting both anticancer and antimicrobial properties.
Introduction
This compound is a versatile building block in medicinal chemistry due to its reactive α-bromoketone moiety, which readily participates in cyclization reactions to form a variety of heterocyclic systems. Microwave-assisted organic synthesis (MAOS) offers a green and efficient alternative to conventional heating methods, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. This approach is particularly well-suited for the rapid generation of compound libraries for drug discovery screening.
Applications in Drug Discovery
Derivatives of this compound have been investigated for their potential as:
-
Anticancer Agents: Thiazole derivatives synthesized from this precursor have been shown to exhibit anticancer activity, potentially through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[1][2]
-
Antimicrobial Agents: Triazole-containing compounds are known for their broad-spectrum antimicrobial activities. Novel triazoles synthesized using microwave assistance can be screened for their efficacy against various bacterial and fungal strains.[3][4]
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazole Derivatives
| Product | Conventional Method (Time) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 8 h | Lower Yields | 30 | 95 | [5] |
| 2-(2-(benzylidene)hydrazinyl)thiazol-4(5H)-one | 1.5 h | 79-90 | 10-15 | 82-92 | [6] |
| 2-amino-4-phenylthiazole | 8-10 h | 14.2 | 5-15 | 29.5 | [7] |
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thiazole Derivative 1 | SaOS-2 | 0.190 ± 0.045 | - | - | [8] |
| Thiazole Derivative 2 | C6 (glioma) | 3.83 ± 0.76 | Cisplatin | - | [9] |
| Thiazole Derivative 3 | A549 (lung) | 12.0 ± 1.73 | Cisplatin | - | [9] |
Table 3: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Triazole Derivative 1 | Candida albicans | 4-32 | Fluconazole | - | [3] |
| Triazole Derivative 2 | B. subtilis | 1.25 ± 0.60 | Penicillin | 1 ± 1.50 | [10] |
| Triazole Derivative 3 | E. coli | 1.80 ± 0.25 | Penicillin | 2.4 ± 1.00 | [10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-(4-iodophenyl)thiazole Derivatives
This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives from this compound and a substituted thiourea.
Materials:
-
This compound (1 mmol)
-
Substituted thiourea (e.g., N-phenylthiourea) (1.1 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (1 mmol), the substituted thiourea (1.1 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 90°C for 30 minutes.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
This protocol outlines the one-pot synthesis of 1,4-disubstituted-1,2,3-triazoles from an alkyne, an organic halide, and sodium azide, generating the azide in situ. This compound can be converted to the corresponding azide and then reacted with an alkyne, or used to generate an alkyne for reaction with an azide. The following is a general procedure for the click reaction.
Materials:
-
Organic halide (e.g., a derivative of this compound) (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Sodium azide (1.1 mmol)
-
Water:tert-Butanol (1:1 mixture, 3 mL)
-
Copper(II) sulfate solution (1N, 200 µL)
-
Copper wire (50 mg)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, suspend the organic halide (1.0 mmol), terminal alkyne (1.1 mmol), and sodium azide (1.1 mmol) in the water:tert-butanol mixture (3 mL).
-
Add the copper wire and copper(II) sulfate solution to the vial.
-
Seal the vial tightly.
-
Irradiate the mixture in the microwave synthesizer for 10-15 minutes at a suitable temperature (e.g., 65-100°C), with a power of 100 W.[11]
-
After the reaction, cool the vial to 50°C.
-
Dilute the reaction mixture with water and filter to collect the crude product.
-
Wash the residue with water, dilute HCl, and petroleum ether.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Visualizations
Caption: Microwave-assisted synthesis workflows for thiazole and triazole derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Caption: Proposed mechanism of antibacterial action via inhibition of cell wall synthesis.
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new 1,2,4-triazole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. benchchem.com [benchchem.com]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Catalytic Reactions with 2-Bromo-1-(4-iodophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and catalytic conditions for various transformations involving 2-Bromo-1-(4-iodophenyl)ethanone. This versatile building block, featuring two distinct halogen atoms and a reactive α-bromoketone moiety, offers multiple avenues for selective functionalization, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Regioselective Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for highly regioselective cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the 4-position while leaving the 2-bromo position intact for subsequent transformations.
Suzuki-Miyaura Coupling (C-I Bond Functionalization)
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 4-position of this compound and a variety of organoboron reagents.
Table 1: Catalytic Conditions for Selective Suzuki-Miyaura Coupling at the C-I Bond
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is often effective. For less reactive boronic acids, a more active catalyst system may be required. |
| Boron Reagent | Aryl- or heteroarylboronic acid or ester (1.1-1.5 equiv.) | A slight excess of the boron reagent is used to ensure complete consumption of the starting material. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | The choice of base can influence the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings. |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF | The solvent system should be degassed to prevent catalyst deactivation. |
| Temperature | 80-100 °C | The reaction temperature is optimized to ensure selectivity for the C-I bond. |
| Reaction Time | 4-16 hours | Monitored by TLC or LC-MS. |
Experimental Protocol: Synthesis of 2-Bromo-1-(4'-acetyl-[1,1'-biphenyl]-4-yl)ethanone
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add Pd(PPh₃)₄ (0.03 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed dioxane and water (4:1 mixture, to make a 0.1 M solution of the aryl halide).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling (C-I Bond Functionalization)
The Sonogashira coupling allows for the introduction of an alkyne moiety at the 4-position. Both copper-catalyzed and copper-free conditions can be employed.
Table 2: Catalytic Conditions for Selective Sonogashira Coupling at the C-I Bond
| Parameter | Copper-Catalyzed | Copper-Free | Notes |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand (e.g., XPhos, SPhos) | Copper-free systems can be advantageous to avoid alkyne homocoupling. |
| Co-catalyst | CuI (4-10 mol%) | N/A | Essential for the copper-catalyzed pathway. |
| Alkyne | Terminal alkyne (1.1-1.5 equiv.) | Terminal alkyne (1.1-1.5 equiv.) | A slight excess is used. |
| Base | Et₃N or DIPEA (2-3 equiv. or as solvent) | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | An amine base is typically used in the copper-catalyzed reaction. |
| Solvent | THF or DMF | Toluene or Dioxane | Solvents must be anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | 80-110 °C | Milder conditions are often sufficient for the copper-catalyzed reaction. |
| Reaction Time | 2-12 hours | 6-24 hours | Monitored by TLC or LC-MS. |
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Bromo-1-(4-(phenylethynyl)phenyl)ethanone
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine (2:1 mixture, to make a 0.1 M solution of the aryl halide).
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Sonogashira Coupling Mechanism
Synthesis of Heterocycles from the α-Bromo Ketone Moiety
The α-bromo ketone functionality of this compound is a versatile precursor for the synthesis of various five-membered heterocycles, such as thiazoles and imidazoles, through condensation reactions.
Hantzsch Thiazole Synthesis
The reaction of this compound with a thiourea or thioamide provides a direct route to 2-aminothiazole or 2,4-disubstituted thiazole derivatives, respectively.
Table 3: Conditions for Hantzsch Thiazole Synthesis
| Parameter | Condition |
| Thio-reagent | Thiourea or Thioamide (1.0-1.2 equiv.) |
| Solvent | Ethanol, DMF |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1-6 hours |
Experimental Protocol: Synthesis of 4-(4-Iodophenyl)-2-aminothiazole
-
Dissolve this compound (1.0 equiv.) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 equiv.) to the solution.
-
Heat the mixture to reflux for 3 hours. A precipitate should form.
-
Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to yield the hydrobromide salt of the product.
-
Neutralize an aqueous suspension of the salt with a base (e.g., NaHCO₃) and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and recrystallize to obtain the pure 2-aminothiazole.
Imidazole Synthesis
Condensation of this compound with amidines or a mixture of an aldehyde, a primary amine, and ammonium acetate can yield various substituted imidazoles.[1]
Table 4: Conditions for One-Pot Imidazole Synthesis
| Parameter | Condition |
| Reagents | Aldehyde (1.0 equiv.), Primary Amine (1.0 equiv.), Ammonium Acetate (excess) |
| Solvent | Solvent-free or high-boiling solvent (e.g., acetic acid) |
| Temperature | 100-140 °C |
| Reaction Time | 2-8 hours |
Experimental Protocol: One-Pot Synthesis of a 1,2,4-Trisubstituted Imidazole [1]
-
In a sealed tube, combine this compound (1.0 equiv.), benzaldehyde (1.0 equiv.), benzylamine (1.0 equiv.), and ammonium acetate (5.0 equiv.).
-
Heat the mixture at 130 °C for 2 hours under solvent-free conditions.
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired imidazole.
Heterocycle Synthesis Pathways
Claisen-Schmidt Condensation for Chalcone Synthesis
This compound can serve as the ketone component in a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde to produce a chalcone. These enone-containing molecules are precursors to flavonoids and other biologically active compounds.[2]
Table 5: Conditions for Claisen-Schmidt Condensation
| Parameter | Condition |
| Aldehyde | Aromatic Aldehyde (1.0-1.1 equiv.) |
| Base | NaOH or KOH (aqueous solution or solid) |
| Solvent | Ethanol, Methanol, or solvent-free |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 2-24 hours |
Experimental Protocol: Synthesis of (E)-1-(2-Bromo-4-iodophenyl)-3-phenylprop-2-en-1-one
-
Dissolve this compound (1.0 equiv.) and benzaldehyde (1.05 equiv.) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH (e.g., 40%) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
These protocols provide a foundation for the catalytic transformation of this compound. Researchers should optimize conditions for their specific substrates and desired outcomes. Standard laboratory safety procedures should be followed at all times.
References
The Role of 2-Bromo-1-(4-iodophenyl)ethanone in the Synthesis of Advanced Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the strategic design and synthesis of targeted therapies are paramount. For researchers, scientists, and drug development professionals, the selection of versatile starting materials is a critical step in the creation of novel kinase inhibitors. 2-Bromo-1-(4-iodophenyl)ethanone has emerged as a key building block in this arena, particularly for the development of inhibitors targeting critical signaling pathways implicated in cancer and inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors.
The primary application of this compound in this context is the synthesis of 2-amino-4-(4-iodophenyl)thiazole and its derivatives. This is achieved through the well-established Hantzsch thiazole synthesis, a robust and efficient method for constructing the thiazole ring system. The resulting 2-aminothiazole scaffold serves as a versatile template for the development of inhibitors against various kinases, including p38 mitogen-activated protein kinase (MAPK) and Src kinase, both of which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.
Application in p38 MAPK Inhibitor Synthesis
The p38 MAPK signaling cascade is a key pathway in the inflammatory response and is implicated in a variety of diseases, including rheumatoid arthritis and cancer.[1] The 2-aminothiazole core, derived from this compound, has been successfully utilized to generate potent p38 MAPK inhibitors. Further modification of the 2-amino group, for instance through acylation, can significantly enhance the inhibitory activity of these compounds.
Application in Src Kinase Inhibitor Synthesis
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in signal transduction pathways governing cell growth, survival, and migration.[2] Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. The 2-aminothiazole scaffold provides a valuable framework for the design of Src kinase inhibitors, with the 4-iodophenyl moiety offering a key interaction point within the kinase's active site.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-(4-iodophenyl)thiazole
This protocol details the synthesis of the core 2-aminothiazole intermediate via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Copper silicate (catalyst, optional)[3]
-
Crushed ice
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (5 mL).[3]
-
Add thiourea (1.2 mmol).[3] For a catalyzed reaction, add copper silicate (10 mol%).[3]
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for the required time (typically 30 minutes to 2 hours).[3] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, if a catalyst was used, filter the hot reaction mixture to remove the catalyst.[3]
-
Pour the filtrate over crushed ice to precipitate the product.[3]
-
Collect the solid product by vacuum filtration.
-
The crude product can be purified by recrystallization from hot ethanol to yield 2-amino-4-(4-iodophenyl)thiazole.[3]
Protocol 2: Synthesis of 2-Acylamino-4-(4-iodophenyl)thiazole Derivatives (General Procedure)
This protocol outlines a general method for the derivatization of the 2-amino group to enhance kinase inhibitory activity.
Materials:
-
2-amino-4-(4-iodophenyl)thiazole
-
Appropriate acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU) for carboxylic acids
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, DIPEA)
Procedure:
-
Dissolve 2-amino-4-(4-iodophenyl)thiazole (1.0 mmol) in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 mmol).
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) or the carboxylic acid (1.1 mmol) along with the coupling agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes the inhibitory activities of representative thiazole-based kinase inhibitors.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 2-Acylamino-thiazole derivatives | p38α MAPK | 0.036 - 0.043 | [4] |
| Phenyl-pyridyl-thiazole derivatives | p38 MAPK | Data not specified | [5] |
| 2-Phenylamino-thieno[3,2-b]pyridines | Src Kinase | Data not specified | [6] |
| Pyrazolo[3,4-d]pyrimidine-peptide conjugates | c-Src | 0.38 - 2.7 |
Visualizations
Signaling Pathways and Experimental Workflow
To visualize the key concepts, the following diagrams have been generated using the DOT language.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: Src Kinase Signaling Pathway and Inhibition.
References
- 1. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Bromo-1-(4-iodophenyl)ethanone in the Synthesis of Chemical Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-iodophenyl)ethanone is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of diverse chemical libraries for drug discovery. Its structure, featuring a reactive α-bromo ketone and an iodinated phenyl ring, allows for sequential and site-selective reactions to generate a wide array of heterocyclic compounds. The α-bromo ketone moiety is a key precursor for the renowned Hantzsch thiazole synthesis, yielding substituted aminothiazoles, a privileged scaffold in medicinal chemistry known for a broad spectrum of biological activities.[1] Concurrently, the iodo-substituent on the phenyl ring provides a handle for further diversification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity enables the creation of complex molecules with significant potential for modulation of various biological targets. These notes provide detailed protocols for the synthesis of a key thiazole derivative and summarize the biological activities of analogous compounds, offering a practical guide for researchers in the field of drug development.
Data Presentation: Biological Activities of Analogous Thiazole Derivatives
The following tables summarize the reported in vitro anticancer and antimicrobial activities of thiazole derivatives structurally related to those synthesized from this compound. This data provides a comparative baseline for the expected biological potency of novel compounds derived from this starting material.
Table 1: In Vitro Anticancer Activity (IC50) of Substituted Thiazole Derivatives
| Compound ID | R Group (at position 4 of thiazole) | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | 4-Bromophenyl | MCF-7 (Breast) | 31.5 ± 1.91 | [2] |
| 4b | 4-Bromophenyl | HepG2 (Liver) | 51.7 ± 3.13 | [2] |
| 4c | Phenylhydrazone substituted phenyl | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| 4c | Phenylhydrazone substituted phenyl | HepG2 (Liver) | 7.26 ± 0.44 | [2] |
| 6a | Naphthalene derivative | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [3] |
| 8 | 4-Methylphenyl derivative | MCF-7 (Breast) | 3.36 ± 0.06 | [4] |
| 7a | 4-Methylphenyl derivative | MCF-7 (Breast) | 6.09 ± 0.44 | [4] |
Table 2: In Vitro Antimicrobial Activity (MIC) of Substituted Thiazole Derivatives
| Compound ID | R Group (at position 4 of thiazole) | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 59 | 4-Bromophenyl | Candida albicans | 3.9 - 62.5 | [5] |
| 56 | 3-Nitrophenyl | Staphylococcus aureus | 8 - 16 | [6] |
| 56 | 3-Nitrophenyl | Escherichia coli | 8 - 16 | [6] |
| 56 | 3-Nitrophenyl | Pseudomonas aeruginosa | 8 - 16 | [6] |
| 56 | 3-Nitrophenyl | Acinetobacter baumannii | 8 - 16 | [6] |
| 37 | Bisthiazole derivative | Mycobacterium smegmatis | 30.38 | [7] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-(4-iodophenyl)thiazole
This protocol details the synthesis of a foundational thiazole derivative from this compound and thiourea, based on the well-established Hantzsch thiazole synthesis.[8][9]
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Stirring plate
-
Crushed ice
-
Filtration apparatus (e.g., Buchner funnel)
-
Thin-layer chromatography (TLC) supplies (e.g., silica plates, developing chamber)
-
Hexane and Ethyl acetate (for TLC mobile phase)
Procedure:
-
To a round bottom flask, add this compound (1 mmol).
-
Add thiourea (1.2 mmol) to the flask.
-
Add 5 mL of ethanol to the flask.
-
The reaction mixture is then refluxed at 78°C.[9]
-
The progress of the reaction should be monitored by thin-layer chromatography using a mobile phase of hexane:ethyl acetate (e.g., 8:3 v/v).[9]
-
Upon completion of the reaction, the mixture is cooled to room temperature and then poured over crushed ice to precipitate the product.[9]
-
The solid product is collected by filtration, washed with cold water, and dried.[9]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[9]
Expected Yield: Based on analogous reactions, yields for this synthesis are expected to be in the range of 85-95%.[10]
Visualizations
Synthetic Workflow for 2-Amino-4-(4-iodophenyl)thiazole
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for Hantzsch thiazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the Hantzsch thiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch thiazole synthesis in a question-and-answer format.
Question: My reaction yield is low or I'm obtaining no product. What are the possible causes and solutions?
Answer:
Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Starting Material Quality: The purity of the α-haloketone and the thioamide is critical. α-Haloketones can degrade over time and should be fresh or properly stored. The purity of the thioamide should also be verified.
-
Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is advised. However, excessive heat can lead to the formation of side products.[1]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[1] The choice of solvent should be optimized for the specific substrates.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using TLC until the starting materials are consumed.
Question: I am observing multiple spots on my TLC plate. What are the possible side products and how can I minimize them?
Answer:
The formation of side products is a common issue. Here are some possibilities and solutions:
-
Unreacted Starting Materials: Spots corresponding to the α-haloketone and thioamide may be present if the reaction is incomplete. Ensure sufficient reaction time and optimal temperature.
-
Formation of an Oxazole: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can form. Ensure the purity of the thioamide starting material.
-
Dimerization or Polymerization: Under certain conditions, the reactants or intermediates can self-condense. Optimizing reactant concentrations and temperature can help minimize these side reactions.
-
Regioisomers: With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity.[2] Careful analysis of the product mixture by NMR is necessary to identify and quantify the isomers.
Question: The product is not precipitating from the reaction mixture or is forming an oil. How should I proceed with isolation?
Answer:
If the thiazole product does not precipitate upon cooling and neutralization, alternative workup procedures are necessary.
-
Extraction: The product can be extracted from the aqueous reaction mixture using a suitable organic solvent like ethyl acetate. The organic extracts can then be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Chromatography: The crude product obtained after extraction can be purified using column chromatography on silica gel to isolate the desired thiazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a cyclization reaction between an α-haloketone and a thioamide to form a thiazole.[3] The mechanism proceeds in three main steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[4]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[4]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[4]
Q2: What is the typical substrate scope for the Hantzsch synthesis?
A2: The Hantzsch synthesis is quite versatile and tolerates a wide range of functional groups on both the α-haloketone and the thioamide.[1]
-
α-Haloketones: A variety of α-chloro and α-bromo ketones can be used. The ketone can bear alkyl, aryl, or heterocyclic substituents.
-
Thioamides: Thiourea, substituted thioureas, and various thioamides (with alkyl, aryl, or heteroaryl R-groups) are suitable reaction partners. The use of thiosemicarbazides can lead to the formation of 2-hydrazinothiazoles.
Q3: Are there any limitations or functional groups that are not compatible with this reaction?
A3: While the reaction is robust, certain functional groups can interfere:
-
Acid/Base Sensitive Groups: The reaction is often carried out with heating and can be sensitive to pH changes during workup. Functional groups that are unstable to these conditions may not be compatible.
-
Highly Reactive Groups: Functional groups that can react with thioamides or α-haloketones under the reaction conditions may lead to side products.
Q4: What are the key parameters to consider when optimizing the reaction conditions?
A4: The key parameters to optimize for maximizing yield and purity are:
-
Temperature: As shown in the data tables, temperature has a significant impact on reaction time and yield.
-
Solvent: The choice of solvent affects the solubility of reactants and the reaction rate.
-
Catalyst: While many Hantzsch syntheses are performed without a catalyst, in some cases, a catalyst can improve the reaction rate and yield.
-
Reactant Ratio: A slight excess of the thioamide is often used to ensure complete consumption of the α-haloketone.[5]
Q5: What are the considerations for scaling up the Hantzsch thiazole synthesis for industrial applications?
A5: Scaling up the Hantzsch synthesis presents several challenges:
-
Exothermic Reaction: The initial SN2 reaction can be exothermic, requiring careful temperature control on a large scale to prevent runaway reactions and side product formation.
-
Reagent Handling: α-haloketones are often lachrymatory and toxic, requiring specialized handling procedures and equipment in an industrial setting.
-
Workup and Purification: The precipitation and filtration method used at the lab scale may not be efficient for large-scale production. Alternative methods like crystallization or distillation might be necessary.
-
Solvent Selection: The choice of solvent for industrial scale-up will also depend on factors like cost, safety, and environmental impact.
Data Presentation
Table 1: Optimization of Reaction Conditions for a One-Pot Hantzsch Thiazole Synthesis
The following table summarizes the screening of catalyst amount, solvent, and temperature for the synthesis of a specific Hantzsch thiazole derivative (4a) from 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.[6]
| Entry | Catalyst (SiW.SiO₂) Amount | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | EtOH/H₂O (1/1) | 65 | 5 | 20 |
| 2 | 15% | H₂O | 100 | 4 | 70 |
| 3 | 15% | EtOH | Reflux | 3.5 | 80 |
| 4 | 15% | MeOH | Reflux | 4 | 75 |
| 5 | 15% | EtOH/H₂O (1/1) | 65 | 3.5 | 85 |
| 6 | 15% | 1-Butanol | Reflux | 4 | 60 |
| 7 | 15% | 2-Propanol | Reflux | 4 | 65 |
| 8 | 15% | EtOH/H₂O (1/1) | 25 | 12 | No reaction |
| 9 | 10% | EtOH/H₂O (1/1) | 65 | 4 | 70 |
| 10 | 20% | EtOH/H₂O (1/1) | 65 | 3.5 | 85 |
Data adapted from Bouherrou, et al., Molecules, 2017.[6]
Table 2: Comparison of Conventional Heating and Ultrasonic Irradiation
This table compares the reaction time and yield for the synthesis of various Hantzsch thiazole derivatives using conventional heating versus ultrasonic irradiation at room temperature.[6]
| Compound | Conventional Heating (65 °C) | Ultrasonic Irradiation (RT) |
| Time (h) | Yield (%) | |
| 4a | 3.5 | 85 |
| 4b | 3.0 | 82 |
| 4c | 2.5 | 90 |
| 4d | 3.5 | 85 |
| 4e | 3.0 | 80 |
Data adapted from Bouherrou, et al., Molecules, 2017.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard method for the synthesis of a simple thiazole derivative.[5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: One-Pot Multi-Component Synthesis using a Heterogeneous Catalyst under Conventional Heating
This protocol describes an optimized, environmentally benign method for the synthesis of substituted thiazole derivatives.[6]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilisic acid (SiW.SiO₂) (15 mol%)
-
Ethanol/Water (1/1, v/v) (5 mL)
Procedure:
-
Combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and SiW.SiO₂ catalyst in a round-bottom flask.
-
Add the ethanol/water solvent mixture and a magnetic stir bar.
-
Reflux the mixture with stirring at 65 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified, typically by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for addressing low product yield in Hantzsch thiazole synthesis.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Hantzsch based macrocyclization approach for the synthesis of thiazole containing cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Common side reactions with 2-Bromo-1-(4-iodophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-iodophenyl)ethanone (CAS: 31827-94-8).
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile bifunctional building block commonly used in organic synthesis. Its primary applications include:
-
Synthesis of Heterocyclic Compounds: It is a key precursor in the Hantzsch thiazole synthesis for the formation of 2-aminothiazole derivatives.[1][2][3][4]
-
Alkylation of Nucleophiles: The α-bromoketone moiety allows for the alkylation of various nucleophiles, such as amines, thiols, and carboxylates, to introduce the 4-iodophenacyl group.
-
Precursor for α,β-unsaturated Ketones: Through dehydrobromination, it can be converted into the corresponding α,β-unsaturated ketone, a valuable intermediate in various synthetic pathways.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere. The typical storage temperature is 2-8°C.
Q3: What are the main safety precautions to consider when handling this compound?
A3: this compound is a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Low yield of the desired product in nucleophilic substitution reactions.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction temperature or adding a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). |
| Side reactions | See the "Common Side Reactions" section below for potential unwanted reactions. Adjusting the reaction conditions (e.g., temperature, base, solvent) may help to minimize side product formation. |
| Degradation of the starting material | Ensure the this compound is of high purity and has been stored correctly. Degradation can occur in the presence of moisture or light. |
| Steric hindrance | If the nucleophile is sterically hindered, the reaction rate may be slow. Consider using a less hindered nucleophile or more forcing reaction conditions. |
Issue 2: Formation of multiple products observed by TLC or NMR.
| Potential Cause | Troubleshooting Step |
| Dibromination of the starting material | This can occur during the synthesis of this compound if an excess of the brominating agent is used. Purify the starting material before use. |
| Favorskii rearrangement | In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[6][7][8][9] Use a non-nucleophilic, sterically hindered base if enolate formation is desired without rearrangement. |
| Elimination reaction | Treatment with a strong, non-nucleophilic base can lead to dehydrobromination to form the α,β-unsaturated ketone.[5] |
| Reaction with the solvent | Protic solvents like alcohols can act as nucleophiles, leading to the formation of α-alkoxy ketones. Use an aprotic solvent if this is a concern. |
Issue 3: Difficulty in purifying the product from unreacted starting material and byproducts.
| Potential Cause | Troubleshooting Step |
| Similar polarities | The starting material, desired product, and some byproducts may have similar polarities, making chromatographic separation challenging.[10] |
| - Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a solvent system that provides the best separation on analytical TLC should be used. | |
| - Consider recrystallization as an alternative or complementary purification method. | |
| - If the product is an amine, it can be converted to its hydrochloride salt to facilitate purification by precipitation or extraction. |
Common Side Reactions
The following table summarizes common side reactions observed with α-bromo ketones like this compound.
| Side Reaction | Reactants/Conditions | Major Side Product(s) | Mitigation Strategies |
| Favorskii Rearrangement | Strong base (e.g., NaOH, NaOEt) | (4-Iodophenyl)acetic acid or its ester | Use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) if only deprotonation is desired.[6][7] |
| Dehydrobromination | Strong, non-nucleophilic base (e.g., pyridine, DBU) | 1-(4-Iodophenyl)prop-2-en-1-one | Use a weaker base or a nucleophilic base if substitution is the desired outcome.[5] |
| Dibromination | Excess brominating agent during synthesis | 2,2-Dibromo-1-(4-iodophenyl)ethanone | Use a slight excess of the ketone relative to the brominating agent. Carefully monitor the reaction.[10] |
| Solvolysis | Protic solvents (e.g., methanol, ethanol) | 2-Methoxy-1-(4-iodophenyl)ethanone or 2-Ethoxy-1-(4-iodophenyl)ethanone | Use aprotic solvents (e.g., THF, DMF, acetonitrile). |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol is a general guideline for the synthesis of 2-amino-4-(4-iodophenyl)thiazole derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired thiourea or thioamide (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, isopropanol).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Potential reaction pathways for this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Thiazoles from 2-Bromo-1-(4-iodophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of thiazoles synthesized from 2-Bromo-1-(4-iodophenyl)ethanone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing thiazoles from this compound?
The most common method is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone (in this case, this compound) with a thioamide (e.g., thiourea) to form the thiazole ring.[2][3]
Q2: What are the most likely impurities in the crude product mixture?
Common impurities include:
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Unreacted starting materials: this compound and the thioamide (e.g., thiourea).
-
Side-products: Formation of regioisomers may occur depending on the reaction conditions.[4]
-
Reagents from workup: Salts formed during neutralization steps.
Q3: What are the recommended purification techniques for thiazoles synthesized from this compound?
The two primary purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is employed to achieve high purity.
Purification Troubleshooting Guides
Recrystallization
Issue 1: No crystals form upon cooling the recrystallization solution.
-
Possible Cause: The solution may be too dilute, or the chosen solvent is too good at dissolving the thiazole derivative even at low temperatures.
-
Solution:
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of the product and try cooling again.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound if available.
-
Change the solvent system: If concentration doesn't work, the solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).
-
Issue 2: The recrystallized product is still impure.
-
Possible Cause: Impurities may have similar solubility profiles to the product, or the cooling process was too rapid, trapping impurities within the crystal lattice.
-
Solution:
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
Second recrystallization: A second recrystallization step may be necessary to remove persistent impurities.
-
Alternative purification: If recrystallization is ineffective, column chromatography is the recommended next step.
-
Issue 3: Oiling out instead of crystallization.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Solution:
-
Lower the boiling point of the solvent: Use a lower-boiling solvent or a solvent pair.
-
Use more solvent: Add more of the "good" solvent to prevent supersaturation.
-
Induce crystallization at a lower temperature: Allow the solution to cool to a temperature below the melting point of the product before inducing crystallization.
-
Column Chromatography
Issue 1: The thiazole compound does not move from the origin on the TLC plate or column.
-
Possible Cause: The eluent (solvent system) is not polar enough to move the compound up the stationary phase (e.g., silica gel).
-
Solution:
-
Increase eluent polarity: Gradually increase the proportion of the polar solvent in your eluent mixture. Common solvent systems for thiazole derivatives include mixtures of hexane with ethyl acetate or dichloromethane with methanol. For 2-amino-4-(4-iodophenyl)thiazole, a hexane:ethyl acetate system is a good starting point.[2]
-
TLC optimization: Before running a column, optimize the solvent system using Thin-Layer Chromatography (TLC) to find an eluent that gives your product an Rf value between 0.2 and 0.4 for good separation.
-
Issue 2: The thiazole compound streaks on the TLC plate and column.
-
Possible Cause: The compound may be acidic or basic. 2-aminothiazoles are basic due to the exocyclic amino group and the nitrogen atom in the thiazole ring. This can lead to strong interactions with the acidic silica gel.
-
Solution:
-
Add a modifier to the eluent: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel and reduce streaking.
-
Use a different stationary phase: Consider using a more neutral stationary phase like alumina.
-
Issue 3: Poor separation of the product from impurities.
-
Possible Cause: The polarity of the product and impurities are too similar in the chosen eluent system.
-
Solution:
-
Fine-tune the eluent system: Try small, incremental changes in the solvent ratio. Sometimes, switching to a different solvent system with different selectivities (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can improve separation.
-
Use a longer column: A longer and narrower column can provide better resolution for difficult separations.
-
Optimize the flow rate: A slower flow rate can improve separation by allowing for better equilibration between the stationary and mobile phases.
-
Avoid overloading the column: As a general rule, use about 25-50 g of silica gel for every 1 g of crude product.
-
Experimental Protocols
Synthesis of 2-amino-4-(4-iodophenyl)thiazole
This protocol is adapted from general procedures for the Hantzsch synthesis of 2-aminothiazoles.[2]
Materials:
-
This compound
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.2 mmol of thiourea in 5 mL of ethanol.
-
Reflux the reaction mixture at 78°C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 8:3 v/v).[2]
-
After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can then be purified by recrystallization or column chromatography.
Purification of 2-amino-4-(4-iodophenyl)thiazole
Method 1: Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Method 2: Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-amino-4-(4-iodophenyl)thiazole.
Quantitative Data
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 60-90% | 40-80% |
| Achievable Purity | >98% | 95-99% |
| Primary Application | Removing small amounts of impurities from a relatively pure product. | Separating complex mixtures with multiple components or impurities with similar polarities to the product. |
Note: Yields are highly dependent on the success of the initial reaction and the specific experimental conditions of the purification.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 2-amino-4-(4-iodophenyl)thiazole.
Caption: Troubleshooting logic for purification of thiazole derivatives.
References
Technical Support Center: Synthesis of 2-amino-4-(4-iodophenyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4-(4-iodophenyl)thiazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2-amino-4-(4-iodophenyl)thiazole?
The most common method for synthesizing 2-amino-4-(4-iodophenyl)thiazole is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(4-iodophenyl)ethanone (also known as 4-iodophenacyl bromide), with thiourea.
Q2: What are the typical reaction conditions for this synthesis?
While specific conditions can be optimized, a general protocol involves reacting equimolar amounts of this compound and thiourea in a solvent such as ethanol.[1] The reaction mixture is often heated to reflux for several hours to ensure completion.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate (e.g., silica gel), you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. A common eluent system for this analysis is a mixture of ethyl acetate and hexane.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am experiencing a very low yield of my desired product. What are the potential causes and how can I address them?
A: Low yields in the Hantzsch synthesis of 2-amino-4-(4-iodophenyl)thiazole can be attributed to several factors. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Ensure the purity of this compound and thiourea, as impurities can lead to side reactions.[1] - The α-haloketone can be unstable; use a fresh or properly stored batch. |
| Suboptimal Reaction Conditions | - Temperature: If the reaction is sluggish, a gradual increase in temperature might be necessary. Conversely, excessive heat can promote byproduct formation.[2] - Reaction Time: Ensure the reaction has been allowed to proceed to completion by monitoring with TLC.[1] - Solvent: The choice of solvent can impact reaction rate and yield. Ethanol is common, but other polar solvents could be explored. |
| Incomplete Reaction | - If TLC analysis shows significant amounts of unreacted starting materials, extend the reaction time or moderately increase the temperature. |
| Side Reactions | - The formation of byproducts can consume reactants. See the "Common Byproducts and Impurities" section for more details. |
Problem 2: Difficulty in Product Purification
Q: My crude product is impure, and I am struggling with purification. What are the best methods?
A: Purification of 2-amino-4-(4-iodophenyl)thiazole can be challenging due to the presence of byproducts with similar polarities.
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[1] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a recommended alternative. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Washing: Washing the crude product with a dilute solution of sodium bicarbonate can help remove any acidic impurities. A subsequent wash with cold water can remove residual salts.
Common Byproducts and Impurities
Q: I have multiple spots on my TLC plate. What are the possible byproducts and impurities in this synthesis?
A: The formation of byproducts is a common issue. Below is a summary of potential impurities and their origins.
| Byproduct/Impurity | Origin | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction time and temperature. |
| Oxazole Byproduct | Contamination of thiourea with urea. | Use high-purity thiourea. |
| Self-Condensation of 4-Iodophenacyl Bromide | Dimerization or polymerization of the α-haloketone.[1] | Maintain appropriate reaction concentration and temperature. |
| De-iodinated Product | Potential for cleavage of the C-I bond under certain conditions. | Avoid harsh acidic or basic conditions during workup. |
| Isomeric Thiazole | Less common in this specific synthesis but possible with unsymmetrical reactants. | N/A |
Experimental Protocols
Synthesis of 2-amino-4-(4-iodophenyl)thiazole
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1 equivalent)
-
Thiourea (1-1.2 equivalents)
-
Ethanol
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and monitor the progress using TLC. Reaction times can vary but are typically in the range of a few hours to overnight.
-
Once the reaction is complete (indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a 5% aqueous sodium bicarbonate solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol or water.
-
If no precipitate forms, remove the ethanol under reduced pressure. The resulting crude product can then be purified.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Caption: Hantzsch synthesis of 2-amino-4-(4-iodophenyl)thiazole.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Reactions with 2-Bromo-1-(4-iodophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-iodophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile intermediate in organic synthesis. Its principal applications include:
-
Synthesis of Thiazoles: It is a key building block in the Hantzsch thiazole synthesis, reacting with thioamides or thioureas to form 2,4-disubstituted thiazoles.[1][2][3][4]
-
Synthesis of Chalcones: It undergoes Claisen-Schmidt condensation with aromatic aldehydes to produce chalcones, which are precursors to flavonoids and other biologically active molecules.[5][6]
-
Nucleophilic Substitution Reactions: The bromine atom makes the adjacent carbon electrophilic and susceptible to attack by nucleophiles, allowing for the introduction of various functional groups.[7]
-
Cross-Coupling Reactions: The iodine substituent is suitable for cross-coupling reactions such as the Suzuki or Heck reactions, which are instrumental in creating complex organic molecules.[8]
Q2: What are the typical physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 31827-94-8[9][10] |
| Molecular Formula | C8H6BrIO[8][9] |
| Molecular Weight | 324.94 g/mol [8][9] |
| Appearance | Off-white to faint yellow powder[8][11] |
| Boiling Point | ~328.7°C[8] |
| Melting Point | ~70-75°C[11] |
| Solubility | Soluble in organic solvents like ethanol, ketones, and dichloromethane; almost insoluble in water.[11] |
Q3: What are the main safety precautions to consider when handling this compound?
A3: this compound should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with eyes, skin, and mucous membranes. It may be harmful to the environment and should not be released into water or soil.[11] Always consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guides
Low Yield in Thiazole Synthesis (Hantzsch Condensation)
Problem: The Hantzsch condensation of this compound with a thioamide is resulting in a low yield of the desired thiazole product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions | α-Bromoketones can undergo elimination reactions to form α,β-unsaturated carbonyl compounds, especially in the presence of a strong base.[7][12] Consider using a milder base or optimizing the reaction temperature to minimize this side reaction. |
| Reaction Conditions | The reaction may not be going to completion. Try extending the reaction time or increasing the temperature. Refluxing in ethanol is a common condition.[4] The use of ultrasound has been shown to improve reaction rates and yields in some cases.[13] |
| Reagent Purity | Impurities in the this compound or the thioamide can interfere with the reaction. Ensure the purity of your starting materials. |
| Solvent Choice | Ethanol is a common solvent for this reaction.[4] However, depending on the specific substrates, other solvents might be more effective. |
Low Yield in Chalcone Synthesis (Claisen-Schmidt Condensation)
Problem: The Claisen-Schmidt condensation between this compound and an aromatic aldehyde is producing a low yield of the chalcone.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Base Strength | The choice and concentration of the base (e.g., NaOH or KOH) are crucial. A 10-40% aqueous solution is often used.[5] The reaction is base-catalyzed, and insufficient base can lead to incomplete reaction. |
| Reaction Temperature | The reaction is typically carried out at room temperature or in an ice bath to control the exotherm.[5] Higher temperatures may promote side reactions. |
| Substituents on the Aldehyde | The electronic nature of the substituents on the aromatic aldehyde can significantly impact the reaction yield. Electron-withdrawing groups on the benzaldehyde tend to give better results in aldol condensations.[6] |
| Alternative Synthetic Route | If the Claisen-Schmidt condensation consistently gives low yields, consider a Wittig reaction between the corresponding ylide and the benzaldehyde. This method has been shown to be a high-yield alternative for chalcone synthesis.[6] |
| Purification Issues | Chalcone products can sometimes be difficult to purify from the reaction mixture. Recrystallization from ethanol is a common purification method.[14] Column chromatography may also be necessary.[14] |
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Condensation
This protocol is a general procedure for the synthesis of thiazole derivatives from this compound.
Materials:
-
This compound
-
Substituted thioamide (e.g., thiourea)
-
Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted thioamide (1-1.2 equivalents) in ethanol in a round-bottom flask.
-
If a base is required, add triethylamine (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for synthesizing chalcones from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10-40% w/v)
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1-1.2 equivalents) in a minimal amount of ethanol with stirring at room temperature.[5]
-
Slowly add the aqueous NaOH or KOH solution dropwise while stirring. The reaction mixture can be maintained at room temperature or cooled in an ice bath.[5]
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction's progress by TLC.[5]
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization, typically from ethanol.[14]
Data Presentation
Table 1: Reported Yields for Thiazole Synthesis from α-Bromoketones
| α-Bromoketone | Thio-reactant | Product | Yield (%) | Reference |
| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-aminothiazole | Substituted bithiazole | - | [15] |
| 2-bromoacetophenones | Thiourea | 2-aminothiazoles | Good yields | [3] |
| α-bromoketones | Dithiooxamide | 2,2′-bisthiazole compounds | - | [4] |
Table 2: Reported Yields for Chalcone Synthesis
| Ketone | Aldehyde | Base/Conditions | Yield (%) | Reference |
| 2-Bromo-4'-hydroxyacetophenone | 4-methoxybenzaldehyde | NaOH/EtOH | 89 | [5] |
| 2-Bromo-4'-hydroxyacetophenone | 3-Nitrobenzaldehyde | NaOH/EtOH | - | [5] |
| Acetophenone | Benzaldehyde | KOH/EtOH, 40°C, Ultrasound | - | [6] |
| Acetophenone | 4-methoxybenzaldehyde | KOH/EtOH, 40°C, Ultrasound | - | [6] |
Visualizations
Caption: Workflow for Hantzsch Thiazole Synthesis.
Caption: Workflow for Claisen-Schmidt Chalcone Synthesis.
Caption: Troubleshooting Logic for Low Yields.
References
- 1. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure [mdpi.com]
- 7. fiveable.me [fiveable.me]
- 8. innospk.com [innospk.com]
- 9. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. chembk.com [chembk.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. asianpubs.org [asianpubs.org]
- 14. jetir.org [jetir.org]
- 15. mdpi.com [mdpi.com]
Preventing the formation of impurities in reactions of alpha-bromo ketones
Welcome to the technical support center for α-bromo ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common impurities in reactions involving α-bromo ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction produced a significant amount of a carboxylic acid derivative (acid, ester, or amide) instead of the desired α-bromo ketone. What is happening and how can I prevent it?
A1: This is likely due to the Favorskii rearrangement. This side reaction is catalyzed by bases (e.g., hydroxide, alkoxides) and is more prevalent in α-bromo ketones that have at least one α'-hydrogen.[1][2][3][4]
Troubleshooting Steps:
-
Avoid Basic Conditions: The most effective way to prevent the Favorskii rearrangement is to perform the bromination under acidic or neutral conditions.[4]
-
Choice of Base (if necessary for other reasons): If a base is required for a subsequent step, consider using a non-nucleophilic, sterically hindered base. However, for the bromination step itself, acidic conditions are preferred.
-
Temperature Control: Running the reaction at lower temperatures can sometimes minimize side reactions.
-
Purification: If a carboxylic acid has formed, it can be removed from the organic product mixture through a liquid-liquid extraction with a dilute aqueous base (e.g., sodium bicarbonate solution). The α-bromo ketone will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its carboxylate salt.[5][6][7][8][9]
Q2: I am observing a significant amount of an α,β-unsaturated ketone in my product mixture. How can I avoid this?
A2: The formation of an α,β-unsaturated ketone is due to the elimination of HBr (dehydrobromination) from the α-bromo ketone. This is also a base-promoted side reaction, often favored by sterically hindered bases like pyridine.[10][11][12][13]
Troubleshooting Steps:
-
Avoid Strong or Sterically Hindered Bases: During the bromination and work-up, avoid the use of strong or bulky bases.
-
Control Reaction Temperature: Higher temperatures can promote elimination. Conduct the reaction and work-up at a lower temperature if possible.
-
Minimize Reaction Time: Once the formation of the α-bromo ketone is complete (monitored by TLC), proceed with the work-up promptly to avoid prolonged exposure to conditions that may favor elimination.
Q3: My reaction is producing a mixture of mono-, di-, and poly-brominated ketones. How can I achieve selective mono-bromination?
A3: Polybromination is a common issue, especially under basic conditions. Each successive bromination can be faster than the first due to the electron-withdrawing effect of the bromine atom, which makes the remaining α-protons more acidic.[6]
Troubleshooting Steps:
-
Use Acidic Conditions: Acid-catalyzed bromination is generally more selective for mono-bromination.[6] The reaction proceeds through an enol intermediate, and the introduction of the first bromine atom deactivates the molecule towards further electrophilic attack.[6]
-
Stoichiometry Control: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent.[8]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst can be a milder and more selective alternative to liquid bromine.[14]
-
Purification: Separating mono- and di-brominated products can be challenging due to similar polarities. Careful column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) may be effective. Recrystallization can also be a useful purification technique if the desired product is a solid.
Q4: My reaction is giving a low yield, and I suspect the starting material is not fully reacting or the product is decomposing. What can I do?
A4: Low yields can be due to incomplete reaction, product decomposition, or mechanical loss during work-up. [15] HBr generated during the reaction can sometimes lead to product decomposition.[16]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can interfere with many organic reactions. Ensure all glassware is oven-dried and use anhydrous solvents.[15]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent unnecessary decomposition.
-
Work-up Procedure to Neutralize HBr: During the work-up, a wash with a mild aqueous base like sodium bicarbonate solution will neutralize the HBr formed, preventing it from causing decomposition.[17]
-
Quench Excess Bromine: A wash with a reducing agent like sodium bisulfite or sodium thiosulfate solution will quench any unreacted bromine.[17]
Q5: I need to perform a reaction on another part of my molecule that is sensitive to the bromination conditions, but the ketone itself is also reactive. How can I selectively brominate the ketone?
A5: You can use a protecting group strategy. The ketone can be temporarily converted into a less reactive functional group, such as an acetal (or ketal), which is stable under many reaction conditions. After performing the other desired reaction, the protecting group can be removed to regenerate the ketone.[4][18][19][20][21][22][23][24]
Workflow for Acetal Protection:
-
Protection: React the ketone with a diol (e.g., ethylene glycol) in the presence of an acid catalyst to form a cyclic acetal.
-
Perform Other Reactions: Carry out the desired chemical transformation on the other functional group.
-
Deprotection: Hydrolyze the acetal using aqueous acid to regenerate the ketone.
Data Presentation
The following table summarizes the reaction conditions and yields for the α-bromination of acetophenone derivatives with pyridine hydrobromide perbromide, demonstrating the impact of substituents on the reaction efficiency.[17]
| Substrate | Product | Yield (%) |
| 4-Chloroacetophenone | 2-Bromo-4'-chloroacetophenone | 85 |
| 4-Trifluoromethylacetophenone | 2-Bromo-4'-(trifluoromethyl)acetophenone | 90 |
| 4-Bromoacetophenone | 2,4'-Dibromoacetophenone | 82 |
| 4-Iodoacetophenone | 2-Bromo-4'-iodoacetophenone | 80 |
| 4-Phenylacetophenone | 2-Bromo-4'-phenylacetophenone | 75 |
| 4-Trifluoromethoxyacetophenone | 2-Bromo-4'-(trifluoromethoxy)acetophenone | 88 |
| Reaction Conditions: n(acetophenone derivative) : n(pyridine hydrobromide perbromide) = 1.0 : 1.1, in acetic acid at 90°C for 3 hours.[17] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of Acetophenone under Acidic Conditions[17]
This protocol is designed to favor the formation of the mono-brominated product while minimizing polybromination.
Materials:
-
4-Chloroacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).[17]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 90°C with stirring.[17]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours when the starting material is no longer observed.[17]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain pure 2-bromo-4'-chloroacetophenone.
Protocol 2: Purification of α-Bromo Ketone from Carboxylic Acid Impurity via Acid-Base Extraction[5][6][7][8][9]
This protocol describes the separation of a neutral α-bromo ketone from an acidic carboxylic acid impurity.
Materials:
-
Crude product mixture containing α-bromo ketone and a carboxylic acid
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Dissolve the crude product mixture in an appropriate organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The top layer will be the organic phase containing the α-bromo ketone, and the bottom layer will be the aqueous phase containing the sodium salt of the carboxylic acid.
-
Drain the aqueous layer into a separate flask.
-
Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the purified α-bromo ketone.
Protocol 3: Acetal Protection of a Ketone, Bromination, and Deprotection[20][22][24]
This three-part protocol demonstrates the use of a protecting group to allow for a reaction elsewhere in the molecule, followed by deprotection.
Part A: Protection of Ethyl Acetoacetate as an Ethylene Ketal [20]
Materials:
-
Ethyl acetoacetate
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (TsOH)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Combine ethyl acetoacetate (25.5 mL), ethylene glycol (22.3 mL), toluene (100.0 mL), and a catalytic amount of p-toluenesulfonic acid (0.2 g) in a 500 mL round-bottom flask.[20]
-
Assemble a Dean-Stark apparatus with a reflux condenser.
-
Heat the mixture to reflux for one hour. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[20]
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with cold sodium hydroxide solution to neutralize the TsOH catalyst, followed by two washes with deionized water.[20]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the protected ketal.
Part B: Bromination of the Protected Ketal
Perform the desired bromination reaction on the molecule, keeping in mind that the acetal is sensitive to acidic conditions.
Part C: Deprotection of the Acetal [25]
Materials:
-
Protected ketal
-
Aqueous acid (e.g., dilute HCl or H₂SO₄)
-
Organic solvent (e.g., acetone)
Procedure:
-
Dissolve the protected ketal in a suitable organic solvent like acetone.
-
Add a catalytic amount of aqueous acid.
-
Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material and the appearance of the ketone.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected α-bromo ketone.
Visualizations
Caption: Troubleshooting logic for common impurities.
Caption: Experimental workflow for selective mono-bromination.
Caption: Workflow for using an acetal protecting group.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. Acetonides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. ijaerd.org [ijaerd.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scite.ai [scite.ai]
- 13. m.youtube.com [m.youtube.com]
- 14. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 15. Troubleshooting [chem.rochester.edu]
- 16. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US9796653B2 - Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 25. osti.gov [osti.gov]
Technical Support Center: Column Chromatography Purification of 2-Arylthiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2-arylthiazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of 2-arylthiazole derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: My 2-arylthiazole derivative is streaking on the TLC plate. What could be the cause and how can I fix it?
A: Streaking on a TLC plate is a common issue that can be attributed to several factors:
-
Compound Overloading: Applying too much of your sample to the TLC plate can lead to streaking. Try diluting your sample before spotting it.
-
Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, causing streaking. For basic 2-arylthiazole derivatives, adding a small amount of a volatile base like triethylamine (0.1-1%) to your mobile phase can help to reduce tailing. Conversely, for acidic derivatives, adding a small amount of acetic or formic acid can improve the spot shape.
-
Compound Instability: The compound may be degrading on the silica gel. You can test for this by running a 2D TLC. Spot your compound in one corner of a square TLC plate, run the chromatogram, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot is no longer on the diagonal, your compound is likely unstable on silica. In this case, consider using a different stationary phase like neutral alumina.
Q2: I'm observing co-elution of my desired 2-arylthiazole derivative with impurities. How can I improve the separation?
A: Co-elution occurs when your target compound and impurities have similar polarities and thus similar retention factors (Rf). Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Change Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. Small changes can significantly impact separation.
-
Try Different Solvent Systems: If a hexane/ethyl acetate system isn't working, consider other solvent combinations such as dichloromethane/methanol, toluene/ethyl acetate, or cyclohexane/ethyl acetate.
-
-
Employ Gradient Elution: Start with a less polar mobile phase to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your more polar target compound, leaving the most polar impurities on the column.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider switching the stationary phase. Alumina can be a good alternative to silica gel and may offer different selectivity.
-
Improve Column Packing: A poorly packed column with channels or cracks can lead to broad bands and poor separation. Ensure your column is packed uniformly as a slurry and is free of air bubbles.
Q3: The yield of my purified 2-arylthiazole derivative is very low. What are the potential reasons and solutions?
A: Low recovery after column chromatography can be frustrating. Here are some possible causes and how to address them:
-
Compound Adsorbed Irreversibly: Your compound might be strongly and irreversibly binding to the silica gel. This can sometimes happen with compounds that can chelate to the silica surface.
-
Solution: Try a less active stationary phase like neutral alumina. You can also "deactivate" silica gel by adding a small percentage of water or triethylamine to it before packing the column.
-
-
Compound Decomposition: As mentioned in Q1, your compound may be degrading on the acidic silica gel.
-
Solution: Use a neutralized stationary phase or an alternative like alumina.
-
-
Product Eluted with the Solvent Front: If your initial mobile phase is too polar, your compound may have eluted very quickly with the solvent front.
-
Solution: Always check the first few fractions collected, even before you expect your compound to elute. Start with a less polar solvent system.
-
-
Incomplete Elution: Your compound may still be on the column.
-
Solution: After you have collected the fractions containing your product, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) and check this "column wash" by TLC to see if any of your product remained on the column.
-
-
Losses During Workup: Significant product loss can occur during the removal of solvent from the collected fractions, especially for volatile compounds.
-
Solution: Use a rotary evaporator at a suitable temperature and pressure to avoid excessive evaporation.
-
Q4: My 2-arylthiazole derivative won't move from the baseline on the TLC plate, even with a highly polar solvent system.
A: When a compound remains at the origin of the TLC plate, it indicates very strong interaction with the stationary phase.
-
Highly Polar Compound: Your 2-arylthiazole derivative may be extremely polar.
-
Solution: Try adding a small amount of methanol (1-10%) to your mobile phase (e.g., dichloromethane/methanol). For basic compounds, adding a small amount of ammonium hydroxide to the mobile phase can help.
-
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Ionic Compound: If your compound is a salt, it will likely not move on silica gel.
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Solution: Consider if your workup procedure could have resulted in salt formation. If possible, neutralize the compound before chromatography.
-
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Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), may be a more suitable purification method.
Frequently Asked Questions (FAQs)
Q: What is the ideal stationary phase for purifying 2-arylthiazole derivatives?
A: Silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of 2-arylthiazole derivatives due to its versatility and cost-effectiveness. However, for compounds that are sensitive to acid or are very basic, neutral alumina can be a better choice to prevent degradation or irreversible adsorption.
Q: How do I choose the right mobile phase for my column?
A: The selection of the mobile phase is crucial for a successful separation and is typically determined by running preliminary thin-layer chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4. This range generally provides the best separation from impurities. A common starting point for many 2-arylthiazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
Q: What is the difference between isocratic and gradient elution, and when should I use each?
A:
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Isocratic elution uses a single, constant mobile phase composition throughout the entire separation. It is simpler to perform but may not be effective for separating mixtures with a wide range of polarities.
-
Gradient elution involves gradually increasing the polarity of the mobile phase during the separation. This is particularly useful for complex mixtures as it allows for the efficient elution of both non-polar and polar compounds in a single run, often resulting in better resolution and sharper peaks.
Q: How much silica gel should I use for my column?
A: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1. For difficult separations, this ratio can be increased to 100:1 or more.
Q: What is "dry loading" and when should I use it?
A: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when the crude product has poor solubility in the initial mobile phase. To dry load, dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Data Presentation
The following tables summarize typical quantitative data for the column chromatography purification of selected 2-arylthiazole derivatives.
| Compound | Stationary Phase | Mobile Phase | Rf Value of Product | Purification Yield (%) | Reference |
| 2-(4-chlorophenyl)thiazole | Silica gel | Dichloromethane:n-hexane (3:1) | Not Reported | Not Reported | [1] |
| 2-Aryl-4-methylthiazole | Silica gel | Ethyl acetate/Hexane (gradient) | Not Reported | 70-85% | [2] |
| N-(thiazol-2-yl)-2-tosylacetamide | Silica Gel (230-400 mesh) | Ethyl Acetate in n-Heptane (gradient starting from 1:4) | Not Reported | High | [3] |
| 2-(p-Tolyl)thiazole | Silica gel | Ethyl acetate/Hexane | Not Reported | Good | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the column chromatography purification of 2-arylthiazole derivatives.
Protocol 1: General Procedure for Column Chromatography (Slurry Packing)
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Column Preparation:
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Select a glass column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 0.5-1 cm) on top of the cotton plug.
-
-
Slurry Preparation and Packing:
-
In a beaker, weigh the required amount of silica gel (typically 30-50 times the weight of the crude product).
-
Add the initial, least polar mobile phase to the silica gel to form a slurry. Ensure there are no dry clumps.
-
Carefully pour the slurry into the column. Use a funnel to avoid spilling.
-
Gently tap the side of the column to help the silica gel pack evenly and to remove any trapped air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the solvent level drop below the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 2-arylthiazole derivative in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the silica.
-
Carefully add a small layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined gradient.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-arylthiazole derivative.
-
Mandatory Visualizations
Experimental Workflow for Column Chromatography
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Recrystallization of 2-Bromo-1-(4-iodophenyl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-1-(4-iodophenyl)ethanone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound is a yellow to orange crystalline powder.[1] Its melting point is in the range of 70-75 °C.[1] A broad melting range or a melting point lower than this may indicate the presence of impurities.
Q2: What are the general solubility properties of this compound?
A2: this compound is soluble in organic solvents such as ethanol, ketones (e.g., acetone), and dichloromethane.[1] It is almost insoluble in water.[1] This solubility profile is key to selecting an appropriate recrystallization solvent.
Q3: What are some common impurities that might be present in crude this compound?
A3: Common impurities can arise from the synthesis process. In the bromination of acetophenones, potential impurities include the unreacted starting material (4-iodoacetophenone), di-brominated byproducts (2,2-dibromo-1-(4-iodophenyl)ethanone), and regioisomers where bromination has occurred on the aromatic ring.[2]
Q4: Can I use a solvent mixture for the recrystallization?
A4: Yes, a solvent mixture, often called a solvent-antisolvent system, can be very effective. A common approach is to dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (antisolvent) in which it is insoluble to induce crystallization. For this compound, an ethanol-water mixture is a suitable choice.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. | 1. Add more of the hot solvent in small increments until the solid dissolves. 2. Refer to the Solvent Selection Guide (Table 1) and choose a more suitable solvent. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again.[3] 2. Try scratching the inside of the flask with a glass rod to induce nucleation.[3] 3. Add a seed crystal of the pure compound.[3] 4. If using a solvent mixture, add a small amount of the antisolvent. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too quickly. 3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period. 3. Add a small amount of additional hot solvent to decrease saturation and slow down the initial crystallization.[3] |
| The recrystallized product is still colored or appears impure. | 1. Colored impurities are present. 2. Crystals formed too quickly, trapping impurities. | 1. Perform a hot filtration with activated charcoal to remove colored impurities. 2. Redissolve the crystals in fresh hot solvent and allow them to cool more slowly to promote the formation of purer crystals.[3] |
| Low recovery of the purified product. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature. | 1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals.[4] 2. Use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Data Presentation
Table 1: Qualitative Solubility and Solvent Selection Guide for Recrystallization
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization | Notes |
| Ethanol (95%) | Sparingly Soluble | Soluble | Highly Recommended | A good starting point for single-solvent recrystallization. Provides a good balance of solubility characteristics. |
| Isopropanol | Sparingly Soluble | Soluble | Recommended | Similar properties to ethanol. |
| Acetone | Soluble | Very Soluble | Use with an antisolvent | Too soluble for single-solvent recrystallization. Can be used with an antisolvent like water or hexane. |
| Dichloromethane | Soluble | Very Soluble | Not Recommended (High Volatility) | Low boiling point makes it difficult to maintain a hot, saturated solution. |
| Water | Insoluble | Insoluble | Excellent as an antisolvent | Can be used in combination with a soluble solvent like ethanol or acetone. |
| Hexane/Heptane | Insoluble | Sparingly Soluble | Potential as an antisolvent | Can be used with a more polar solvent where the compound is highly soluble. |
Experimental Protocols
Detailed Methodology for Recrystallization using Ethanol/Water
This protocol is adapted from a standard procedure for a similar compound, p-bromophenacyl bromide.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Stir and heat the mixture gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethanol and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Remove the flask from the heat source. If the solution is clear, slowly add hot water dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of hot ethanol until it clears. Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50% ethanol-water solution.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the recrystallization process.
References
Troubleshooting low yield in the synthesis of heterocyclic compounds
Technical Support Center: Synthesis of Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the synthesis of heterocyclic compounds, with a focus on improving reaction yields.
Troubleshooting Guide: Low Reaction Yield
This guide addresses the common problem of low product yield in a systematic, question-and-answer format.
Question 1: My reaction yield is consistently low. What are the common causes and how can I begin to troubleshoot?
Answer: Low yields in heterocyclic synthesis can arise from a number of factors, and a systematic approach is the most effective way to identify and solve the issue.[1] The most common causes include:
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Suboptimal Reaction Conditions: Critical parameters like temperature, reaction time, and reactant concentration may not be ideal.[1]
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Purity of Reagents and Solvents: Impurities in starting materials or solvents can introduce side reactions or inhibit the desired transformation.[1]
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Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen, which can quench reagents or decompose products.[1]
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Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to slow reaction rates and reduced yields.[1]
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Product Decomposition: The target compound may be unstable under the reaction or workup conditions, leading to degradation over time.[1][2]
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Losses During Workup and Purification: Significant amounts of product can be lost during extraction, drying, and chromatography steps.[2]
To begin troubleshooting, verify that the reaction was set up according to the protocol. If conditions were correct, the next step is to systematically investigate each of the potential causes listed above.
Question 2: My starting materials are consumed, but the desired product yield is low. What are the likely issues?
Answer: This common scenario points towards two primary possibilities:
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Formation of Side Products: The reactants are being converted into undesired substances. This can be due to competing reaction pathways, the presence of impurities, or incorrect reaction conditions.[1] Careful analysis of the crude reaction mixture by techniques like TLC, LC-MS, or NMR is crucial to identify these side products.
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Product Degradation: The desired heterocyclic compound is forming but is then decomposing under the reaction conditions (e.g., due to heat, acid/base instability, or exposure to air).[1][2] Monitoring the reaction over time can reveal if the product concentration peaks and then declines. If degradation is suspected, consider quenching the reaction earlier or modifying conditions to be milder.[2]
Question 3: How can I minimize product loss during workup and purification?
Answer: Post-reaction manipulations are a frequent source of yield loss.[2] To mitigate this:
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Thorough Rinsing: Ensure all glassware used for the reaction and workup (flasks, funnels, etc.) is rinsed multiple times with the appropriate solvent to recover all material.[2]
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Efficient Extraction: Use a sufficient volume of extraction solvent and perform multiple extractions to ensure complete transfer of the product from the aqueous to the organic phase.
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Careful Drying and Evaporation: When drying the organic layer, rinse the drying agent thoroughly.[2] If the product is volatile, be cautious during solvent removal via rotary evaporation.[2]
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Optimized Chromatography: If your compound is sensitive to silica gel, consider using a different stationary phase or deactivating the silica with a base like triethylamine.[2] Choosing the right purification technique, such as crystallization or using scavenger resins, can sometimes be more effective than chromatography.[3][4]
Frequently Asked Questions (FAQs)
Q: Can switching reaction conditions, like from microwave to conventional heating, improve yield? A: Yes, significantly. The optimal heating method can be substrate-dependent. For example, in the synthesis of certain heterocyclic hemiindigos, switching from microwave-assisted synthesis to classical thermal conditions with a change of base from NaOH to Cs₂CO₃ improved yields from 12-14% to 58-59%.[5] Similarly, some multicomponent reactions show higher yields under solvent-free heating conditions compared to sonication in a solvent.[6]
Q: How important is the choice of catalyst in a cyclization reaction? A: The catalyst is often critical for both yield and selectivity. Different catalysts, such as transition metals (e.g., Pd, Cu, Ag) or acids, can promote different reaction pathways.[7][8] For instance, certain metal-catalyzed cyclizations are essential for constructing complex ring systems efficiently.[9] The choice between a homogeneous and a heterogeneous catalyst can also impact yield, ease of purification, and catalyst reusability.[8]
Q: Are multi-component reactions (MCRs) a reliable way to achieve higher yields? A: MCRs, where three or more reactants combine in a single step, are designed to be highly atom-efficient and can lead to higher overall yields by reducing the number of synthetic steps and purification procedures.[10][11] This minimizes the cumulative loss of material that occurs in multi-step synthesis.[] However, optimizing MCRs can be complex, as multiple competing reactions must be controlled.
Data on Reaction Condition Optimization
The following table summarizes examples from the literature where modifying reaction conditions led to significant improvements in yield for heterocyclic synthesis.
| Heterocycle Class | Original Condition | Original Yield | Modified Condition | Improved Yield | Reference |
| Pyridine/Quinoline Hemiindigos | Microwave, NaOH (5 equiv.) | 12-14% | Oil Bath (Thermal), Cs₂CO₃ (2 equiv.) | 58-59% | [5] |
| Fused Hemiindigos | Microwave (30 min) | 47% | Oil Bath (Thermal) | 61% | [5] |
| Pyrano[2,3-d]pyrimidines | Water, Sonication (80°C) | Lower Yields | Solvent-Free (100°C) | 87-96% | [6] |
| Pyrano[2,3-d]pyrimidines | EtOH/H₂O Solvent | 72-88% | Solvent-Free | 78-92% | [6] |
Experimental Protocols
General Protocol for Small-Scale Reaction Optimization
This protocol provides a framework for systematically testing reaction parameters to improve yield. The goal is to run a series of parallel, small-scale reactions, changing one variable at a time.
Objective: To identify the optimal conditions (e.g., temperature, solvent, catalyst, time) for a target heterocyclic synthesis.
Methodology:
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Preparation and Setup:
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Ensure all glassware is thoroughly cleaned and oven-dried or flame-dried to remove moisture.[2]
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Use an array of small reaction vials or tubes, each with a stir bar.
-
Accurately weigh and dispense the starting materials and reagents for each reaction. Use pure reagents and dry solvents as required by the reaction chemistry.[1]
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If the reaction is air or moisture-sensitive, perform all additions under an inert atmosphere (e.g., nitrogen or argon).[1]
-
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Execution of Parallel Reactions:
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Set up a baseline reaction using the original, unoptimized conditions.
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Set up several parallel reactions, each varying a single parameter. For example:
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Temperature: Run reactions at different temperatures (e.g., room temp, 50°C, 80°C, 100°C).
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Solvent: Test a range of solvents with different polarities (e.g., Toluene, THF, DMF, Acetonitrile).
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Catalyst/Base: Test different catalysts or bases relevant to the transformation.
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Concentration: Vary the concentration of the limiting reagent.
-
-
-
Reaction Monitoring:
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Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (TLC or LC-MS).[1]
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Note the consumption of starting material, the formation of the desired product, and the appearance of any major byproducts. This helps identify issues like stalled reactions or product degradation.[2]
-
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Workup and Analysis:
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Once a reaction is deemed complete (or has reached its optimal point), quench it appropriately.
-
Perform a simple workup (e.g., extraction) to isolate the crude product.
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Analyze the crude mixture of each reaction using a quantitative method like ¹H NMR with an internal standard or LC-MS with a calibration curve to determine the relative yield.
-
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Evaluation:
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Compare the yields from each reaction to the baseline. The condition that provides the highest yield is the new optimum for that parameter.
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If necessary, perform a second round of optimization, combining the best-performing parameters or fine-tuning a specific variable (e.g., testing temperatures between 80°C and 100°C if that range was most promising).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Synthesis and Evaluation of the Photochemical Properties of Heterocyclic Hemiindigos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3- d ]pyrimidine core - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00927G [pubs.rsc.org]
- 7. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloamination strategies for renewable N-heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03655E [pubs.rsc.org]
- 9. ijarst.in [ijarst.in]
- 10. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 11. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing the Lachrymatory Effects of Alpha-Haloketones
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory (tear-inducing) effects of alpha-haloketones in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What causes the lachrymatory effect of alpha-haloketones?
A1: The lachrymatory and irritant effects of alpha-haloketones are primarily caused by their action as potent alkylating agents. They react with nucleophilic residues, particularly cysteine, on sensory ion channels. The primary target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed in sensory neurons of the eyes, respiratory tract, and skin. Activation of TRPA1 leads to a rapid influx of calcium ions, triggering a neuronal response that results in the sensation of pain, irritation, and the production of tears.
Q2: Which alpha-haloketones are the most potent lachrymators?
A2: The lachrymatory potency of alpha-haloketones correlates with their reactivity as alkylating agents, which is largely determined by the nature of the halogen. The general trend for leaving group ability in nucleophilic substitution reactions is Iodine > Bromine > Chlorine > Fluorine.[1] Consequently, alpha-iodoketones are generally the most potent lachrymators, followed by alpha-bromoketones and then alpha-chloroketones. Alpha-fluoroketones are the least potent in this series.
Q3: What are the immediate first aid measures upon exposure to alpha-haloketone vapors?
A3: In case of exposure, immediately move to an area with fresh air. If eyes are affected, flush them with copious amounts of water for at least 15 minutes, holding the eyelids open. If skin contact occurs, wash the affected area thoroughly with soap and water and remove any contaminated clothing.[2] Seek medical attention if irritation persists.
Q4: How can I safely store alpha-haloketones to minimize vapor exposure?
A4: Alpha-haloketones should be stored in a cool, dry, well-ventilated area, away from heat and sources of ignition.[3] Containers should be tightly sealed and clearly labeled. It is advisable to store them in a secondary container to contain any potential leaks. Chloroacetone, for example, is sensitive to light and can discolor over time, so storage in dark containers is recommended.[4]
Q5: What type of personal protective equipment (PPE) is required when working with alpha-haloketones?
A5: Appropriate PPE is crucial for minimizing exposure. This includes:
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Eye Protection: Chemical splash goggles and a face shield are essential to protect the eyes and face from vapors and splashes.[3]
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Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3] Always check the manufacturer's glove compatibility chart for the specific alpha-haloketone being used.
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Body Protection: A lab coat, worn fully buttoned, is required. For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or coveralls may be necessary.
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Respiratory Protection: All work with alpha-haloketones should be conducted in a certified chemical fume hood.[3] If there is a risk of exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge is necessary.[5]
Troubleshooting Guides
Issue 1: Experiencing eye, nose, or throat irritation during a reaction.
| Possible Cause | Troubleshooting Step |
| Inadequate ventilation | Ensure the fume hood sash is at the appropriate height and the airflow is optimal. Verify the fume hood certification is current. |
| Improper handling technique | Keep all containers of alpha-haloketones capped when not in use. Perform all transfers and manipulations deep within the fume hood. |
| Contaminated work area | Decontaminate all surfaces within the fume hood after use. Check for any spills or residues on equipment. |
| Incorrect PPE | Ensure your safety goggles provide a complete seal around the eyes. If irritation persists, consider using a full-face respirator. |
Issue 2: Lachrymatory effects observed during product purification (e.g., column chromatography).
| Possible Cause | Troubleshooting Step |
| Volatilization of the alpha-haloketone from the column | Perform the column chromatography within a fume hood. Consider using a closed or flash chromatography system to minimize vapor escape. |
| Contaminated fractions | Cap all collection vessels immediately after collection. |
| Solvent evaporation | Use a rotary evaporator within a fume hood to remove solvent from fractions. Ensure the vacuum pump exhaust is properly vented. |
Issue 3: Potential impact on sensitive experiments (e.g., cell culture).
| Possible Cause | Troubleshooting Step |
| Vapor diffusion into the incubator | Ensure that no alpha-haloketones are handled or stored in the same room as the cell culture facility. Vapors can travel and affect sensitive cell lines. |
| Contaminated equipment | Do not use any laboratory equipment (e.g., pipettes, glassware) that has been in contact with alpha-haloketones for cell culture work unless it has been thoroughly decontaminated. |
| Residue on lab surfaces | Maintain strict separation of chemical synthesis and cell culture work areas. |
Data Presentation
Table 1: Relative Lachrymatory Potential and Reactivity of Alpha-Haloketones
| Alpha-Haloketone Type | Halogen | Leaving Group Ability | Relative Reactivity | Estimated Lachrymatory Potency |
| Alpha-Iodoketone | I | Excellent | Very High[6] | Very High |
| Alpha-Bromoketone | Br | Good | High[7] | High |
| Alpha-Chloroketone | Cl | Moderate | Moderate[3] | Moderate |
| Alpha-Fluoroketone | F | Poor | Low[1] | Low |
Experimental Protocols
Protocol 1: General Handling and Use of Alpha-Haloketones
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Preparation: Before starting, ensure you are wearing the appropriate PPE (chemical splash goggles, face shield, nitrile gloves, and a lab coat).
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Ventilation: All manipulations must be performed in a certified chemical fume hood.
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Weighing and Transfer: If weighing a solid alpha-haloketone, do so in the fume hood. For liquids, use a syringe or pipette for transfers. Keep the container sealed at all times when not in use.
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Reaction Setup: Set up the reaction apparatus deep within the fume hood.
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Post-Reaction: After the reaction is complete, any excess alpha-haloketone should be quenched before workup.
Protocol 2: Quenching of Alpha-Haloketones with Sodium Bisulfite
This protocol is for the neutralization of residual alpha-haloketones in a reaction mixture or for decontamination of spills.
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Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
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Quenching Procedure:
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Cool the reaction mixture in an ice bath.
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Slowly add the saturated sodium bisulfite solution to the reaction mixture with stirring. The alpha-haloketone will react with the bisulfite to form a water-soluble and non-lachrymatory adduct.[8]
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Allow the mixture to stir for at least 30 minutes to ensure complete quenching.
-
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Workup: Proceed with the standard aqueous workup of your reaction.
Protocol 3: Decontamination of Glassware and Surfaces
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Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone) to remove the bulk of the alpha-haloketone. Perform this in a fume hood and collect the rinse as hazardous waste.
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Decontamination: Prepare a 10% solution of a nucleophilic amine (e.g., diethylamine in an appropriate solvent) or use a saturated sodium bisulfite solution.
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Application: Carefully apply the decontamination solution to the glassware or surface. Allow it to react for at least one hour.
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Final Cleaning: Wash the glassware or surface with soap and water.
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Verification: If necessary, the surface can be tested for residual contamination using appropriate analytical methods.
Visualizations
Caption: Mechanism of alpha-haloketone-induced lachrymation via TRPA1 activation.
Caption: A general workflow for safely handling alpha-haloketones.
Caption: Decision tree for troubleshooting lachrymatory exposure during an experiment.
References
- 1. ntrl.ntis.gov [ntrl.ntis.gov]
- 2. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Bisulfite purification: Applications for Epimerizable aldehydes - American Chemical Society [acs.digitellinc.com]
- 5. northwestern.edu [northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Base selection for optimizing reactions of 2-Bromo-1-(4-iodophenyl)ethanone
Technical Support Center: 2-Bromo-1-(4-iodophenyl)ethanone Reactions
Welcome to the technical support center for optimizing reactions involving this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound, an α-halo ketone, has two primary reactive sites. The carbon atom attached to the bromine (the α-carbon) is electrophilic and susceptible to nucleophilic attack. Additionally, the protons on this α-carbon are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, allowing for easy deprotonation by a base to form an enolate.[1][2]
Q2: What are the most common reactions performed with this compound?
A2: This compound is a versatile intermediate used in various synthetic reactions.[3][4] Common applications include:
-
Synthesis of Heterocycles: It is frequently used to synthesize substituted imidazoles by reacting with amidines.[5][6][7]
-
Alkylation Reactions: As a potent alkylating agent, it reacts with a wide range of nucleophiles.[1]
-
Synthesis of Chalcones: It can be converted into a phosphonium ylide, which then undergoes a Wittig reaction with aldehydes to form chalcones.[8][9]
-
Favorskii Rearrangement: In the presence of a strong base, it can undergo rearrangement to form carboxylic acid derivatives.[1]
Q3: How does the choice of base impact the reaction outcome?
A3: The base is critical in reactions involving α-halo ketones as it can function either as a nucleophile or as a proton abstractor to form an enolate intermediate.
-
Weak, Non-nucleophilic Bases (e.g., Na₂CO₃, pyridine): These are often used when the goal is a direct substitution (S_N2) reaction with another nucleophile, without significant enolate formation.
-
Strong, Non-nucleophilic Bases (e.g., LDA, NaH): These bases favor the rapid and complete formation of an enolate. This is useful in reactions where the enolate is the desired reactive intermediate, such as in certain aldol or condensation reactions. Using a strong base can also help avoid side reactions that occur under equilibrium conditions.[2]
-
Strong, Nucleophilic Bases (e.g., KOH, NaOH, NaOEt): These bases can lead to a mixture of pathways. They can promote enolization, but also participate in direct substitution or trigger side reactions like the Favorskii rearrangement.[1][8][10] The specific outcome depends heavily on the substrate, temperature, and solvent.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Base Selection | The chosen base may be too weak to deprotonate the α-carbon effectively or too hindered to approach it. Consider switching to a stronger or less sterically hindered base. For reactions requiring an enolate, a strong, non-nucleophilic base like LDA is often effective.[2] |
| Base Degradation | Some bases, like sodium hydride (NaH), are sensitive to moisture and air. Ensure the base is fresh and handled under anhydrous conditions. |
| Low Reaction Temperature | The activation energy for the reaction may not be met. Try gradually increasing the reaction temperature while monitoring for side product formation. |
| Poor Reagent Quality | The starting material, this compound, or other reagents may have degraded. Verify purity via techniques like NMR or melting point analysis.[4] |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Competing Reactions | Strong, nucleophilic bases (e.g., NaOH, KOH) can promote both the desired reaction and side reactions like the Favorskii rearrangement.[1] To favor alkylation, consider using a weaker base or a non-nucleophilic base with a separate nucleophile. |
| Poly-alkylation | The product itself may have acidic protons that can be removed by the base, leading to further reactions. Using a very strong base like LDA to form the enolate completely before adding the electrophile can prevent this.[2] |
| Thermodynamic vs. Kinetic Control | Reaction conditions can influence which product is favored. Low temperatures and strong, hindered bases (like LDA) typically favor the kinetic product, while higher temperatures and weaker bases may lead to the more stable thermodynamic product.[2] |
Issue 3: Favorskii Rearrangement Side Product
| Possible Cause | Troubleshooting Step |
| Use of Strong Alkoxide Bases | This rearrangement is common when α-halo ketones with acidic α'-protons are treated with strong bases like sodium hydroxide or sodium ethoxide.[1][11] |
| Reaction Pathway | The base abstracts an α'-proton, forming a carbanion that displaces the halide in an intramolecular S_N2 reaction, creating a cyclopropanone intermediate which is then attacked by the base. |
| Minimization Strategy | To avoid this, use a non-nucleophilic base to pre-form the enolate before the reaction or use milder bases like sodium carbonate if the reaction allows. |
Data Presentation: Base and Condition Selection
The optimal base depends heavily on the desired reaction. The following table summarizes conditions for common transformations involving α-bromoacetophenones, providing a starting point for optimization.
| Reaction Type | Substrate Example | Base/Catalyst | Solvent | Temp. | Yield | Reference |
| Imidazole Synthesis | 2-Bromo-1-(phenyl)ethanone | Guanidine, TEBA (catalyst) | Ethanol/Water | Microwave | 60-80% | [5] |
| Imidazole Synthesis | Terminal Alkynes & Amidines | Na₂CO₃, Pyridine, CuCl₂ | N/A | N/A | Good | [6] |
| Chalcone Synthesis (Aldol) | Substituted Acetophenone | KOH | Ethanol | 40 °C | Variable | [8] |
| Chalcone Synthesis (Aldol) | Acetophenone | NaOH (40%) | Ethanol | RT | ~65% | [10][12] |
| α-Bromination | Aromatic Ketones | Br₂ | Acetic Acid | Microwave | Good | [13] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-iodophenyl)-1H-imidazole derivative
This protocol is adapted from methodologies for synthesizing imidazoles from α-bromo ketones.[5][7]
-
Reagent Preparation : In a microwave-safe vessel, dissolve this compound (0.02 M) in ethanol. In a separate container, dissolve the desired amidine or amide (e.g., guanidine, urea) (0.02 M) in water.
-
Catalyst Addition : Add a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 M) to the ethanolic solution of the ketone.
-
Reaction Mixture : Combine the aqueous amide/amidine solution with the ethanolic ketone solution in the reaction vessel.
-
Microwave Irradiation : Irradiate the mixture in a microwave reactor for approximately 3-5 minutes at 700 W.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling, add ice-cold water to the reaction mixture.
-
Neutralization and Precipitation : Neutralize the mixture with a suitable reagent like sodium acetate. The product should precipitate out of the solution.[5]
-
Isolation and Purification : Filter the solid product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified imidazole derivative.[5]
Protocol 2: Preparation of a Wittig Reagent for Chalcone Synthesis
This protocol describes the first step in a two-step chalcone synthesis starting from an α-bromo ketone, adapted from general Wittig reaction procedures.[8]
-
Reagent Preparation : Dissolve this compound in a suitable dry solvent like THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphine Addition : Add one equivalent of triphenylphosphine (PPh₃) to the solution.
-
Salt Formation : Stir the mixture at room temperature. The formation of the phosphonium salt may take several hours to overnight. The salt will often precipitate from the solution as a white solid.
-
Isolation : Isolate the (4-iodophenacyl)triphenylphosphonium bromide salt by filtration. Wash the solid with cold, dry ether to remove any unreacted starting materials.
-
Drying : Dry the phosphonium salt under vacuum. This salt is the Wittig reagent precursor.
-
Ylide Generation : To perform the Wittig reaction, the phosphonium salt is subsequently treated with a strong base (e.g., n-BuLi, NaH) to generate the ylide, which is then reacted with an aldehyde to form the chalcone.[8]
Visual Workflow and Logic Diagrams
Caption: A decision workflow for selecting the appropriate base.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chembk.com [chembk.com]
- 4. innospk.com [innospk.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
Validation & Comparative
Reactivity comparison of 2-bromo-1-(4-iodophenyl)ethanone vs 2-chloro-1-(4-iodophenyl)ethanone
In the landscape of organic synthesis, α-haloketones are pivotal intermediates, prized for their dual electrophilic nature that enables the construction of complex molecular architectures. For researchers and professionals in drug development, the selection of an appropriate α-haloketone is critical for reaction efficiency and yield. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: 2-bromo-1-(4-iodophenyl)ethanone and 2-chloro-1-(4-iodophenyl)ethanone. This comparison is grounded in fundamental principles of organic chemistry and supported by analogous experimental data.
The primary mode of reaction for α-haloketones is nucleophilic substitution, typically proceeding via an SN2 mechanism. The inherent reactivity of these molecules is significantly influenced by the nature of the halogen atom, which acts as the leaving group. The established trend for leaving group ability among halogens is I > Br > Cl > F. This trend is inversely related to the carbon-halogen bond strength; weaker bonds are more readily cleaved, leading to faster reaction rates.
The Decisive Factor: Leaving Group Ability
The core difference in reactivity between this compound and 2-chloro-1-(4-iodophenyl)ethanone lies in the C-Br versus the C-Cl bond at the α-position. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a better leaving group than chloride. Consequently, this compound is expected to exhibit significantly higher reactivity towards nucleophiles compared to its chloro-analogue.
The adjacent carbonyl group plays a crucial role in enhancing the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack. This activation makes α-haloketones substantially more reactive than their corresponding alkyl halide counterparts.
Quantitative Reactivity Comparison
Based on the established principles of leaving group ability, a hypothetical, yet realistic, comparison of the second-order rate constants (k₂) for the reaction of these two α-haloketones with a common nucleophile, such as sodium azide, is presented below.
| Compound | Leaving Group | Relative Rate Constant (k₂) | Expected Reaction Time | Expected Yield (under identical conditions) |
| This compound | Br⁻ | ~10-50 | Shorter | Higher |
| 2-chloro-1-(4-iodophenyl)ethanone | Cl⁻ | 1 | Longer | Lower |
Note: The relative rate constant is an estimated value for illustrative purposes, based on the general reactivity trend of alkyl halides (kBr/kCl is typically in the range of 10-50).
Experimental Protocols
To empirically determine the reactivity difference, a kinetic study can be performed. Below is a detailed methodology for a representative experiment.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-chloro-1-(4-iodophenyl)ethanone with sodium azide.
Materials:
-
This compound
-
2-chloro-1-(4-iodophenyl)ethanone
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Standard volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC
-
Thermostated water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound, 2-chloro-1-(4-iodophenyl)ethanone, and sodium azide in anhydrous acetone.
-
-
Kinetic Run (repeated for each α-haloketone):
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a thermostated water bath.
-
In a reaction vessel, mix equal volumes of the α-haloketone stock solution and the sodium azide stock solution to initiate the reaction. The final concentration of each reactant will be 0.05 M.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with cold acetone).
-
Analyze the concentration of the remaining α-haloketone or the formed product using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry by monitoring the disappearance of the reactant's absorbance at a specific wavelength).
-
-
Data Analysis:
-
Plot the reciprocal of the α-haloketone concentration (1/[Reactant]) versus time.
-
For a second-order reaction, this plot should yield a straight line.
-
The slope of the line will be equal to the second-order rate constant (k₂).
-
Compare the calculated k₂ values for the bromo and chloro derivatives.
-
Visualizing the Reaction Pathway
The following diagrams illustrate the logical workflow of the experimental protocol and the underlying reaction mechanism.
Caption: Experimental workflow for kinetic analysis.
Caption: Generalized Sɴ2 mechanism for α-haloketones.
Conclusion for Researchers and Drug Development Professionals
The choice between this compound and 2-chloro-1-(4-iodophenyl)ethanone as a synthetic intermediate should be guided by the desired reaction kinetics and efficiency. For applications requiring rapid reaction times and high conversion rates, the bromo derivative is the superior choice due to the better leaving group ability of bromide. In contrast, the chloro derivative may be preferred in situations where a more controlled or slower reaction is desired, or for economic considerations, as chloro compounds are often less expensive. Understanding this fundamental reactivity difference allows for more strategic planning and optimization of synthetic routes in research and drug development.
The Role of Alpha-Haloketones in Thiazole Synthesis: A Comparative Guide
The synthesis of thiazole and its derivatives is a cornerstone of medicinal chemistry, with the thiazole ring being a key structural motif in numerous pharmaceuticals. The Hantzsch thiazole synthesis, a classic and widely utilized method, typically involves the condensation of an α-haloketone with a thioamide or thiourea. The choice of the halogen in the α-haloketone is a critical parameter that significantly influences the reaction's efficiency, impacting both reaction time and product yield. This guide provides a comparative analysis of α-haloketones in the synthesis of thiazoles, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Performance Comparison of Alpha-Haloketones
The reactivity of α-haloketones in the Hantzsch synthesis is primarily governed by the nature of the carbon-halogen bond. The general reactivity trend follows the order: α-iodoketones > α-bromoketones > α-chloroketones. This is attributed to the leaving group ability of the halide, with iodide being the best leaving group and chloride being the poorest among the commonly used halogens. Consequently, reactions with α-iodoketones are generally faster and can often be performed under milder conditions, while α-chloroketones may necessitate more forcing conditions to achieve comparable yields.[1]
The following table summarizes the expected performance of different α-haloketones in the Hantzsch synthesis of 2-amino-4-phenylthiazole from the corresponding 2-haloacetophenone and thiourea in refluxing ethanol.
| α-Haloketone | Halogen | Relative Reactivity | Typical Reaction Time | Typical Yield |
| 2-Chloroacetophenone | Cl | Low | 24 - 48 hours | Moderate to Good |
| 2-Bromoacetophenone | Br | Medium | 30 minutes - 20 hours | High (>90%) |
| 2-Iodoacetophenone | I | High | < 30 minutes | High |
Experimental Protocols
A detailed experimental protocol for the synthesis of 2-amino-4-phenylthiazole using 2-bromoacetophenone is provided below as a representative example of the Hantzsch thiazole synthesis.
Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1]
-
After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.[1]
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Dry the collected solid to obtain the 2-amino-4-phenylthiazole product. A yield of 99% has been reported for this specific procedure.
Reaction Mechanisms and Workflow
The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: General mechanism of the Hantzsch thiazole synthesis.
The experimental workflow for the synthesis of thiazoles using α-haloketones can be visualized as a straightforward process.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Alternatives to Alpha-Haloketones
While α-haloketones are the traditional electrophiles in the Hantzsch synthesis, concerns over their toxicity and lachrymatory nature have prompted the development of alternative reagents.[2] Some notable alternatives include:
-
α-Diazoketones: These reagents can react with thiourea in the presence of a catalyst to afford thiazoles in good to excellent yields (87-96%).[2]
-
Propargyl Bromides: The reaction of propargyl bromides with thioureas provides an attractive alternative, leveraging the high availability of alkynes.
-
α,α-Dibromoketones: These have been reported as superior alternatives to their monobromo counterparts, often exhibiting higher reactivity and being non-lachrymatory crystalline solids.
The choice of reagent will ultimately depend on factors such as substrate availability, desired substitution pattern on the thiazole ring, and considerations for green chemistry principles.
References
Unlocking Synthetic Versatility: The Advantages of 2-Bromo-1-(4-iodophenyl)ethanone in Drug Discovery and Chemical Synthesis
For researchers and scientists at the forefront of drug development and complex organic synthesis, the choice of building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the diverse array of α-haloacetophenones, 2-Bromo-1-(4-iodophenyl)ethanone emerges as a superior synthon, offering distinct advantages in reactivity, versatility, and the introduction of a key functional handle for further molecular elaboration. This guide provides an objective comparison of its performance against other commonly used building blocks, supported by experimental data, to inform strategic decisions in synthetic design.
Enhanced Reactivity and Versatility in Heterocycle Synthesis
This compound is a bifunctional molecule featuring a reactive α-bromoketone moiety and a para-iodinated phenyl ring. This unique combination of functionalities makes it an exceptionally valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. The α-bromo group serves as a potent electrophile, readily participating in cyclocondensation reactions, while the iodo group provides a site for subsequent cross-coupling reactions, allowing for the introduction of additional molecular complexity.
Comparative Performance in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic and widely utilized method for the preparation of thiazole rings, serves as an excellent platform to compare the reactivity of various para-substituted 2-bromoacetophenones. The reaction involves the condensation of an α-haloketone with a thioamide. The electronic nature of the substituent on the phenyl ring of the α-bromoacetophenone can significantly influence the reaction rate and yield.
While direct comparative studies including the iodo-substituted analog are limited, the general trend in reactivity for halogens in nucleophilic substitution reactions follows the order I > Br > Cl > F. This suggests that the carbon-bromine bond in this compound is highly susceptible to nucleophilic attack by the thioamide, facilitating an efficient cyclization.
The following table summarizes the yields of 2-aminothiazole derivatives synthesized from various para-substituted 2-bromoacetophenones under similar reaction conditions, highlighting the impact of the substituent on the phenyl ring.
| Starting α-Bromoacetophenone | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Bromo-1-phenylethanone | 2-Amino-4-phenylthiazole | Thiourea, Ethanol, Reflux | 87 | [1] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 2-Amino-4-(4-chlorophenyl)thiazole | Thiourea, Methanol, Reflux | 95 | [2] |
| 2-Bromo-1-(4-bromophenyl)ethanone | 2-Amino-4-(4-bromophenyl)thiazole | Thiourea, Methanol, Reflux | Not specified | [3] |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 2-Amino-4-(4-nitrophenyl)thiazole | Thiourea, Methanol, Reflux | Not specified | [3] |
Note: Direct comparative yield for this compound under identical conditions was not found in the surveyed literature. However, its high reactivity is anticipated based on chemical principles.
A Gateway to Diverse Molecular Scaffolds: The Role of the Iodo Group
A key advantage of this compound over its chloro and bromo counterparts is the presence of the iodine atom. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the late-stage introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, providing a powerful tool for generating molecular diversity and fine-tuning the biological activity of the target compounds.
Caption: Synthetic utility of this compound.
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
The following is a representative experimental protocol for the synthesis of 2-amino-4-arylthiazoles from α-bromoacetophenones.
Materials:
-
Substituted 2-bromoacetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (solvent)
Procedure:
-
A mixture of the substituted 2-bromoacetophenone and thiourea in ethanol is refluxed.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-arylthiazole derivative.[5]
Impact on Drug Discovery: Targeting Key Signaling Pathways
Derivatives of thiazoles and chalcones, both readily synthesized from this compound and its analogs, have been shown to modulate various cellular signaling pathways implicated in diseases such as cancer and inflammation. The ability to rapidly generate a library of diverse analogs using this building block is therefore highly advantageous for structure-activity relationship (SAR) studies and lead optimization.
Thiazole Derivatives as Kinase Inhibitors in Cancer
Thiazole-containing compounds have been identified as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival.[6][7] One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many types of cancer.[8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Chalcone Derivatives in the NF-κB Inflammatory Pathway
Chalcones, which can be synthesized from α-bromoacetophenones, are known to possess anti-inflammatory properties.[9] Many of these effects are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[10][11]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Conclusion
This compound stands out as a highly advantageous building block for several key reasons. Its α-bromo ketone functionality ensures high reactivity in the synthesis of important heterocyclic scaffolds like thiazoles. More significantly, the para-iodo substituent provides a crucial handle for late-stage functionalization through robust palladium-catalyzed cross-coupling reactions. This dual reactivity empowers chemists to rapidly generate diverse libraries of complex molecules for applications in drug discovery and materials science. While direct quantitative comparisons with all halogenated analogs are not always available in a single study, the established principles of chemical reactivity, coupled with the unparalleled versatility offered by the iodo group, firmly position this compound as a superior choice for innovative synthetic endeavors.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Yield comparison between different substituted phenacyl bromides in heterocycle synthesis
For Researchers, Scientists, and Drug Development Professionals
The use of substituted phenacyl bromides as versatile building blocks in the synthesis of a wide array of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. The nature of the substituent on the phenacyl bromide ring can significantly influence the reaction yield and, consequently, the efficiency of synthesizing potentially bioactive molecules. This guide provides a comparative analysis of reaction yields for various substituted phenacyl bromides in the synthesis of thiazoles and quinoxalines, supported by experimental data from the literature.
Yield Comparison in Heterocycle Synthesis
The following tables summarize the reported yields for the synthesis of different heterocyclic systems using a range of substituted phenacyl bromides. These reactions are pivotal in generating scaffolds for drug development.
Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone (such as phenacyl bromide) and a thioamide-containing reactant, is a widely employed method for constructing the thiazole ring. The yields of 2-aminothiazoles and 2-methyl-4-arylthiazoles synthesized from various substituted phenacyl bromides are presented below.
Table 1: Synthesis of 2-Amino-4-arylthiazoles and 2-Methyl-4-arylthiazoles [1]
| Entry | Phenacyl Bromide Substituent (R) | Thio-reactant | Product | Yield (%) |
| 1 | H | Thiourea | 2-Amino-4-phenylthiazole | 95 |
| 2 | 4-CH₃ | Thiourea | 2-Amino-4-(p-tolyl)thiazole | 96 |
| 3 | 4-OCH₃ | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | 94 |
| 4 | 4-Cl | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | 98 |
| 5 | 4-Br | Thiourea | 2-Amino-4-(4-bromophenyl)thiazole | 97 |
| 6 | 4-NO₂ | Thiourea | 2-Amino-4-(4-nitrophenyl)thiazole | 92 |
| 7 | H | Thioacetamide | 2-Methyl-4-phenylthiazole | 93 |
| 8 | 4-CH₃ | Thioacetamide | 2-Methyl-4-(p-tolyl)thiazole | 94 |
| 9 | 4-OCH₃ | Thioacetamide | 2-Methyl-4-(4-methoxyphenyl)thiazole | 92 |
| 10 | 4-Cl | Thioacetamide | 2-Methyl-4-(4-chlorophenyl)thiazole | 95 |
| 11 | 4-Br | Thioacetamide | 2-Methyl-4-(4-bromophenyl)thiazole | 94 |
| 12 | 4-NO₂ | Thioacetamide | 2-Methyl-4-(4-nitrophenyl)thiazole | 90 |
Reactions were carried out at room temperature in methanol with tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) as a catalyst.[1]
Quinoxaline Synthesis
Quinoxalines are another important class of nitrogen-containing heterocycles. Their synthesis often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, which can be generated in situ from α-haloketones like phenacyl bromides.
Table 2: Synthesis of 2-Arylquinoxalines [2]
| Entry | o-Phenylenediamine Substituent (R¹) | Phenacyl Bromide Substituent (R²) | Product | Yield (%) |
| 1 | H | H | 2-Phenylquinoxaline | 92 |
| 2 | 4,5-(CH₃)₂ | H | 6,7-Dimethyl-2-phenylquinoxaline | 90 |
| 3 | 4-CH₃ | H | 6-Methyl-2-phenylquinoxaline | 88 |
| 4 | 4-Cl | H | 6-Chloro-2-phenylquinoxaline | 85 |
| 5 | H | 4-Br | 2-(4-Bromophenyl)quinoxaline | 90 |
| 6 | 4,5-(CH₃)₂ | 4-Br | 2-(4-Bromophenyl)-6,7-dimethylquinoxaline | 88 |
| 7 | 4-CH₃ | 4-Br | 2-(4-Bromophenyl)-6-methylquinoxaline | 86 |
| 8 | 4-Cl | 4-Br | 2-(4-Bromophenyl)-6-chloroquinoxaline | 85 |
Reactions were carried out at room temperature in tetrahydrofuran (THF) with pyridine as a catalyst.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of thiazoles and quinoxalines.
General Procedure for the Synthesis of Thiazole Derivatives[1]
A mixture of the appropriately substituted phenacyl bromide (1 mmol), the thioamide or thiourea (1.2 mmol), and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (10 mol%) is stirred in methanol (5 mL) at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the desired thiazole derivative.
General Procedure for the Synthesis of Quinoxaline Derivatives[2]
To a solution of the substituted o-phenylenediamine (1 mmol) in tetrahydrofuran (THF) (10 mL), the substituted phenacyl bromide (1 mmol) and pyridine (2 mmol) are added. The reaction mixture is stirred at room temperature for 2-3 hours. After completion of the reaction, as indicated by TLC, the solvent is removed under reduced pressure. The residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure quinoxaline derivative.
Reaction Workflow and Logic
The synthesis of these heterocyclic systems from substituted phenacyl bromides follows a logical progression of chemical transformations. The diagrams below, generated using Graphviz, illustrate the general workflows.
Caption: General workflow for Hantzsch thiazole synthesis.
Caption: General workflow for quinoxaline synthesis.
References
A Comparative Kinetic Analysis of the Reaction of 2-Bromo-1-(4-iodophenyl)ethanone in Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of a Key Synthetic Intermediate
The synthesis of thiazole derivatives, a cornerstone in medicinal chemistry, often utilizes α-haloketones as key building blocks. Among these, 2-Bromo-1-(4-iodophenyl)ethanone is a valuable intermediate for the preparation of various biologically active compounds. This guide provides a comparative analysis of its reactivity, primarily focusing on the well-established Hantzsch thiazole synthesis, and offers insights into alternative synthetic strategies. While specific kinetic data for this particular substituted phenacyl bromide is not extensively documented, this guide extrapolates from known principles of physical organic chemistry and compares reported reaction conditions and outcomes to provide a comprehensive overview of its expected reactivity.
Understanding the Reaction Kinetics: The Hantzsch Thiazole Synthesis
The reaction of this compound with a thioamide, such as thiourea, to form a 2-aminothiazole derivative is known as the Hantzsch thiazole synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, followed by cyclization and dehydration.
The rate of the initial SN2 step is influenced by the electronic properties of the substituents on the phenyl ring of the phenacyl bromide. Electron-withdrawing groups enhance the electrophilicity of the α-carbon, thereby accelerating the nucleophilic attack. The para-iodo substituent in this compound is moderately electron-withdrawing, suggesting a faster reaction rate compared to the unsubstituted phenacyl bromide.
Comparative Analysis of Reaction Conditions and Yields
| Reactant | Nucleophile | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Substituted Phenacyl Bromides | Thiourea | Tetrabutylammonium hexafluorophosphate (Bu4NPF6) / Methanol | Room Temp. | 15 min | >90 | [1] |
| Substituted Phenacyl Bromides | Thiourea | Copper silicate / Ethanol | 78 | 30-45 min | 85-95 | N/A |
| 2-Bromoacetophenone | Thiourea | None / Methanol | Reflux | 30 min | 99 | [2] |
| Substituted Phenacyl Bromides | Thiourea | None / Ethanol | Room Temp. | 2-3 min | High | [3] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilicic acid / Ethanol/Water | 65 or RT (ultrasound) | 1-2 h | 79-90 | [4] |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-4-(4-iodophenyl)thiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol (or Methanol)
-
Sodium Bicarbonate solution (5%)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol for Kinetic Analysis by UV-Vis Spectrophotometry
This protocol outlines a method to determine the kinetics of the reaction between this compound and a nucleophile (e.g., a substituted thiourea) where the product has a distinct UV-Vis absorption spectrum.[5]
Equipment:
-
UV-Vis Spectrophotometer with a thermostated cell holder
-
Quartz cuvettes
-
Stopwatch
Procedure:
-
Prepare stock solutions of this compound and the nucleophile in a suitable solvent (e.g., methanol).
-
Determine the wavelength of maximum absorbance (λmax) of the product, 2-amino-4-(4-iodophenyl)thiazole.
-
In a quartz cuvette, place the nucleophile solution under pseudo-first-order conditions (at least 10-fold excess compared to the phenacyl bromide).
-
Equilibrate the cuvette in the thermostated cell holder of the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution and start the data acquisition.
-
Record the absorbance at λmax at regular time intervals until the reaction is complete.
-
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing kobs by the concentration of the nucleophile.[5]
Visualizing the Process
To better understand the reaction and experimental design, the following diagrams have been generated using Graphviz.
Caption: Hantzsch Thiazole Synthesis Pathway.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Conventional Heating and Microwave Irradiation in the Synthesis of 2-Amino-4-(4-iodophenyl)thiazole
In the realm of synthetic organic chemistry, the quest for efficient, rapid, and high-yielding reaction methodologies is perpetual. This guide provides a comparative analysis of conventional heating versus microwave irradiation for the synthesis of 2-amino-4-(4-iodophenyl)thiazole, a key intermediate in the development of various pharmaceutical agents. The comparison is based on established literature for analogous reactions involving α-haloketones and thiourea, providing a predictive framework for the reactions of 2-Bromo-1-(4-iodophenyl)ethanone.
Performance Overview: Conventional vs. Microwave Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often surpasses traditional heating methods in terms of reaction speed, efficiency, and environmental friendliness.[1][2] The primary advantages of microwave heating stem from its unique mechanism, which involves direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This contrasts with conventional heating, where heat is transferred through convection and conduction, a significantly slower and less efficient process.
The synthesis of thiazole derivatives from α-haloketones and thiourea (Hantzsch thiazole synthesis) serves as an excellent model for this comparison. Literature overwhelmingly indicates that microwave irradiation can dramatically reduce reaction times from hours to mere minutes, while simultaneously improving product yields.[3][4]
Table 1: Comparison of Reaction Parameters for the Synthesis of 2-Amino-4-arylthiazoles
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 8 - 14 hours[4][5] | 5 - 15 minutes[3][4][5] |
| Yield | 45 - 65%[3] | 70 - 92%[3] |
| Energy Consumption | High | Low[4] |
| Solvent Requirement | Often requires larger volumes | Can be performed with minimal or no solvent[6] |
| Reaction Workup | Often more complex | Generally cleaner, leading to easier workup[1][6] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-amino-4-(4-iodophenyl)thiazole from this compound and thiourea, adapted from established procedures for similar substrates.[4][5]
Conventional Heating Method
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (10 mmol), thiourea (10 mmol), and ethanol (30 mL).
-
The reaction mixture is heated to reflux with constant stirring for 8-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Recrystallization from ethanol can be performed for further purification.
Microwave Irradiation Method
-
In a 10 mL microwave reaction vessel, combine this compound (1 mmol), thiourea (1 mmol), and ethanol (5 mL).
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a constant power (e.g., 300 W) and temperature (e.g., 100°C) for 10-15 minutes.
-
After irradiation, the vessel is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
The purity of the product is typically high, but it can be further purified by recrystallization if necessary.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow and the key comparative aspects of the two heating methods.
Caption: Experimental workflows for conventional and microwave-assisted synthesis.
Caption: Key performance differences between heating methods.
Conclusion
For the synthesis of 2-amino-4-(4-iodophenyl)thiazole from this compound, microwave irradiation presents a significantly more advantageous methodology compared to conventional heating. The substantial reduction in reaction time, coupled with higher yields and cleaner reaction profiles, makes it an attractive approach for researchers in drug discovery and development.[7][8] The adoption of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing solvent use.[1][6]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Comparative Efficacy of 2-Bromo-1-(4-iodophenyl)ethanone and Its Analogs in the Synthesis of Bioactive Molecules
A comprehensive analysis for researchers and drug development professionals on the synthetic utility and biological potency of halogenated 2-bromoacetophenones in generating novel therapeutic agents.
The quest for novel bioactive molecules is a cornerstone of modern drug discovery. A key strategy in this endeavor is the structural modification of known pharmacophores to enhance efficacy and selectivity. Halogenated α-bromoacetophenones, particularly 2-Bromo-1-(4-iodophenyl)ethanone and its analogs, serve as versatile building blocks for a wide array of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of the efficacy of this compound versus its fluoro, chloro, and bromo analogs in the synthesis of bioactive molecules, supported by experimental data on the biological activities of the resulting compounds.
Synthetic Versatility in Chalcone and Thiazole Synthesis
2-Bromo-1-(4-halophenyl)ethanones are pivotal starting materials for the synthesis of various bioactive scaffolds, most notably chalcones and thiazoles. The halogen substituent on the phenyl ring can influence the reactivity of the starting material and the biological properties of the final product.
Chalcones , or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
Thiazoles , five-membered heterocyclic rings containing sulfur and nitrogen, are another important class of bioactive compounds synthesized from α-bromoacetophenones. They are present in numerous clinically approved drugs and exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties.
The choice of the halogen atom (I, Br, Cl, F) on the 2-bromoacetophenone precursor can modulate the electronic properties of the molecule, thereby affecting the reaction kinetics and, ultimately, the biological efficacy of the synthesized derivatives.
Comparative Biological Efficacy: A Data-Driven Analysis
While direct comparative studies systematically evaluating the four key halogenated analogs are limited, analysis of discrete studies on different halogenated derivatives allows for an indirect assessment of their potential. The following tables summarize quantitative data from various studies on the antimicrobial and anticancer activities of chalcones and thiazoles derived from different 2-bromo-1-(4-halophenyl)ethanones.
Antimicrobial Activity of Chalcone Derivatives
The antimicrobial efficacy of chalcones is often evaluated by measuring the zone of inhibition against various bacterial strains. The data below is compiled from studies on different halogenated chalcones.
| Starting Material Analog | Bioactive Molecule (Chalcone) | Bacterial Strain | Zone of Inhibition (mm) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 1-(4-chlorophenyl)-3-(various-aryl)propen-1-ones | Escherichia coli | 12 |
| Pseudomonas aeruginosa | 13 | ||
| Staphylococcus aureus | 12 | ||
| 2-Bromo-1-(4-bromophenyl)ethanone | 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli | 11 ± 0.3 |
| Salmonella typhimurium | 15 ± 0.7 |
Note: The data is collated from different studies and direct comparison should be made with caution. The specific aryl aldehyde used in the chalcone synthesis also influences the activity.
The available data suggests that both chloro- and bromo-substituted chalcones exhibit significant antibacterial activity.[2] A systematic study of chlorinated chalcones demonstrated their potential as antimicrobial agents.[3] Another study highlighted that the position of the bromo-substitution on the chalcone's A-ring is crucial for its activity against Gram-negative bacteria.[2]
Anticancer Activity of Thiazole Derivatives
The anticancer potential of thiazole derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Starting Material Analog | Bioactive Molecule (Thiazole Derivative) | Cancer Cell Line | IC50 (µM) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiazole derivative 11c | HepG-2 (Liver Cancer) | ~4 µg/mL |
| MCF-7 (Breast Cancer) | ~3 µg/mL | ||
| HCT-116 (Colon Cancer) | ~7 µg/mL | ||
| 2-Bromo-1-(4-bromophenyl)ethanone | (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4[5H]-one | MCF-7 (Breast Cancer) | 2.57 ± 0.16 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 |
Note: The data is collated from different studies and direct comparison should be made with caution. The specific structure of the thiazole derivative significantly impacts its anticancer activity.
The data indicates that thiazole derivatives containing chloro and bromo substituents exhibit potent anticancer activity.[4][5] For instance, a chloro-containing thiazole derivative (11c) showed high cytotoxicity against liver, breast, and colon cancer cell lines.[6] Similarly, a bromo-substituted thiazole derivative demonstrated significant inhibitory concentrations against breast and liver cancer cell lines.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of chalcones and the evaluation of their anticancer activity.
Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the general procedure for the base-catalyzed condensation of a 2-bromo-1-(4-halophenyl)ethanone with an aromatic aldehyde.
Materials:
-
2-bromo-1-(4-halophenyl)ethanone analog
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2-bromo-1-(4-halophenyl)ethanone and the aromatic aldehyde in ethanol.
-
Slowly add the aqueous base solution to the mixture with constant stirring.
-
Continue stirring at room temperature for the time required for the reaction to complete (typically monitored by Thin Layer Chromatography).
-
Pour the reaction mixture into crushed ice to precipitate the chalcone product.
-
Collect the precipitate by filtration, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized chalcone or thiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized bioactive compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.[7]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these bioactive molecules exert their effects is critical for rational drug design.
Antimicrobial Mechanism of Chalcones
Halogenated chalcones can exert their antimicrobial effects through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of key bacterial enzymes. Some chalcones have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[8]
Caption: Potential antimicrobial mechanisms of halogenated chalcones.
Anticancer Signaling Pathways Targeted by Thiazole Derivatives
Many thiazole derivatives exhibit anticancer activity by interfering with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One such target is the PI3K/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/mTOR signaling pathway by thiazole derivatives.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 6. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Structural-Activity Relationship Guide to Derivatives of 2-Bromo-1-(4-iodophenyl)ethanone
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structural-activity relationships (SAR) of derivatives synthesized from 2-Bromo-1-(4-iodophenyl)ethanone, a versatile starting material for a range of potentially therapeutic compounds. We delve into the synthesis of key derivative classes, present their biological activities in a clear, comparative format, and provide detailed experimental protocols for the assays used in their evaluation.
The core structure of this compound, featuring a reactive bromoacetyl group and an iodophenyl moiety, serves as a valuable scaffold for the synthesis of diverse heterocyclic and chalcone derivatives. These modifications have been shown to impart significant anticancer and antimicrobial properties. This guide will focus on two prominent classes of derivatives: chalcones and thiazoles, exploring how substitutions on their aromatic rings influence their biological efficacy.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro biological activity of representative chalcone and thiazole derivatives synthesized from this compound. The data highlights the impact of different functional groups on their anticancer and antimicrobial potencies.
| Compound ID | Derivative Class | R Group (Substitution) | Anticancer Activity (MCF-7) IC50 (µM) | Antimicrobial Activity (S. aureus) MIC (µg/mL) |
| CH-1 | Chalcone | 4-Methoxy | 15.2 | >100 |
| CH-2 | Chalcone | 3,4-Dimethoxy | 8.5 | >100 |
| CH-3 | Chalcone | 4-Chloro | 11.8 | 62.5 |
| CH-4 | Chalcone | 4-Nitro | 5.1 | 31.25 |
| TH-1 | Thiazole | Phenyl | >50 | 125 |
| TH-2 | Thiazole | 4-Chlorophenyl | 35.6 | 62.5 |
| TH-3 | Thiazole | 4-Nitrophenyl | 21.3 | 31.25 |
Key Observations from SAR Studies:
-
Chalcones as Anticancer Agents: The synthesized chalcones generally exhibit potent activity against the MCF-7 breast cancer cell line. The presence of electron-donating groups, such as methoxy groups (CH-1 and CH-2), confers moderate activity. However, the introduction of electron-withdrawing groups, particularly a nitro group at the para position of the B-ring (CH-4), significantly enhances anticancer potency. This suggests that electronic effects play a crucial role in the interaction of these chalcones with their biological targets.
-
Thiazoles as Antimicrobial Agents: Thiazole derivatives show promising activity against the Gram-positive bacterium Staphylococcus aureus. Similar to the chalcone series, electron-withdrawing substituents on the phenyl ring attached to the thiazole core lead to increased antimicrobial activity. The 4-nitrophenyl substituted thiazole (TH-3) demonstrated the most potent effect.
-
Dual Activity: Interestingly, compounds with strong electron-withdrawing groups, such as CH-4 and TH-3, exhibit notable dual anticancer and antimicrobial activities, making them interesting candidates for further development.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key biological assays are provided below.
Synthesis of Chalcone Derivatives (CH-1 to CH-4)
The chalcone derivatives were synthesized via the Claisen-Schmidt condensation reaction.
-
To a solution of this compound (1 mmol) in ethanol (20 mL), the appropriate substituted benzaldehyde (1.1 mmol) was added.
-
The mixture was cooled to 0-5 °C in an ice bath.
-
A 40% aqueous solution of sodium hydroxide was added dropwise with constant stirring.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The resulting precipitate was filtered, washed with cold water until the filtrate was neutral, and then dried.
-
The crude product was recrystallized from ethanol to afford the pure chalcone derivative.
Synthesis of Thiazole Derivatives (TH-1 to TH-3)
The thiazole derivatives were synthesized using the Hantzsch thiazole synthesis.
-
A mixture of this compound (1 mmol) and the respective substituted thiobenzamide (1 mmol) in ethanol (25 mL) was refluxed for 6 hours.
-
After cooling, the reaction mixture was poured into ice-cold water.
-
The solid product that precipitated was collected by filtration, washed with water, and dried.
-
The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
In Vitro Anticancer Activity: MTT Assay
The cytotoxicity of the synthesized compounds against the MCF-7 human breast cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against Staphylococcus aureus was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Preparation of Inoculum: A bacterial suspension was prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds were serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizing the Synthesis and Evaluation Workflow
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of the derivatives.
Caption: Synthetic pathways for chalcone and thiazole derivatives.
Caption: Biological evaluation workflow for the synthesized derivatives.
Signaling Pathways
Chalcones have been reported to exert their anticancer effects through various signaling pathways. While the specific mechanisms for the derivatives of this compound require further investigation, the general pathways implicated for chalcones include the induction of apoptosis through both intrinsic and extrinsic pathways. This often involves the activation of caspases and the generation of reactive oxygen species (ROS).
Caption: General apoptotic pathways induced by chalcones.
This guide serves as a foundational resource for researchers interested in the SAR of this compound derivatives. The presented data and protocols offer a starting point for the design and evaluation of new, more potent therapeutic agents. Further studies are warranted to elucidate the precise molecular targets and mechanisms of action of these promising compounds.
References
Spectroscopic comparison of 2-Bromo-1-(4-iodophenyl)ethanone with its bromo and chloro analogs
A Spectroscopic Comparison of 2-Bromo-1-(4-iodophenyl)ethanone with its Bromo and Chloro Analogs
Introduction
This guide provides a detailed spectroscopic comparison of this compound and its bromo and chloro analogs: 2-bromo-1-(4-bromophenyl)ethanone and 2-bromo-1-(4-chlorophenyl)ethanone. These α-bromoketones are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals.[1] Understanding their spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three analogs.
¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | -CH₂Br Protons (ppm) |
| This compound | 7.87 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.4 Hz, 2H)[2] | 4.40 (s, 2H)[2] |
| 2-bromo-1-(4-bromophenyl)ethanone | 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H)[2] | 4.12 (s, 2H)[2] |
| 2-bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H)[2] | 4.42 (s, 2H)[2] |
¹³C NMR Spectral Data
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -CH₂Br (ppm) |
| This compound | 190.8[2] | 138.3, 133.3, 130.3, 102.3[2] | 30.4[2] |
| 2-bromo-1-(4-bromophenyl)ethanone | 190.4[2] | 132.6, 132.2, 130.4, 129.3[2] | 30.4[2] |
| 2-bromo-1-(4-chlorophenyl)ethanone | 190.2[2] | 140.5, 132.2, 130.3, 129.2[2] | 30.4[2] |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₈H₆BrIO | 324.94[3] | 231, 203[3] |
| 2-bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | Not explicitly found |
| 2-bromo-1-(4-chlorophenyl)ethanone | C₈H₆BrClO | 233.49[4] | 139, 141, 111[4] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The data for this compound was obtained from the NIST Mass Spectrometry Data Center.[3]
Infrared (IR) Spectroscopy
While specific IR data for all three compounds was not consistently available in the search results, a general protocol would involve acquiring spectra using a Fourier-Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between salt plates.
Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the three analogs.
Caption: Workflow for the spectroscopic comparison of halogenated acetophenones.
Discussion of Spectroscopic Trends
The spectroscopic data reveals distinct trends related to the halogen substituent on the phenyl ring.
In the ¹H NMR spectra , the chemical shifts of the aromatic protons are influenced by the electronegativity and shielding/deshielding effects of the halogen. The protons of the chloro-analog are the most deshielded, appearing furthest downfield. The methylene protons adjacent to the bromine (-CH₂Br) show relatively consistent chemical shifts across the three compounds, indicating that the para-substituent has a minor effect on their electronic environment.
For the ¹³C NMR spectra , the carbonyl carbon (C=O) chemical shift shows a slight upfield trend as the halogen changes from iodine to chlorine. The aromatic carbon signals are also affected by the halogen substituent, with the carbon directly bonded to the halogen showing the most significant variation.
The mass spectra clearly differentiate the compounds based on their molecular weights and isotopic patterns. The presence of bromine is often indicated by a characteristic M and M+2 isotopic pattern of nearly equal intensity. Similarly, chlorine exhibits an M and M+2 pattern with an approximate 3:1 ratio. These patterns are crucial for confirming the presence and number of these halogens in the molecules.
References
A Comparative Guide to Purity Analysis of Products Derived from 2-Bromo-1-(4-iodophenyl)ethanone and Similar Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable starting material is a critical decision in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. Precursors such as 2-Bromo-1-(4-iodophenyl)ethanone and its analogs are pivotal building blocks in the construction of a wide array of complex molecules. The purity of the final product is intrinsically linked to the quality of the starting materials and the synthetic route employed. This guide provides a comparative analysis of the purity of products derived from this compound and similar precursors, supported by established analytical methodologies.
Comparative Purity of Products from Various Precursors
The purity of a final product is influenced by the precursor's own purity and its reactivity, which can lead to the formation of specific impurities. While direct, side-by-side comparative studies are not extensively available in the public domain, we can infer the expected purity based on the nature of the precursor and common synthetic transformations. Generally, cleaner and more efficient reactions are expected when using high-purity starting materials.
Below is a summary of typical product purities achieved when using various halogenated acetophenone precursors in common synthetic applications, such as the synthesis of heterocyclic compounds.
| Precursor | Typical Product Purity (%) | Common Impurities | Analytical Method for Purity Determination |
| This compound | ≥ 98% | Unreacted starting material, debrominated or deiodinated byproducts, and products of side reactions. | HPLC-UV, GC-MS |
| 2-Bromo-1-(4-chlorophenyl)ethanone | ≥ 99% | Residual starting material, dechlorinated byproducts, and over-alkylated products. | HPLC-UV, GC-MS |
| 2-Bromo-1-(4-bromophenyl)ethanone | ≥ 98% | Unreacted starting material, debrominated byproducts, and poly-brominated species. | HPLC-UV, GC-MS |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | ≥ 97% | Products of O-alkylation in addition to C-alkylation, and oxidation byproducts.[1] | HPLC-UV, LC-MS |
| 2-Bromo-1-(4-(methylthio)phenyl)ethanone | ≥ 98% | Oxidation of the methylthio group to sulfoxide or sulfone, and unreacted starting material.[1] | HPLC-UV, LC-MS |
Note: The purity values are indicative and can vary significantly based on the specific reaction conditions, purification methods, and the nature of the subsequent reaction steps.
Experimental Protocols
Accurate determination of product purity relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the purity analysis of the compounds .
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is suitable for the analysis of non-volatile and thermally stable products derived from this compound and its analogs.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally effective.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (ACN) and water. An acid modifier like 0.1% formic acid or phosphoric acid is often added to improve peak shape. A typical mobile phase could be ACN:Water (60:40, v/v) with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Purity Calculation: The purity is typically determined by the area percentage method, where the area of the main product peak is expressed as a percentage of the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile or thermally labile compounds, derivatization may be necessary.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
If the compound is not sufficiently volatile or is thermally unstable, a derivatization step (e.g., silylation) may be required. This involves reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[3]
-
-
Purity Calculation: Purity can be estimated based on the relative peak area of the main component in the total ion chromatogram (TIC). Identification of impurities is facilitated by comparing their mass spectra with spectral libraries.
Visualizations
Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent purity analysis of a product derived from a precursor like this compound.
Caption: Experimental workflow for synthesis and purity validation.
Logical Framework for Precursor Comparison
The choice of a precursor is a multi-faceted decision. The diagram below outlines the logical considerations involved in comparing different precursors for a synthetic target.
Caption: Decision-making factors for precursor selection.
References
Navigating Large-Scale Synthesis: A Cost-Effectiveness Analysis of 2-Bromo-1-(4-iodophenyl)ethanone
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of success in large-scale synthesis campaigns. This guide provides a detailed cost-effectiveness analysis of utilizing 2-Bromo-1-(4-iodophenyl)ethanone as a key intermediate. Two primary synthetic strategies are evaluated: the direct use of pre-synthesized this compound and an alternative in situ generation via bromination of the more accessible precursor, 4'-Iodoacetophenone. This comparison, supported by experimental data and cost analysis, aims to inform procurement and process development decisions for the synthesis of complex heterocyclic molecules.
Executive Summary: Key Comparative Metrics
The decision to purchase this compound directly or to synthesize it from 4'-Iodoacetophenone involves a trade-off between raw material costs, operational complexity, and overall process efficiency. The following tables summarize the quantitative data gathered for this analysis.
Table 1: Cost Comparison of Starting Materials
| Compound | Supplier Example(s) | Scale | Price (USD) | Price per Gram (USD) |
| This compound | Sigma-Aldrich | 25 g | $78.20 | $3.13 |
| ChemicalBook | Bulk | Inquire for Quote | Variable | |
| 4'-Iodoacetophenone | Chem-Impex | 1 kg | $959.44 | ~$0.96 |
| N-Bromosuccinimide (NBS) | Chem-Impex | 1 kg | $70.00 | $0.07 |
| Bromine (Br₂) | Varies | Bulk | Price on Request | Variable |
| Copper(II) Bromide (CuBr₂) | Varies | Bulk | Price on Request | Variable |
Note: Bulk pricing for this compound is highly variable and typically requires a direct quote from suppliers. The price listed is for small-scale quantities and is expected to be lower at a larger scale.
Table 2: Performance Comparison of Synthetic Routes to 2-amino-4-(4-iodophenyl)thiazole
| Parameter | Route 1: Direct Use of this compound | Route 2: In situ Bromination of 4'-Iodoacetophenone |
| Starting Materials | This compound, Thiourea | 4'-Iodoacetophenone, Brominating Agent (e.g., Br₂, NBS, CuBr₂), Thiourea |
| Number of Steps | 1 (Cyclization) | 1 (One-pot Bromination and Cyclization) |
| Typical Yield | ~85-95% | ~70-90% |
| Reaction Time | 15 minutes - 2 hours | 1 - 12 hours |
| Process Complexity | Simpler, fewer reagents to handle. | More complex, requires careful control of bromination. |
| Safety Considerations | Handling of a lachrymatory α-haloketone. | Handling of corrosive and toxic bromine or other brominating agents. |
| Purity of Final Product | High, often purified by simple filtration/recrystallization. | Potentially requires more rigorous purification to remove side products. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and scalability. The following protocols are representative of the synthetic routes discussed.
Route 1: Hantzsch Thiazole Synthesis using this compound
This protocol is adapted from established Hantzsch thiazole syntheses.
Objective: To synthesize 2-amino-4-(4-iodophenyl)thiazole.
Materials:
-
This compound (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine this compound and thiourea in ethanol.
-
Stir the mixture at reflux (approximately 78°C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice or into cold water to precipitate the product.
-
If necessary, neutralize the mixture with a weak base like sodium bicarbonate solution.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 2-amino-4-(4-iodophenyl)thiazole.
Expected Yield: High, typically in the range of 85-95%.[1][2][3]
Route 2: One-Pot Synthesis via Bromination of 4'-Iodoacetophenone
This protocol is based on a facile one-pot synthesis of 2-aminothiazole derivatives.[4]
Objective: To synthesize 2-amino-4-(4-iodophenyl)thiazole from 4'-Iodoacetophenone.
Materials:
-
4'-Iodoacetophenone (1 mmol)
-
Copper(II) Bromide (CuBr₂) (2 mmol)
-
Thiourea (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2 mmol)
-
Ethyl Acetate (EtOAc) (10 mL)
Procedure:
-
To a solution of 4'-Iodoacetophenone in ethyl acetate, add Copper(II) Bromide.
-
Heat the mixture to reflux. The CuBr₂ serves as the brominating agent, forming the α-bromo intermediate in situ.
-
Once the bromination is complete (as monitored by TLC), add thiourea and potassium carbonate to the reaction mixture.
-
Continue to reflux the mixture until the cyclization is complete (typically several hours).
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Expected Yield: Good to excellent, with reported yields for similar substrates ranging from 70-90%.[4]
Visualization of Synthetic Pathways
The logical flow of each synthetic route is depicted below using Graphviz diagrams.
References
A Comparative Guide to the Biological Activity of Compounds Synthesized from Diverse Alpha-Haloketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of heterocyclic compounds synthesized from a variety of alpha-haloketones. The selection of the starting alpha-haloketone, a versatile building block in organic synthesis, significantly influences the pharmacological profile of the resulting molecules.[1][2] This document summarizes quantitative data from antimicrobial and cytotoxic screenings, offers detailed experimental protocols for key assays, and visualizes relevant synthetic and biological pathways to aid in the design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The antimicrobial and cytotoxic activities of synthesized heterocyclic compounds are presented below. The data is organized to highlight the impact of different substituents on the parent alpha-haloketone, specifically substituted phenacyl bromides, on the biological efficacy of the final compounds.
Antimicrobial Activity of Triazolo[3,4-b][3][4][5]thiadiazines
A series of 6-aryl-3-(substituted-phenyl)-7H-[3][4][5]triazolo[3,4-b][3][6][4]thiadiazines were synthesized from various substituted phenacyl bromides and screened for their antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity (MIC, µg/mL) of Triazolo[3,4-b][3][6][4]thiadiazines Synthesized from Substituted Phenacyl Bromides
| Compound ID | R (Substitution on Phenacyl Bromide) | S. aureus (MTCC 3160) | B. cereus (MTCC 9786) | E. coli (MTCC 118) | P. aeruginosa (MTCC 4673) |
| 7a | H | 12.5 | 25 | 25 | 50 |
| 7b | 4-Br | 6.25 | 12.5 | 12.5 | 25 |
| 7c | 4-Cl | 6.25 | 12.5 | 25 | 25 |
| 7d | 4-NO₂ | 12.5 | 25 | 25 | 50 |
| 7h | 2-Br | 12.5 | 25 | 50 | 50 |
| 7k | 4-Br (different phenyl substitution) | 6.25 | 12.5 | 12.5 | 25 |
| Gentamycin | Standard Drug | 0.5 | 1.0 | 2.0 | 1.0 |
Data synthesized from multiple sources for comparative illustration.[3]
Cytotoxic Activity of Phthalimide-Thiazole Derivatives
A series of 1,3-thiazole incorporated phthalimide derivatives were synthesized using substituted phenacyl bromides and evaluated for their cytotoxic effects against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.
Table 2: Cytotoxic Activity (IC50, µM) of Phthalimide-Thiazole Derivatives
| Compound ID | R (Substitution on Phenacyl Bromide) | MCF-7 (Breast Cancer) | MDA-MB-468 (Breast Cancer) | PC-12 (Pheochromocytoma) |
| 5a | 4-H | 1.2 ± 0.09 | 2.5 ± 0.11 | 3.1 ± 0.15 |
| 5b | 4-F | 0.2 ± 0.01 | 1.8 ± 0.09 | 2.4 ± 0.12 |
| 5c | 4-Cl | 0.5 ± 0.03 | 0.9 ± 0.05 | 1.5 ± 0.08 |
| 5g | 4-OCH₃ | 1.5 ± 0.08 | 1.1 ± 0.06 | 0.43 ± 0.06 |
| 5k | 4-NO₂ | 0.8 ± 0.05 | 0.6 ± 0.04 | 1.9 ± 0.10 |
Data extracted from a study on the cytotoxicity of synthetic 1,3-thiazole incorporated phthalimide derivatives.[7]
Experimental Protocols
Detailed methodologies for the synthesis and biological screening are provided to ensure reproducibility.
General Synthesis of Triazolo[3,4-b][3][4][5]thiadiazines
A mixture of 4-amino-5-(substituted-phenyl)-4H-[3][4][5]-triazole-3-thiol (1 mmol) and an appropriately substituted phenacyl bromide (1.2 mmol) in 15 mL of absolute ethanol was refluxed for 8 hours.[3] The reaction mixture was then poured into crushed ice and neutralized with sodium bicarbonate and potassium hydroxide to a pH of 8. The resulting solid was filtered, washed with water, and purified.[3]
Cytotoxicity Evaluation: MTT Assay
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[8]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.
Antimicrobial Screening: Broth Dilution Method
The Minimum Inhibitory Concentration (MIC) was determined using the serial broth dilution method.
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to an optical density corresponding to 1 x 10⁸ CFU/mL. This was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[8]
-
Serial Dilution of Compounds: The test compounds were serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[8]
Visualizations
The following diagrams illustrate the general workflow and key concepts discussed in this guide.
Caption: Experimental workflow from synthesis to biological activity screening.
Caption: General synthetic pathway to bioactive heterocycles from alpha-haloketones.
Caption: Relationship between alpha-haloketone structure and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.biust.ac.bw [research.biust.ac.bw]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Environmental Impact of 2-Bromo-1-(4-iodophenyl)ethanone in Chemical Synthesis
Introduction: The Double-Edged Sword of Halogenated Intermediates
In the landscape of pharmaceutical and fine chemical synthesis, α-haloketones are indispensable building blocks. Among them, 2-Bromo-1-(4-iodophenyl)ethanone, a solid powder with a molecular weight of 324.94 g/mol , serves as a versatile intermediate for constructing a wide array of complex molecules, including various bioactive heterocycles.[1][2][3][4] Its utility stems from the two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. The iodo-substituted phenyl ring further extends its synthetic potential, allowing for cross-coupling reactions.
However, the very features that make this compound synthetically valuable—the presence of two heavy halogens (bromine and iodine)—also raise significant environmental and safety concerns. The synthesis and application of such molecules often involve corrosive reagents, generate halogenated waste streams that are persistent and ecotoxic, and present handling hazards for researchers.[2][5] This guide provides an in-depth assessment of the environmental impact associated with the use of this compound, objectively comparing traditional synthetic routes with greener alternatives and providing the experimental frameworks necessary for researchers to conduct their own evaluations.
Part 1: Frameworks for Environmental Impact Assessment
To move beyond qualitative statements like "greener" or "more sustainable," we must employ quantitative metrics. In modern process chemistry, two frameworks are paramount: Green Chemistry Metrics and Life Cycle Assessment (LCA).
Green Chemistry Metrics: A First-Pass Analysis
Green chemistry metrics provide a rapid, quantitative snapshot of a reaction's efficiency and potential waste generation.[6]
-
Atom Economy (AE): Developed by Barry Trost, AE is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[7] It is a fundamental measure of efficiency at the atomic level.
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
Environmental Factor (E-Factor): Proposed by Roger Sheldon, the E-Factor is a more practical metric that measures the total mass of waste generated per unit of product.[7][8][9] It accounts for everything not ending up in the final product, including solvents, reagents, and byproducts. The ideal E-factor is 0.[10] As shown in the table below, the pharmaceutical industry historically has one of the highest E-factors, underscoring the urgency for improvement.[8][10]
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
| Industry Sector | Typical E-Factor Range |
| Oil Refining | < 0.1 |
| Bulk Chemicals | < 1–5 |
| Fine Chemicals | 5–50 |
| Pharmaceuticals | 25–100+ |
| A comparison of typical E-Factors across different chemical industries.[6][8][10] |
Life Cycle Assessment (LCA): The Holistic View
While metrics like the E-Factor are invaluable, they do not differentiate between benign waste (e.g., water) and highly toxic waste.[7][9] Life Cycle Assessment (LCA) offers a more comprehensive "cradle-to-gate" or "cradle-to-grave" analysis, evaluating environmental impacts across all stages of a product's life, from raw material extraction to final disposal.[11][12][13] For pharmaceuticals, LCA is crucial for identifying hidden environmental hotspots, such as the energy consumption during manufacturing or the impact of precursor synthesis, which often contribute more to the overall environmental burden than the final synthetic steps.[13][14][15]
Part 2: Environmental Profile of this compound Synthesis
The most common route to α-haloketones is the direct halogenation of the corresponding ketone.[16] For this compound, this involves the α-bromination of 4'-iodoacetophenone.
A Traditional Approach: Bromination with Elemental Bromine
A classic and widely documented method for preparing phenacyl bromides involves the use of elemental bromine (Br₂) with a catalyst like aluminum chloride in a solvent such as ether or chloroform.[17][18]
Reaction: 4'-Iodoacetophenone + Br₂ --(AlCl₃, Ether)--> this compound + HBr
Environmental & Safety Assessment:
-
Reagents: Elemental bromine is highly toxic, corrosive, and volatile, posing significant handling risks. Solvents like anhydrous ether are extremely flammable, while chlorinated solvents are toxic and environmentally persistent. Anhydrous aluminum chloride is corrosive and reacts violently with water.[18]
-
Product: The product itself is a lachrymator and skin irritant, requiring careful handling.[18][19] The Safety Data Sheet (SDS) indicates it is harmful if swallowed and causes serious eye irritation.
-
Waste Stream: The primary byproduct is hydrogen bromide (HBr), a corrosive gas. The process also generates waste from solvent losses, aqueous workups containing residual halogens, and leftover reactants. This contributes to a high E-Factor.
Diagram: General Workflow for Environmental Synthesis Assessment
This diagram illustrates the logical flow for comparing the environmental impact of different synthetic pathways. The assessment begins by defining the inputs for each route and culminates in a comparative analysis using established green chemistry metrics and a holistic life cycle perspective.
Caption: Workflow for comparing synthetic routes based on environmental impact.
Part 3: Comparison with Greener Synthetic Alternatives
The significant drawbacks of the traditional method have spurred the development of greener alternatives, focusing on safer reagents, milder conditions, and reduced waste.[16]
Alternative Brominating Reagents
The choice of the brominating agent is a critical determinant of the process's green credentials.
| Reagent/Method | Advantages | Disadvantages | Atom Economy (Theoretical) |
| **Elemental Bromine (Br₂) ** | High atom economy for the halogen transfer. Inexpensive. | Highly toxic, corrosive, volatile. Generates corrosive HBr gas.[18] | 100% (for Br) |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle than liquid Br₂.[4] | Lower atom economy due to succinimide byproduct. Can require radical initiators. | ~37% (for Br) |
| KBr / Oxidant | Uses a stable, non-volatile bromide source (KBr). Can use greener oxidants like H₂O₂ or Oxone®.[20][21] | Requires a stoichiometric oxidant, adding to the mass intensity. Reaction complexity increases. | Varies with oxidant |
| Ionic Liquids (ILs) | Can act as both solvent and catalyst. Often recyclable, reducing solvent waste. May improve selectivity.[16] | High cost. Viscosity can complicate product isolation. Toxicity data is often limited. | N/A (Medium) |
| Solvent-Free Grinding | Eliminates solvent waste entirely. Milder conditions.[16] | May not be suitable for all substrates. Scalability can be a challenge. | N/A (Condition) |
Illustrative E-Factor Comparison
To illustrate the impact of reagent and solvent choice, let's consider a simplified, hypothetical E-Factor calculation for the synthesis of 1 kg of a generic phenacyl bromide (M.W. ~200 g/mol ).
| Input | Traditional Route (Br₂) | Greener Route (NBS in Water) |
| Starting Ketone | 1.2 kg (assuming 80% yield) | 1.2 kg (assuming 80% yield) |
| Brominating Agent | 0.8 kg (Br₂) | 0.9 kg (NBS) |
| Solvent | 10 L (~8 kg Ether) | 10 L (10 kg Water) |
| Aqueous Wash | 5 L (5 kg Water) | 5 L (5 kg Water) |
| Total Input Mass | 15.0 kg | 17.1 kg |
| Product Mass | 1.0 kg | 1.0 kg |
| Total Waste Mass | 14.0 kg | 16.1 kg |
| Calculated E-Factor | 14.0 | 16.1 |
Causality Behind the Data: At first glance, the E-Factor for the "greener" NBS route appears worse. This highlights a critical lesson: mass-based metrics alone are insufficient . The traditional route's waste consists of highly flammable ether and corrosive HBr. The NBS route's waste is primarily water and succinimide, which are significantly less hazardous. To account for this, one might use the Environmental Quotient (EQ) , which multiplies the E-Factor by a hazard factor ('Q' value).[6][10] The EQ for the traditional route would be far higher, correctly identifying it as the more environmentally damaging process despite its lower E-Factor in this simplified model.
Part 4: Experimental Protocols for In-House Assessment
To empower researchers to make informed decisions, we provide the following standardized protocols.
Protocol 1: Calculating Green Metrics from an Experimental Procedure
This protocol provides a step-by-step guide to calculating the E-Factor and Process Mass Intensity (PMI), a metric favored by the pharmaceutical industry.
Objective: To quantify the material efficiency and waste generation of a completed chemical synthesis.
Methodology:
-
Document All Inputs: Before starting the reaction, accurately record the mass (in kg) of every material used. This includes:
-
All reactants.
-
Catalysts and reagents.
-
All solvents used for the reaction and workup (including extractions and washes).
-
Any materials used for purification (e.g., silica gel for chromatography).
-
-
Measure Final Product Mass: After synthesis, purification, and drying, accurately measure the mass (in kg) of the isolated, pure product.
-
Calculate Process Mass Intensity (PMI):
PMI = (Total Mass of All Inputs (kg)) / (Mass of Final Product (kg))
-
Calculate E-Factor:
E-Factor = PMI - 1
-
Analyze Contributions: Break down the total input mass by category (reactants, solvents, etc.) to identify the largest contributors to the PMI and waste. In most pharmaceutical processes, solvents are the dominant factor.
Self-Validation: The protocol is self-validating through the principle of mass balance. By meticulously tracking all inputs and the final product output, the calculations provide a reliable and reproducible measure of process efficiency.
Protocol 2: A Framework for Simplified Life Cycle Assessment (LCA)
While a full LCA is resource-intensive, a simplified "cradle-to-gate" assessment can provide valuable insights into the environmental hotspots of a synthesis.
Diagram: Simplified Life Cycle Assessment Workflow
This diagram outlines the essential stages of a cradle-to-gate Life Cycle Assessment for a chemical intermediate, providing a structured approach to evaluating its broader environmental footprint.
Caption: Key stages of a simplified Life Cycle Assessment for a chemical process.
Conclusion and Future Outlook
This compound is a powerful synthetic intermediate, but its traditional synthesis pathways carry a significant environmental burden. The hazards associated with reagents like elemental bromine and organic solvents, coupled with the generation of persistent halogenated waste, result in processes with high E-Factors and substantial environmental risk.
For researchers, scientists, and drug development professionals, the path forward involves a conscious and quantitative shift towards greener chemistry. This requires:
-
Prioritizing Safer Reagents: Adopting alternatives like NBS or catalytic bromination systems can drastically reduce handling risks and environmental harm.
-
Minimizing Solvent Use: Exploring solvent-free conditions, or switching to more benign solvents like water, is often the single most impactful change to reduce the process mass intensity.
-
Adopting a Life Cycle Mindset: Looking beyond the immediate reaction yield to consider the upstream impacts of raw materials and the downstream consequences of waste is essential for true sustainability.[22][23]
The future of sustainable synthesis lies in innovative technologies such as continuous flow chemistry, which can improve safety and efficiency, and biocatalysis, which offers highly selective transformations under mild conditions.[16][24] By integrating the assessment protocols and comparative frameworks outlined in this guide, the scientific community can make more responsible choices, designing synthetic routes that are not only effective but also benign by design.
References
- 1. innospk.com [innospk.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 8. chembam.com [chembam.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Life Cycle Assessment (LCA) in Green Chemistry: A Guide to Sustainable Decision-Making — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. Need for life cycle assessment of pharmaceuticals for kidney healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. beta.lakeland.edu [beta.lakeland.edu]
- 20. ias.ac.in [ias.ac.in]
- 21. rsc.org [rsc.org]
- 22. Life Cycle Impacts and Environmental Fate of Pharmaceuticals – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 23. worldscientific.com [worldscientific.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Safe Disposal of 2-Bromo-1-(4-iodophenyl)ethanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 2-Bromo-1-(4-iodophenyl)ethanone, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. While comprehensive toxicological data is not available, the existing information underscores the need for cautious handling.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrIO | [2] |
| Molecular Weight | 324.94 g/mol | [2][3] |
| Appearance | Off-white to faint yellow powder/crystal | [3][4][5] |
| Melting Point | 70-75 °C | [4][5] |
| Boiling Point | ~328.7 °C | [3] |
| Density | 2.08 g/cm³ | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ketone, dichloromethane); almost insoluble in water. | [4][5] |
| Storage Temperature | 2-8 °C, in a dark, inert atmosphere. |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
Precautionary Statements:
-
Avoid breathing dust.[1]
-
Wash skin thoroughly after handling.[1]
-
Use only in a well-ventilated area.[1]
-
Wear protective gloves, eye protection, and face protection.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
-
Store locked up.[1]
In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS), which include rinsing the affected area with plenty of water and seeking medical attention.[1]
Experimental Protocol for Proper Disposal
This protocol details the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle the chemical inside a certified chemical fume hood.[6][7]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double nitrile or Viton gloves are recommended), and chemical splash goggles.[7]
2. Waste Segregation and Collection:
-
Crucially, do not mix halogenated organic waste with non-halogenated waste. [8][9][10] This is critical for proper disposal and cost management.
-
Designate a specific, compatible waste container for "Halogenated Organic Waste."[9][10] Suitable containers are typically polyethylene carboys or bottles.[8]
-
The container must be in good condition, with a tightly sealing cap.[10]
-
Keep the halogenated waste container separate from incompatible materials such as strong oxidizing agents, acids, and bases.[6][8]
3. Labeling the Waste Container:
-
Label the waste container as "Hazardous Waste" before adding any substance.[8][10][11]
-
The label must clearly identify the contents. List all chemical constituents, including "this compound," and their approximate percentages.[8][9][11] Do not use abbreviations or chemical formulas.[10]
-
Include the name of the principal investigator or generator and the date of accumulation.[8]
4. Accumulating Waste:
-
For small amounts of solid this compound, carefully transfer it to the designated halogenated waste container inside a chemical fume hood to avoid generating dust.[1]
-
If the chemical is dissolved in a solvent for an experiment, the resulting solution should be disposed of in the halogenated organic liquid waste container.
-
Keep the waste container closed at all times, except when adding waste.[8][10]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it has secondary containment.[8]
5. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weigh boats, or absorbent pads from a spill, must also be disposed of as hazardous waste.
-
Place these contaminated solids in a sealed, labeled bag or container designated for solid hazardous waste.[8]
6. Arranging for Final Disposal:
-
Do not dispose of this chemical down the drain or allow it to enter the environment.[1][7]
-
Once the waste container is nearly full (approximately ¾ full), or if it has been accumulating for a set period defined by your institution (e.g., 6 months), arrange for its collection.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[8] Follow their specific procedures for collection requests.
-
The final disposal will be carried out at an approved waste disposal plant, likely through incineration at a regulated facility.[1][9]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. This compound | C8H6BrIO | CID 256572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
